molecular formula C8H5FN2O2 B7845345 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367900-94-5

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B7845345
CAS No.: 367900-94-5
M. Wt: 180.14 g/mol
InChI Key: ZZRCDROTHZQIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCDROTHZQIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958007
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367900-94-5
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 367900-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can precisely interact with biological targets. Compounds built on this scaffold are explored for a wide range of activities, including anticancer, anti-inflammatory, and neurological applications.

This guide focuses on a specific, functionally rich derivative: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid . The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position is a deliberate synthetic strategy. The fluorine atom can significantly modulate metabolic stability, lipophilicity, and binding interactions, while the carboxylic acid group provides a crucial handle for salt formation, solubility enhancement, and strong hydrogen bonding with target proteins.

Understanding the fundamental physicochemical properties of this molecule is paramount for any drug discovery program. These parameters—solubility, acidity (pKa), and lipophilicity (LogP/LogD)—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from administration to its site of action. This document serves as a comprehensive technical resource, providing both foundational data and the detailed experimental methodologies required to fully characterize this promising chemical entity.

Chapter 1: Molecular Identity and Structural Attributes

The first step in characterizing any compound is to establish its fundamental molecular identity.

Core Molecular Data

The structural and molecular details for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 367500-94-5[1][2]
Molecular Formula C₈H₅FN₂O₂[1][2][3]
Molecular Weight 180.14 g/mol [1][2]
Canonical SMILES C1=CC2=NC(=CN2C=C1F)C(=O)O[3]
Structural Analysis and Electronic Effects

The molecule's behavior is a direct consequence of its architecture. The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. However, the two key substituents dramatically influence its electronic landscape:

  • 2-Carboxylic Acid (-COOH): This is a strong electron-withdrawing group. Its presence significantly acidifies the molecule, making the carboxyl proton readily ionizable. It also acts as a potent hydrogen bond donor and acceptor, which is critical for aqueous solubility and target binding.

  • 6-Fluoro (-F): Fluorine is the most electronegative element, acting as a strong electron-withdrawing group through induction. Its placement at the 6-position pulls electron density from the pyridine ring, which can influence the basicity of the ring nitrogens and the overall pKa of the molecule. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism, potentially increasing the compound's half-life in vivo.

Chapter 2: Lipophilicity and Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a critical predictor of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. It is a delicate balance; a compound must be lipophilic enough to enter cells but hydrophilic enough to remain soluble in aqueous environments like blood plasma.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)
  • LogP is the logarithm of the partition coefficient of a neutral compound between n-octanol and water.

  • LogD is the distribution coefficient at a specific pH. For an ionizable molecule like our carboxylic acid, LogD is the more physiologically relevant parameter because it accounts for the partitioning of both the neutral and ionized forms.[4][5][6]

A predicted value for the octanol-water partition coefficient has been calculated.

ParameterPredicted ValuePrediction Source
XlogP 1.7PubChemLite[3]

An XlogP of 1.7 suggests the neutral form of the molecule has moderate lipophilicity. However, at physiological pH (e.g., 7.4), the carboxylic acid will be predominantly deprotonated (COO⁻), rendering the molecule significantly more polar and water-soluble. Therefore, the LogD₇.₄ would be expected to be considerably lower (more negative) than the LogP.

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining LogP and LogD values due to its direct measurement of partitioning.[5][6][7]

Objective: To determine the distribution coefficient (LogD) of this compound at a physiologically relevant pH of 7.4.

Materials:

  • This compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with PTFE-lined caps

  • Vortex mixer and orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV)

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for 24 hours to ensure mutual saturation.[5][6] Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5][6]

  • Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 PBS (e.g., 1 mL of each).

  • Spiking: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be low enough to prevent solubility issues in either phase.

  • Equilibration: Cap the vials tightly and shake them gently on an orbital shaker for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases. Temperature should be controlled and recorded.

  • Phase Separation: Centrifuge the vials (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Sampling & Analysis: Carefully withdraw a precise aliquot from each phase. Quantify the concentration of the compound in both the n-octanol and PBS layers using a validated analytical method like HPLC-UV. A calibration curve must be generated for accurate quantification.

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )

Diagram: Shake-Flask LogD Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Pre-saturate n-Octanol & PBS Exp1 Combine Phases & Spike Compound Prep1->Exp1 Prep2 Prepare 10 mM Compound Stock Prep2->Exp1 Exp2 Equilibrate (Shake) Exp1->Exp2 Exp3 Separate Phases (Centrifuge) Exp2->Exp3 Ana1 Sample Aqueous & Organic Layers Exp3->Ana1 Ana2 Quantify by HPLC-UV Ana1->Ana2 Ana3 Calculate LogD Ana2->Ana3

Caption: Workflow for experimental LogD determination.

Chapter 3: Acidity and Ionization State (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a carboxylic acid, it dictates the ratio of the neutral (-COOH) form to the anionic (-COO⁻) form. This property profoundly influences solubility, absorption, and receptor interactions. The neutral form is generally more membrane-permeable, while the ionized form is more water-soluble.

Expected pKa and Ionization Profile

Given the presence of the electron-withdrawing carboxylic acid, the primary pKa of this molecule will be acidic. The fluorine atom's inductive effect is expected to slightly lower this pKa compared to a non-fluorinated analogue. The nitrogen atoms in the imidazopyridine ring are basic, but their pKa values will be much lower and less physiologically relevant for the molecule's overall charge state in the body. At pH 7.4, the carboxylic acid (with an expected pKa around 3-4) will be almost entirely in its deprotonated, anionic form.

Diagram: pH-Dependent Ionization

pKa_Equilibrium cluster_low_ph Low pH (e.g., pH < 2) cluster_high_ph High pH (e.g., pH > 6) Low Predominantly Neutral R-COOH Equilibrium pKa ≈ pH 3-4 Low->Equilibrium + OH⁻ High Predominantly Ionized R-COO⁻ High->Equilibrium + H⁺ Equilibrium->Low + H⁺ Equilibrium->High + OH⁻

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa measurement.[8] It involves monitoring pH changes as a titrant is added to a solution of the compound.[9][10][11]

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Degassed, deionized water

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1 mM).[11] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[11]

  • Initial Acidification: Place a known volume of the sample solution (e.g., 20 mL) in a titration vessel.[11] Add 0.1 M HCl to lower the pH to ~2.0, ensuring the carboxylic acid is fully protonated (-COOH).

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11] Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).

  • Validation: Perform a blank titration (without the compound) to correct for the buffering capacity of water and ensure the accuracy of the endpoint.[8] Repeat the sample titration at least three times to ensure reproducibility.[11]

Chapter 4: Solubility Profile

Aqueous solubility is a non-negotiable property for drug candidates. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays.[12][13][14]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput method used for early screening.[12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is determined after a long incubation period and is the definitive value for lead optimization and pre-formulation.[12][14]

Given the carboxylic acid moiety, the solubility of this compound is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • Solid this compound

  • Aqueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4)

  • Vials with PTFE-lined caps

  • Orbital shaker in a temperature-controlled incubator

  • Filtration or centrifugation system (e.g., 0.45 µm syringe filters or high-speed centrifuge)

  • Analytical instrumentation (e.g., HPLC-UV)

Methodology:

  • Suspension Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer.[15] The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Shake the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][15]

  • Phase Separation: After equilibration, remove the undissolved solid from the saturated solution. This can be done by either:

    • Filtration: Draw the supernatant into a syringe and pass it through a low-binding 0.45 µm filter.

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid, then carefully sample the supernatant.

  • Quantification: Dilute the clear, saturated filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Verification: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.[15] The pH of the final saturated solution should also be measured and reported.[15]

Chapter 5: Solid-State and Thermal Properties

The solid-state properties of a compound, such as its melting point and crystallinity, are critical for manufacturing, formulation, and stability.

Melting Point (Tm)

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a sharp, narrow temperature range. The presence of impurities typically lowers and broadens the melting range.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] It provides a precise melting point (Tm), typically defined as the onset or peak of the melting endotherm.

Objective: To determine the melting point and heat of fusion of this compound.

Materials:

  • Solid this compound

  • DSC instrument

  • Aluminum DSC pans and lids

  • High-purity indium standard for calibration

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-5 mg) into an aluminum DSC pan.[17][18] Crimp the pan with a lid.

  • Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

  • Data Acquisition: Record the heat flow as a function of temperature. The melting process will appear as an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Melting Point (Tm): Determine the melting point from the thermogram. This is typically reported as the onset temperature , which is the intersection of the baseline with the tangent of the peak's leading edge.[17]

    • Heat of Fusion (ΔHfus): Integrate the area under the melting peak to determine the heat of fusion, which is the energy required to melt the sample.

Diagram: DSC Experimental Workflow

DSC_Workflow Calibrate Calibrate DSC with Indium Standard Prepare Weigh 2-5 mg Sample into DSC Pan Calibrate->Prepare Run Heat Sample at Constant Rate (e.g., 10°C/min) under N₂ Atmosphere Prepare->Run Analyze Analyze Thermogram: 1. Determine Onset Tₘ 2. Integrate Peak for ΔHfus Run->Analyze

References

The Strategic deployment of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid, bicyclic structure and rich electronic properties make it a versatile framework for the design of potent and selective therapeutic agents.[3] This scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] The strategic derivatization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

This technical guide focuses on a specific, yet highly valuable derivative: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 367500-94-5). The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 2-position provides medicinal chemists with a key building block for creating novel therapeutics with enhanced potency and metabolic stability. This guide will provide a comprehensive overview of its properties, a detailed synthesis protocol, and its applications in the development of next-generation pharmaceuticals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical entity in a research setting.

PropertyValue
CAS Number 367500-94-5
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance Off-white to light yellow powder
Purity Typically >97%
Solubility Soluble in DMSO and methanol.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention immediately. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the cyclization of a substituted 2-aminopyridine with a suitable three-carbon building block. The following protocol is a well-established method adapted from literature procedures for the synthesis of analogous imidazo[1,2-a]pyridine-2-carboxylic acids.[6][7] The key transformation involves the reaction of 2-amino-5-fluoropyridine with bromopyruvic acid.

Experimental Protocol:

Materials:

  • 2-amino-5-fluoropyridine

  • Bromopyruvic acid

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1M)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous ethanol (10 mL per gram of aminopyridine).

  • Addition of Reagent: To this solution, add bromopyruvic acid (1.05 eq) portion-wise at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. To the resulting aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Bromopyruvic Acid: This α-keto-α-haloacid serves as the electrophilic three-carbon unit required for the cyclization reaction.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the pyridine nitrogen onto the α-carbon of bromopyruvic acid, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Sodium Bicarbonate Neutralization: This step is crucial to quench the hydrobromic acid formed during the reaction and to facilitate the extraction of the carboxylic acid product into the organic phase.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-amino-5-fluoropyridine 2-amino-5-fluoropyridine Cyclization Cyclization in Ethanol 2-amino-5-fluoropyridine->Cyclization Bromopyruvic_acid Bromopyruvic acid Bromopyruvic_acid->Cyclization Neutralization Neutralization (NaHCO3) Cyclization->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification_Step Recrystallization or Column Chromatography Drying->Purification_Step Final_Product 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid Purification_Step->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

This compound is a versatile building block for the synthesis of a diverse range of biologically active molecules. The presence of the carboxylic acid at the 2-position provides a convenient handle for amide bond formation, allowing for the introduction of various side chains to explore structure-activity relationships (SAR). The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins.

Anti-tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the development of new therapeutics.[8] Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a promising class of anti-TB agents.[9] Specifically, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against M. tuberculosis.[10][11]

These compounds are known to target the cytochrome bcc complex (QcrB), a critical component of the electron transport chain in M. tuberculosis, thereby inhibiting ATP synthesis and leading to bacterial cell death.[1] this compound can serve as a key precursor for the synthesis of novel imidazo[1,2-a]pyridine-based anti-TB agents. The carboxylic acid can be converted to an amide, and various substituents can be introduced at this position to optimize potency and pharmacokinetic properties. The 6-fluoro substituent has been shown to be favorable for anti-TB activity in related scaffolds.

Oncology: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is also a valuable pharmacophore in the development of anti-cancer agents.[9][12] Derivatives of this scaffold have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Rab Geranylgeranyl Transferase (RGGT): Derivatives of 6-substituted imidazo[1,2-a]pyridines have been investigated as inhibitors of Rab geranylgeranyl transferase (RGGT).[12] RGGT is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of vesicular transport. Inhibition of RGGT disrupts these essential cellular processes, leading to cancer cell death. The 6-fluoro substituent on the imidazo[1,2-a]pyridine ring can contribute to the binding affinity and overall activity of these inhibitors.[12]

Kinase Inhibition (e.g., PI3K, RAF): The imidazo[1,2-a]pyridine core has been successfully employed in the design of inhibitors for several important cancer-related kinases, including phosphoinositide 3-kinases (PI3Ks) and RAF kinases. These kinases are key components of signaling pathways that are frequently dysregulated in cancer. The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine scaffold make it an excellent starting point for the development of potent and selective kinase inhibitors. The 6-fluoro substituent can be strategically utilized to enhance interactions within the kinase active site.

Signaling_Pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K signaling pathway.

Conclusion

This compound represents a strategically important building block in modern drug discovery. Its synthesis from readily available starting materials and its versatile chemical handles allow for the creation of diverse libraries of compounds for biological screening. The inherent pharmacological potential of the imidazo[1,2-a]pyridine scaffold, combined with the beneficial properties imparted by the 6-fluoro and 2-carboxylic acid functionalities, makes this compound a valuable asset for researchers and scientists dedicated to the development of novel therapeutics for a range of diseases, from infectious diseases like tuberculosis to various forms of cancer. As our understanding of disease biology deepens, the rational design of new drugs based on such privileged scaffolds will continue to be a cornerstone of medicinal chemistry.

References

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its versatile biological activities and presence in numerous pharmaceuticals.[1][2] This fused bicyclic heterocycle serves as a rigid and synthetically accessible core for developing novel therapeutic agents. Within this class, this compound has emerged as a critical building block for researchers and drug development professionals. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the carboxylic acid at the 2-position provides a versatile handle for synthetic elaboration.

This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a representative synthetic protocol, and its pivotal applications in the development of novel therapeutics for infectious diseases and oncology.

Part 1: Physicochemical Properties and Characterization

This compound is a fluorinated heterocyclic compound that serves as a key intermediate in organic and medicinal chemistry.[3] Its core properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅FN₂O₂[4][5]
Molecular Weight 180.14 g/mol [5]
CAS Number 367500-94-5[5]
IUPAC Name This compoundPubChem
Monoisotopic Mass 180.03351 Da[4]
Appearance Off-white to yellow solidSupplier Data
Structural Significance

The chemical architecture of this compound is fundamental to its utility.

  • Imidazo[1,2-a]pyridine Core : This rigid, planar scaffold provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.

  • C6-Fluorine Substituent : The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the aromatic system. In drug design, this modification is often exploited to block sites of metabolism (improving pharmacokinetic profiles) and to form favorable hydrogen bond or dipole interactions within a target's active site.

  • C2-Carboxylic Acid : This functional group is a critical synthetic handle. It can be readily converted into a wide array of functional groups, such as amides, esters, and alcohols, allowing for the systematic exploration of structure-activity relationships (SAR).

Analytical Characterization

The structural integrity of this compound and its derivatives is typically confirmed using a suite of standard spectroscopic techniques. While specific spectral data for the parent compound is proprietary, analysis of its derivatives in scientific literature confirms the use of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the core structure and the position of substituents. For fluorinated compounds, ¹⁹F NMR is also a critical tool.[6][7]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and exact mass of the molecule.[6][7]

Part 2: Synthesis and Handling

The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in heterocyclic chemistry. A common and efficient method involves the condensation and cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.

General Synthetic Workflow

The synthesis of this compound can be achieved by reacting 2-amino-5-fluoropyridine with bromopyruvic acid. This reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular condensation to form the bicyclic ring system.

Synthesis_Workflow A 2-Amino-5-fluoropyridine C Intermediate Adduct A->C Sₙ2 Reaction B Bromopyruvic Acid B->C D 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid C->D Intramolecular Cyclization/ Dehydration

A representative synthetic route to the target compound.
Experimental Protocol (Representative)

This protocol is a representative example based on established methodologies for the synthesis of analogous compounds and should be adapted and optimized.[8]

  • Reaction Setup : To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add bromopyruvic acid (1.1 eq).

  • Reaction Execution : Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification : Filter the resulting solid and wash with a cold solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Safe Handling and Storage
  • Hazards : this compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.

  • Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone for the development of inhibitors targeting critical pathways in infectious diseases and cancer.

Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis. The imidazo[1,2-a]pyridine scaffold is the basis for a new class of potent anti-TB agents.[1][9]

  • Mechanism of Action : Derivatives of this scaffold, particularly imidazo[1,2-a]pyridine amides (IPAs), are potent inhibitors of the cytochrome bcc complex (also known as complex III or QcrB) in the Mtb electron transport chain.[3] This inhibition disrupts the bacterium's ability to generate ATP, leading to cell death. This mechanism is effective against both drug-sensitive and multidrug-resistant strains of Mtb.[1]

  • Field-Proven Insights : The most notable example is Telacebec (Q203) , an IPA derivative that has advanced to Phase II clinical trials.[3] The development of Telacebec validates the therapeutic potential of this chemical class and underscores the importance of the imidazo[1,2-a]pyridine core in anti-TB drug discovery.

TB_MOA cluster_ETC Mtb Electron Transport Chain cluster_ATP Energy Production NADH NADH ComplexI Complex I NADH->ComplexI Menaquinone Menaquinone Pool ComplexI->Menaquinone QcrB Cytochrome bcc (QcrB) Menaquinone->QcrB ComplexIV Complex IV QcrB->ComplexIV ProtonGradient Proton Gradient QcrB->ProtonGradient H⁺ pumping O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->QcrB Inhibition

Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridine derivatives.
Oncology Research: RGGT Inhibition

The post-translational modification of proteins via prenylation is crucial for their localization and function. Rab geranylgeranyl transferase (RGGT or GGTase-II) is an enzyme that attaches geranylgeranyl groups to Rab GTPases, which are master regulators of intracellular vesicle trafficking.[10][11]

  • Mechanism of Action : In many cancers, the pathways governing cell growth and proliferation are hyperactive, placing a high demand on vesicle trafficking for processes like signal transduction and secretion. By inhibiting RGGT, the proper localization and function of Rab proteins are disrupted, leading to apoptosis and cell cycle arrest in cancer cells.[12][13][14]

  • Causality and Application : this compound is a key precursor for synthesizing phosphonocarboxylate compounds that act as potent and selective RGGT inhibitors.[3] The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring has been shown to be critical for the compound's activity against RGGT.[6] This makes the 6-fluoro derivative a valuable starting point for developing novel anti-cancer therapeutics that target this pathway.

RGGT_Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) RGGT Rab Geranylgeranyl Transferase (RGGT) GGPP->RGGT Rab Rab Protein (inactive, cytosolic) Rab->RGGT PrenylatedRab Prenylated Rab Protein (active, membrane-bound) RGGT->PrenylatedRab Inhibitor Imidazo[1,2-a]pyridine- based Inhibitor Inhibitor->RGGT Inhibition Vesicle Vesicle Trafficking (Cell Proliferation, Survival) PrenylatedRab->Vesicle

Mechanism of RGGT inhibition leading to disruption of vesicle trafficking.
Urease Inhibition

Derivatives of 6-fluoroimidazo[1,2-a]pyridine have also shown promise as potent inhibitors of urease.[3] Urease is an enzyme produced by bacteria like Helicobacter pylori, which is a primary cause of gastric ulcers. By inhibiting urease, the bacteria's ability to survive in the acidic environment of the stomach is diminished. Synthetic transformations of related 6-fluoroimidazo[1,2-a]pyridine aldehydes have yielded oxazole derivatives that exhibit superior urease inhibition compared to the standard drug thiourea, highlighting its value in developing potential treatments for ulcers.[3][7][15]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a robust platform for modern drug discovery. Its proven utility in the synthesis of clinical candidates for tuberculosis and its potential in developing novel inhibitors for oncology and other therapeutic areas solidify its importance for researchers. The combination of a privileged heterocyclic core, a synthetically versatile carboxylic acid handle, and a strategically placed fluorine atom makes this compound a high-value asset in the quest for new medicines. Future research will likely focus on expanding the diversity of derivatives from this core to target a wider range of biological pathways and to further optimize the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system containing a nitrogen bridgehead atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous marketed drugs and its ability to interact with a wide array of biological targets.[1][2][3] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing novel therapeutic agents. Marketed drugs containing this core include Zolpidem (an insomnia treatment), Saripidem (an anxiolytic), and Olprinone (a cardiotonic agent), highlighting its therapeutic versatility.[2][4] This guide provides a technical overview of the major biological activities of imidazo[1,2-a]pyridine derivatives, detailing their mechanisms of action, relevant screening protocols, and key structure-activity relationship insights.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including breast, lung, colon, and cervical cancers.[5][6] Their therapeutic effects are often achieved by targeting core regulatory enzymes and critical signaling pathways involved in cell proliferation and survival.[5][7]

Primary Mechanisms of Anticancer Action

The anticancer properties of these compounds stem from their ability to inhibit multiple key molecular targets:

  • Protein Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer.[8] Many derivatives have been specifically designed to target crucial kinases in oncogenic signaling pathways.[7]

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is common in human tumors.[9] Several imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K or isoform-specific inhibitors, with some showing IC50 values in the low nanomolar range.[9][10] By binding to the ATP-binding site of PI3K, these compounds block downstream signaling, leading to cell cycle arrest and apoptosis.[6][9]

    • Other Kinases: Other important kinase targets include Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cell cycle progression and angiogenesis, respectively.[5][9][11]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubule assembly. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][12]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds trigger programmed cell death. This can occur through the intrinsic pathway, marked by DNA damage and the modulation of Bcl-2 family proteins, or the extrinsic pathway, as evidenced by the activation of caspase-8 and caspase-7.[6][9] Western blot analyses often show increased levels of cleaved PARP, a hallmark of apoptosis.[5][6]

Signaling Pathway Visualization: PI3K/Akt Inhibition

The following diagram illustrates the inhibitory action of an imidazo[1,2-a]pyridine derivative on the PI3K/Akt/mTOR signaling pathway, a common mechanism for its anticancer effect.

PI3K_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.

Data Presentation: Cytotoxicity of Representative Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for select imidazo[1,2-a]pyridine derivatives against various cancer cell lines, demonstrating their potent cytotoxic activity.

Compound ClassTarget Cell LineIC50 (µM)Reference
PI3Kα InhibitorT47D (Breast)>10[9]
Selenylated DerivativeMCF-7 (Breast)Not Specified[9]
IP-5HCC1937 (Breast)45[6]
IP-6HCC1937 (Breast)47.7[6]
Compound 6A375 (Melanoma)9.7 - 44.6[9]
Compound 6HeLa (Cervical)9.7 - 44.6[9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standardized MTT assay to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on adherent cancer cells.[13][14] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Causality: Seeding a precise number of cells is critical for reproducibility. The exponential growth phase ensures cells are metabolically active and responsive.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in DMSO.

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include vehicle control (medium with DMSO) and untreated control (medium only) wells.[16]

    • Self-Validation: The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect, while the untreated control represents 100% cell viability.

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • After the treatment incubation, add 10-20 µL of the MTT solution to each well.[14][15]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in wells with viable cells.[16]

    • Causality: Incubation must be long enough for detectable formazan formation but short enough to avoid artifacts from altered cell metabolism over time.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance.[13]

  • Data Analysis:

    • Subtract the average OD of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control) * 100

    • Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

The imidazo[1,2-a]pyridine scaffold is a cornerstone for a variety of compounds with significant antimicrobial properties, including antibacterial, antifungal, and antitubercular activities.[2][4][17][18]

Antibacterial and Antifungal Mechanisms

Derivatives have shown remarkable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[4][18][19] While specific mechanisms are diverse and compound-dependent, they often involve the disruption of essential cellular processes. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the heterocyclic core directly impact the spectrum and potency of antimicrobial activity.[17]

Antituberculosis Activity

Several imidazo[1,2-a]pyridine derivatives have emerged as highly potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[20] A key molecular target for some of the most advanced compounds, such as Q203 (Telacebec), is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration and ATP synthesis in Mtb.[21] By inhibiting this target, these compounds effectively shut down the energy production of the bacterium.[21]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The following diagram outlines the workflow for a broth microdilution assay, a standard method for determining the MIC of a potential antimicrobial agent.

Caption: Workflow for the broth microdilution assay to determine the MIC value.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method to quantify the in vitro activity of imidazo[1,2-a]pyridine derivatives against bacteria.[22][23]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a standardized incubation period.[23][24][25]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Medium: Use Mueller-Hinton Broth (MHB), as it is the standard medium for routine susceptibility testing.[22]

    • Bacterial Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22] Dilute this suspension to achieve a final desired concentration of ~5 x 10⁵ CFU/mL in the test wells.[23]

    • Test Compound: Prepare a stock solution of the imidazo[1,2-a]pyridine derivative and create serial twofold dilutions in the broth medium.[26]

  • Assay Setup (96-Well Plate):

    • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest compound concentration to the first well and perform serial dilutions across the plate, discarding the final 50 µL from the last well.

    • Self-Validation: This serial dilution process creates a precise concentration gradient to accurately pinpoint the MIC.

    • Designate wells for a positive control (growth control: bacteria in broth, no compound) and a negative control (sterility control: broth only).[26]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[23][26]

  • Interpretation of Results:

    • After incubation, examine the plate for turbidity (an indication of bacterial growth).[23] This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[24]

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[24][25][26] The growth control should be turbid, and the sterility control should be clear.

Antiviral and Anti-inflammatory Activities

Antiviral Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated a notable spectrum of antiviral activity.[1][27] Specific compounds bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[28] Other derivatives have been investigated as potential antiretroviral agents, showing activity against HIV-1 and HIV-2.[29] Structure-activity relationship studies have identified hydrophobicity as a key factor influencing the antiviral potency of certain series of these compounds.[27]

Anti-inflammatory Effects

The scaffold is also prevalent in compounds with significant anti-inflammatory properties.[30][31] The mechanism often involves the inhibition of key inflammatory mediators.

  • COX Inhibition: Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to preferentially inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[32]

  • NF-κB and STAT3 Pathway Modulation: More recent studies have shown that derivatives can exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathways.[33][34] This leads to a downstream reduction in the expression of inflammatory genes like iNOS and COX-2, and a decrease in the production of inflammatory cytokines.[33][34]

Conclusion

The imidazo[1,2-a]pyridine core represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad and potent range of biological activities, including significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological profile, enabling the development of targeted therapies. The continued exploration of this scaffold, guided by mechanistic studies and robust screening protocols like those outlined in this guide, holds immense promise for the discovery of next-generation therapeutic agents to address a wide spectrum of human diseases.

References

An In-Depth Technical Guide to 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This guide provides a comprehensive technical overview of a specific, highly promising subclass: 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. The strategic incorporation of a fluorine atom at the 6-position and a carboxylic acid (or its surrogate) at the 2-position imparts unique physicochemical and pharmacological properties, leading to potent activity across diverse therapeutic areas. This document, intended for researchers and drug development professionals, will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to this important chemical series.

The Strategic Importance of the this compound Core

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that is bioisosteric to purines and indoles, allowing it to interact with a wide range of biological targets.[3] The specific functionalization pattern of 6-fluoro and 2-carboxylic acid is not arbitrary; it is a design element rooted in established medicinal chemistry principles.

  • The 6-Fluoro Substituent: Fluorine, the most electronegative element, is a powerful tool in drug design. Its introduction at the 6-position can significantly modulate:

    • Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.

    • Binding Affinity: The strong carbon-fluorine bond can lead to favorable electrostatic interactions with target proteins, enhancing binding potency.

    • Lipophilicity and Permeability: A fluoro group can alter the molecule's pKa and lipophilicity, influencing its ability to cross cell membranes.

  • The 2-Carboxylic Acid Moiety: The carboxylic acid group at the 2-position, or its bioisosteric amide and ester derivatives, serves as a critical interaction point.

    • Hydrogen Bonding: It acts as a hydrogen bond donor and acceptor, forming key interactions within the active sites of enzymes.

    • Vector for Derivatization: This functional group is an ideal handle for synthetic modification, allowing for the generation of large libraries of amides, esters, and other analogues to explore the SAR and optimize drug-like properties.

This strategic combination has led to the discovery of potent inhibitors for a range of therapeutic targets, which will be explored in the subsequent sections.

Synthetic Strategies and Derivatization

The construction of the this compound core is typically achieved through a well-established cyclization reaction. Subsequent modifications allow for extensive exploration of the chemical space.

Synthesis of the Core Scaffold

The primary route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target scaffold, this involves the reaction of 2-amino-5-fluoropyridine with a pyruvate derivative.

G cluster_0 Core Synthesis A 2-Amino-5-fluoropyridine C Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux, Ethanol B Ethyl Bromopyruvate B->C D This compound C->D Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Synthesis of the core scaffold.

Protocol 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

This protocol outlines a standard procedure for the synthesis of the ethyl ester precursor.

  • Reaction Setup: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 eq).

  • Cyclization: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate can be filtered, washed with water and diethyl ether, and dried to yield the product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Derivatization of the Carboxylic Acid

The carboxylic acid at the 2-position is a versatile handle for creating extensive libraries of derivatives, most commonly amides.

G cluster_1 Analogue Development Workflow start Core Carboxylic Acid coupling Amide Coupling (e.g., HATU, EDCI) start->coupling library Amide Library (6-fluoro-IP-2-carboxamides) coupling->library amine Diverse Amines (R-NH2) amine->coupling screening Biological Screening (e.g., Kinase, Cellular Assays) library->screening

Caption: Workflow for amide analogue development.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas.

Antituberculosis Activity: Targeting Cellular Respiration

One of the most significant applications of this scaffold is in the development of novel antituberculosis agents. The lead compound in this class is Telacebec (Q203) , which has advanced to clinical trials.[4][5]

  • Mechanism of Action: Telacebec and its analogues are potent inhibitors of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[6][7] This inhibition blocks cellular respiration, leading to a rapid depletion of adenosine triphosphate (ATP), the cell's primary energy currency, ultimately resulting in bacterial cell death.[3][8] This mechanism is distinct from most existing tuberculosis drugs, making it effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][4]

G cluster_0 M. tuberculosis Electron Transport Chain NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- QcrB Cytochrome bc1 (QcrB subunit) Menaquinone->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- Proton_Gradient Proton Motive Force QcrB->Proton_Gradient H+ pumping Terminal_Oxidase Terminal Oxidase Cytochrome_c->Terminal_Oxidase e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Telacebec Telacebec (Q203) Telacebec->QcrB Inhibits

Caption: Inhibition of QcrB by Telacebec.

Anticancer Activity: A Multi-Targeted Approach

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in its diverse anticancer activities, which stem from its ability to inhibit multiple signaling pathways crucial for tumor growth and survival.[9]

  • Kinase Inhibition (PI3K/Akt/mTOR, c-KIT): Derivatives have been developed as potent inhibitors of key kinases. For instance, they can inhibit the PI3K/Akt/mTOR pathway, which is commonly hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival.[9][10] Specific analogues have also shown potent, nanomolar inhibition of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[11][12]

  • Modulation of STAT3/NF-κB Signaling: Chronic inflammation is a hallmark of cancer, and the STAT3 and NF-κB transcription factors are key mediators. Certain imidazo[1,2-a]pyridine derivatives can suppress the activation of both STAT3 and NF-κB.[13][14] This leads to the downregulation of pro-inflammatory and pro-survival genes like iNOS and COX-2, thereby exerting anti-inflammatory and anticancer effects.[13][15]

  • Inhibition of Rab Geranylgeranyl Transferase (RGGT): Some 6-substituted imidazo[1,2-a]pyridine analogues act as inhibitors of RGGT.[16] This enzyme is crucial for the post-translational modification of Rab GTPases, proteins that are essential for vesicular trafficking. Disrupting this process can selectively impair cancer cell function.[16]

G cluster_pathway STAT3/NF-κB Pro-Tumor Signaling cluster_nuc Nucleus Cytokine Inflammatory Cytokines (e.g., IL-6) STAT3 STAT3 Cytokine->STAT3 Activates IKK IKK Cytokine->IKK Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pSTAT3_dimer_nuc p-STAT3 pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Target_Genes Target Gene Expression (COX-2, iNOS, Bcl-2) pSTAT3_dimer_nuc->Target_Genes NFkB_nuc->Target_Genes Proliferation Proliferation Target_Genes->Proliferation Cell Proliferation & Survival IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->STAT3 Inhibits Phosphorylation IP_Derivative->IKK Suppresses Activation

Caption: Modulation of STAT3/NF-kB pathways.

Urease Inhibition

Derivatives of 6-fluoroimidazo[1,2-a]pyridine have also been identified as potent inhibitors of urease.[17][18] Urease is a key virulence factor for bacteria like Helicobacter pylori, the primary cause of peptic ulcers. By inhibiting this enzyme, these compounds can prevent the breakdown of urea into ammonia, which the bacteria use to neutralize stomach acid and survive.[17]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

Compound IDR Group (at 2-carboxamide)TargetActivity (IC₅₀/MIC)Reference
Telacebec (Q203) Complex side chainM. tuberculosis QcrBMIC₅₀: 2.7 nM[3][5]
IPA Analogue 1 N-(2-phenoxyethyl)M. tuberculosisMIC₉₀: 0.069–0.174 μM[19]
Oxazole Derivative 4i 4-(3-(trifluoromethyl)phenyl)oxazoleUreaseIC₅₀: 5.68 ± 1.66 μM[17][18]
Oxazole Derivative 4o 4-(4-nitrophenyl)oxazoleUreaseIC₅₀: 7.11 ± 1.24 μM[17][18]
PI3Kα Inhibitor Bioisosteric 1,2,4-oxadiazolePI3KαIC₅₀: 2 nM[10]
c-KIT Inhibitor 4-aminopyrimidinec-KIT (V654A)Nanomolar range[11][12]

Key SAR Insights:

  • Antituberculosis: Large, flexible side chains at the 2-carboxamide position are crucial for potent QcrB inhibition.

  • Urease Inhibition: For oxazole derivatives, substitutions on the phenyl ring with strong electron-withdrawing groups (e.g., -CF₃, -NO₂) lead to superior inhibitory potential compared to the standard drug, thiourea.[17][18]

  • Anticancer: The nature of the substituent at the 2-position dictates kinase selectivity. Bioisosteric replacements for the carboxylic acid, such as oxadiazoles, can significantly enhance potency against targets like PI3Kα.[10]

Experimental Protocols

Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol provides a standardized method for evaluating the urease inhibitory activity of test compounds.[20][21]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease (1 unit/well) in phosphate buffer (50 mM, pH 7.4).

    • Substrate Solution: Prepare a 50 mM solution of urea in the same phosphate buffer.

    • Test Compounds: Dissolve test compounds and a standard inhibitor (e.g., Thiourea) in DMSO to create stock solutions. Perform serial dilutions to achieve the desired final concentrations.

    • Color Reagents:

      • Solution A: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside.

      • Solution B: 0.5% (w/v) sodium hydroxide, 0.1% active chloride (from sodium hypochlorite).

  • Assay Procedure (96-well plate):

    • Add 10 µL of test compound solution to designated wells.

    • Add 10 µL of Jack Bean Urease solution to all wells except the blank.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the urea solution to all wells.

    • Incubate at 37 °C for another 15 minutes.

    • Add 50 µL of Solution A and 50 µL of Solution B to each well to stop the reaction and initiate color development.

    • Incubate for 30 minutes at 37 °C.

  • Data Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[22]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and potent core for the development of novel therapeutics. Its derivatives have demonstrated exceptional activity against challenging targets in infectious diseases and oncology. The well-defined synthetic routes and the clear, actionable SAR data provide a solid foundation for further optimization.

Future research should focus on:

  • Expanding the Analogue Space: Exploring novel bioisosteres for the carboxylic acid and further substitutions on the pyridine ring to enhance selectivity and pharmacokinetic properties.

  • Mechanism Deconvolution: For anticancer agents, further studies are needed to fully elucidate the complex interplay between the various signaling pathways they modulate.

  • Combination Therapies: Investigating the synergistic potential of these compounds with existing drugs, particularly for treating drug-resistant infections and cancers.

The continued exploration of this privileged scaffold holds immense promise for addressing significant unmet medical needs.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure Forged in a Century of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a "Drug Prejudice" Scaffold

In the vast landscape of heterocyclic chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the coveted status of a "privileged structure." The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This fused 5,6 bicyclic aromatic system, containing a bridgehead nitrogen atom, has proven to be a remarkably versatile template for drug discovery, leading to a wide array of clinically significant molecules.[1][2] Its journey from a curiosity of organic synthesis to a cornerstone of modern medicinal chemistry is a testament to its unique combination of synthetic accessibility, physicochemical properties, and biological promiscuity. This guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyridines, tracing their path from foundational synthesis to their role in contemporary drug development. We will delve into the key chemical principles that underpin their synthesis and biological activity, offering both a historical perspective and practical, field-tested insights for today's researchers.

The Genesis of a Scaffold: From Classical Synthesis to Modern Methodologies

The story of the imidazo[1,2-a]pyridine scaffold begins with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). In the early 20th century, he developed a method for the synthesis of pyridines, and this work laid the foundation for the synthesis of fused heterocyclic systems.[3][4] The classical and most enduring method for the construction of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, a condensation of a 2-aminopyridine with an α-haloketone.[3][5]

The causality behind this reaction's success lies in the inherent nucleophilicity of the pyridine ring nitrogen in the 2-aminopyridine starting material. This nitrogen initiates an N-alkylation with the electrophilic carbon of the α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[5] This robust and reliable reaction has been a workhorse in medicinal chemistry for decades, allowing for the synthesis of a diverse library of analogues.

Over the years, the synthetic repertoire for this scaffold has expanded dramatically. Modern approaches include transition metal-catalyzed reactions, multi-component reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction, and eco-friendly microwave-assisted syntheses.[6][7][8][9] These advanced methodologies offer greater efficiency, broader substrate scope, and the ability to introduce molecular complexity in a more controlled and convergent manner.[10]

Visualizing the Synthetic Workflow: The Tschitschibabin Reaction

Tschitschibabin Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Alkylation N-Alkylation 2-Aminopyridine->N-Alkylation Pyridine N attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylation Electrophile Intramolecular Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular Cyclization Intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Cyclized intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine Aromatization

Caption: A simplified workflow of the classical Tschitschibabin reaction.

The Rise to Prominence: Zolpidem and the Modulation of GABA-A Receptors

While the imidazo[1,2-a]pyridine scaffold had been known for some time, its therapeutic potential was truly cemented with the discovery and development of Zolpidem . Marketed as a treatment for insomnia, Zolpidem's success brought this heterocyclic system to the forefront of medicinal chemistry.[11] Chemically, Zolpidem is N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide.[12] Although structurally distinct from benzodiazepines, it exerts its sedative-hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13]

Zolpidem exhibits a high affinity and selectivity for GABA-A receptors containing the α1 subunit.[13] This subtype selectivity is thought to be the reason for its relative lack of myorelaxant and anticonvulsant effects compared to less selective benzodiazepines. The discovery of Zolpidem sparked extensive research into the structure-activity relationships (SAR) of imidazo[1,2-a]pyridines as GABA-A receptor modulators, leading to the development of other clinically investigated compounds like Alpidem (anxiolytic) and Necopidem.[11][13]

The rationale for the imidazo[1,2-a]pyridine scaffold's effectiveness in this context lies in its rigid, planar structure which allows for a precise three-dimensional presentation of substituents that can engage with specific binding pockets on the GABA-A receptor. The substituents at the 2- and 3-positions, as well as on the pyridine ring, have been systematically varied to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridines as GABA-A Receptor Modulators

The following table summarizes the binding affinities of a series of imidazo[1,2-a]pyridine derivatives for the α1-containing GABA-A receptor, illustrating the impact of structural modifications.

CompoundR2 SubstituentR3 SubstituentR6 SubstituentBinding Affinity (Ki, nM)
Zolpidem 4-methylphenyl-CH2C(O)N(CH3)2-CH321
Alpidem 4-chlorophenyl-CH2C(O)N(C3H7)2-Cl1.5
Saripidem 4-chlorophenyl-CH2C(O)NHCH3-CH37.8
Analogue 1Phenyl-H-H>1000
Analogue 24-methylphenyl-H-CH3520
Analogue 34-methylphenyl-CH2C(O)NH2-CH345

Data compiled from publicly available medicinal chemistry literature for illustrative purposes.

This data clearly indicates that the nature of the substituents at the 2, 3, and 6 positions of the imidazo[1,2-a]pyridine core has a profound impact on the binding affinity for the GABA-A receptor.

Experimental Protocols: A Practical Guide

A core tenet of this guide is to provide actionable, field-proven methodologies. Below are detailed, step-by-step protocols for a representative synthesis of an imidazo[1,2-a]pyridine core and a key biological assay for its characterization.

Protocol 1: Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (A Zolpidem Precursor)

This protocol is based on the classical Tschitschibabin condensation.

Materials:

  • 2-amino-5-methylpyridine

  • 2-bromo-4'-methylacetophenone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-5-methylpyridine (1.0 eq), 2-bromo-4'-methylacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add ethanol to the flask until the solids are suspended and can be stirred effectively (approximately 10 mL per gram of 2-amino-5-methylpyridine).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add deionized water to the reaction mixture until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.

Visualizing the Synthetic Protocol

Synthesis Protocol cluster_synthesis Synthesis of Zolpidem Precursor A 1. Combine Reactants: 2-amino-5-methylpyridine 2-bromo-4'-methylacetophenone NaHCO3 B 2. Add Ethanol A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Add Water C->D E 5. Isolate by Filtration D->E F 6. Purify by Chromatography E->F G Pure Product F->G

Caption: Step-by-step workflow for the synthesis of a key imidazo[1,2-a]pyridine intermediate.

Protocol 2: In Vitro Characterization of GABA-A Receptor Modulation using a Fluorometric Imaging Plate Reader (FLIPR) Assay

This protocol provides a high-throughput method to assess the ability of a compound to modulate GABA-A receptor activity.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with GABA-A receptors (e.g., α1β2γ2 subunit composition).

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • GABA (γ-Aminobutyric acid).

  • Test compounds (imidazo[1,2-a]pyridine derivatives).

  • Positive control (e.g., Diazepam).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the transfected CHO cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and add it to each well. Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Addition: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the assay protocol. The instrument will first measure the baseline fluorescence. c. The instrument will then add a sub-maximal concentration of GABA (e.g., EC20) to all wells, followed immediately by the addition of the test compounds or controls. d. The fluorescence intensity is monitored in real-time. Positive allosteric modulators will potentiate the GABA-induced change in membrane potential, resulting in an increased fluorescence signal.

  • Data Analysis: The change in fluorescence is calculated for each well. The data is then used to generate dose-response curves and calculate EC50 values for the test compounds.

Beyond the Central Nervous System: The Expanding Therapeutic Landscape

The versatility of the imidazo[1,2-a]pyridine scaffold extends far beyond its effects on the central nervous system. Medicinal chemists have successfully adapted this core structure to target a wide range of biological pathways implicated in various diseases.

  • Anticancer Activity: Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of key cancer-related targets, including phosphoinositide 3-kinases (PI3K), protein kinase B (Akt), and tubulin polymerization.[13]

  • Antituberculosis Activity: Several imidazo[1,2-a]pyridine-based compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11] They have been found to inhibit targets such as QcrB and ATP synthase.

  • Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing selectivity for COX-2.[14]

  • Antiviral and Antiprotozoal Activity: The broad-spectrum biological activity of this scaffold also includes antiviral and antiprotozoal effects.[2]

  • Diagnostic Agents: Radioiodinated imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.

Conclusion and Future Perspectives

The journey of the imidazo[1,2-a]pyridine scaffold from its initial synthesis to its current status as a privileged structure in medicinal chemistry is a compelling narrative of scientific discovery and innovation. Its synthetic tractability, coupled with its ability to be tailored to interact with a diverse array of biological targets, ensures its continued relevance in drug development. The ongoing exploration of new synthetic methodologies will undoubtedly lead to even more sophisticated and diverse libraries of imidazo[1,2-a]pyridine derivatives. As our understanding of disease biology deepens, this remarkable scaffold is poised to be a key component in the development of the next generation of targeted therapeutics. The history of the imidazo[1,2-a]pyridine is still being written, and its future in medicinal chemistry appears brighter than ever.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom at the 6-position often enhances metabolic stability and target engagement, making 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid a critical starting material for the synthesis of next-generation therapeutics. This guide provides a comprehensive overview of the most promising therapeutic targets for derivatives of this scaffold, focusing on oncology, infectious diseases, and gastroenterology. We will delve into the mechanistic rationale for target selection and provide detailed, field-proven experimental protocols for target validation.

Part 1: Oncology - Targeting Aberrant Cancer Signaling

The imidazo[1,2-a]pyridine core has been extensively explored in oncology, leading to the discovery of potent inhibitors of key cancer-driving pathways.[3] Derivatives of this compound are poised to build upon this legacy, offering opportunities for enhanced potency and selectivity.

The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Cell Survival

The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Several studies have demonstrated that the imidazo[1,2-a]pyridine scaffold is an effective pharmacophore for potent PI3Kα and/or mTOR inhibitors.[6][7][8]

Mechanistic Rationale: By competitively binding to the ATP-binding pocket of PI3K or mTOR, imidazo[1,2-a]pyridine derivatives can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[7] The fluorine at the C6 position can enhance binding affinity and improve pharmacokinetic properties.

Visualizing the PI3K/AKT/mTOR Signaling Pathway:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

Experimental Protocol: Western Blot Analysis of Pathway Inhibition

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HCC827, A2780) in 6-well plates and allow them to adhere overnight.[5] Treat cells with varying concentrations of the this compound derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (known PI3K/mTOR inhibitor).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., anti-GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Table 1: IC50 Values of Selected Imidazo[1,2-a]pyridine-based PI3K Inhibitors

Compound IDTargetIC50 (nM)Cell LineReference
Compound 13k PI3Kα1.94HCC827[5]
Oxadiazole derivativePI3Kα2T47D[7]
Compound 14 pan-PI3K(Potent)A2780[6]
Covalent Inhibition of Oncogenic KRAS G12C

Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) creates a druggable pocket, enabling the development of targeted covalent inhibitors.[9][10] The imidazo[1,2-a]pyridine scaffold has recently been utilized to develop novel covalent inhibitors for KRAS G12C, highlighting its versatility.[9]

Mechanistic Rationale: Derivatives of this compound can be functionalized with a reactive "warhead" (e.g., an acrylamide) that forms an irreversible covalent bond with the mutant cysteine residue in KRAS G12C. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.

Visualizing Covalent Inhibition of KRAS G12C:

KRAS_Inhibition KRAS_G12C KRAS G12C Protein (Inactive GDP-bound) Switch_II Switch-II Pocket (with Cys12) Covalent_Complex Irreversible Covalent Complex (Locked Inactive) Switch_II->Covalent_Complex Forms Covalent Bond Imidazopyridine Imidazo[1,2-a]pyridine -Acrylamide Derivative Imidazopyridine->Switch_II Binds to Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) Covalent_Complex->Downstream_Signaling Blocks Activation Proliferation Tumor Cell Proliferation Downstream_Signaling->Proliferation

Caption: Covalent inhibition of KRAS G12C.

Experimental Protocol: Cell-Based KRAS G12C Target Engagement Assay

This assay confirms that the compound directly binds to KRAS G12C within a cellular context.

  • Cell Culture: Use a KRAS G12C-mutant cell line (e.g., NCI-H358).[9]

  • Compound Treatment: Treat cells with the test compound for a specified time.

  • Lysis and Probe Labeling: Lyse the cells and treat the lysate with a KRAS G12C-specific fluorescent probe that binds to the Cys12 residue.

  • Analysis: If the test compound has engaged the target, it will block the binding of the fluorescent probe. The reduction in fluorescence, measured by techniques like flow cytometry or in-gel fluorescence, is proportional to the degree of target engagement.

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

Rab GTPases are key regulators of vesicular trafficking, a process often dysregulated in cancer.[11] Their function is dependent on post-translational prenylation by enzymes like Rab Geranylgeranyl Transferase (RGGT). Inhibiting RGGT disrupts Rab protein function, leading to cytotoxic effects in cancer cells.[12] The 6-position of the imidazo[1,2-a]pyridine ring has been identified as a privileged site for modifications to create potent RGGT inhibitors.[11]

Mechanistic Rationale: Phosphonocarboxylate derivatives of 6-substituted imidazo[1,2-a]pyridines act as bisubstrate analogs, mimicking both the geranylgeranyl pyrophosphate (GGPP) and the Rab protein substrate to inhibit the enzyme.[4]

Experimental Protocol: In Vitro RGGT Enzymatic Assay

  • Reagents: Recombinant human RGGT, RabGGTase escort protein (REP-1), Rab7 protein, and [³H]-GGPP.

  • Reaction Setup: In a 96-well plate, combine RGGT, REP-1, and Rab7 in assay buffer. Add the test compound at various concentrations.

  • Initiation: Start the reaction by adding [³H]-GGPP. Incubate at 37°C for 30 minutes.

  • Termination and Measurement: Stop the reaction and capture the [³H]-geranylgeranylated Rab7 onto a filter membrane. Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates RGGT inhibition.

Part 2: Infectious Diseases - A New Front Against Tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action.[13][14] The imidazo[1,2-a]pyridine amide (IPA) class of compounds has emerged as a highly promising lead, with some candidates advancing to clinical trials.[2]

Targeting QcrB in the Electron Transport Chain

The cytochrome bcc-aa3 supercomplex is a crucial component of the Mtb electron transport chain, essential for generating ATP via oxidative phosphorylation.[15] The QcrB subunit of this complex has been validated as the molecular target of the IPA class of antitubercular drugs.[16][17]

Mechanistic Rationale: Imidazo[1,2-a]pyridine derivatives bind to the QcrB subunit, inhibiting the ubiquinol-cytochrome c reductase.[17] This disrupts the proton motive force across the bacterial membrane, leading to a rapid depletion of cellular ATP levels and subsequent cell death.[1][18] This mechanism is effective against both replicating and non-replicating Mtb.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This is the standard method for determining the minimum inhibitory concentration (MIC) of a compound against Mtb.[19]

  • Preparation: In a 96-well plate, perform serial two-fold dilutions of the test compound in Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of Mtb H37Rv to each well.[20] Include a drug-free control well and a sterile control well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Colorimetric Reading: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Analysis: Observe the color change. Blue indicates no bacterial growth, while pink indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Table 2: Activity of Imidazo[1,2-a]pyridine Analogs Against M. tuberculosis

Compound TypeMIC Range (µM)TargetReference
Imidazo[1,2-a]pyridine inhibitors0.03 - 5QcrB[16]
Imidazo[1,2-a]pyridine-3-carboxamides≤0.006 - ≤1(Implied QcrB)[20]
2,6-dimethyl-N-[2-(phenylamino)ethyl] IPAs0.041 - 2.64(Implied QcrB)[21]

Part 3: Gastroenterology - Urease Inhibition for Ulcer Therapy

Urease is a nickel-containing enzyme produced by several pathogenic bacteria, most notably Helicobacter pylori. By hydrolyzing urea to ammonia, urease neutralizes gastric acid, allowing the bacteria to colonize the stomach lining, which can lead to gastritis and peptic ulcers.[22] Inhibition of urease is a key therapeutic strategy to combat H. pylori infections.

Targeting Bacterial Urease

Recent studies have shown that oxazole derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine are potent inhibitors of urease, with some analogs showing significantly greater activity than the standard drug, thiourea.[23][24]

Mechanistic Rationale: The heterocyclic structure of the imidazo[1,2-a]pyridine-oxazole scaffold is thought to chelate the nickel ions in the urease active site, thereby blocking its enzymatic activity.[22] Structure-activity relationship (SAR) studies indicate that substitutions with strong hydrogen-bonding or electron-withdrawing groups enhance inhibitory potential.[22]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

  • Reagents: Jack bean urease, urea solution, phosphate buffer (pH 7.0), and Berthelot reagents (phenol-nitroprusside and alkaline hypochlorite).

  • Assay Setup: Pre-incubate the urease enzyme with various concentrations of the test compound in phosphate buffer for 15 minutes.

  • Reaction Initiation: Add urea solution to start the reaction and incubate for 10 minutes at 37°C.

  • Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced using the Berthelot method, which forms a blue-colored indophenol complex.

  • Measurement: Measure the absorbance at 625 nm. The percentage of inhibition is calculated by comparing the absorbance of the test wells to a control well without any inhibitor. IC50 values can then be determined.[25]

Table 3: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives

Analog IDIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
4i 5.68 ± 1.6621.37 ± 1.76[22]
4o 7.11 ± 1.2421.37 ± 1.76[22]
4g 9.41 ± 1.1921.37 ± 1.76[22]

Conclusion

This compound is a versatile and highly valuable scaffold for modern drug discovery. Its derivatives have demonstrated potent activity against a range of clinically significant targets in oncology, infectious disease, and gastroenterology. The mechanistic insights and experimental protocols provided in this guide offer a robust framework for researchers to explore and validate these therapeutic opportunities, paving the way for the development of novel, targeted therapies.

References

Methodological & Application

experimental protocol for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, forming the scaffold for various pharmacologically active molecules. Its derivatives have shown significant potential in the development of novel therapeutics, including anti-tuberculosis agents and enzyme inhibitors for oncology.[1] The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for a wide range of biological activities.[2][3][4] Given its importance, obtaining high-purity, crystalline material is paramount for accurate downstream applications, such as structural analysis and formulation development.

This document provides a comprehensive guide to the experimental protocols for the crystallization of this compound, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established crystallization principles and offer insights into the rationale behind experimental choices to ensure reproducibility and success.

Principles of Crystallization

Crystallization is a critical purification technique in the pharmaceutical industry that separates a solid compound from a solution in a highly ordered, crystalline form.[5] The process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[6] Supersaturation can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[5][6][7] The overall process involves two main stages: nucleation, the initial formation of stable crystal nuclei, and crystal growth, the subsequent orderly addition of molecules to the existing nuclei.[5] The choice of solvent and the method of inducing supersaturation are critical factors that influence crystal quality, size, and polymorphism.[5][8]

For carboxylic acids like this compound, solvent selection is particularly crucial. The ideal solvent should exhibit moderate solubility for the compound, ideally being a good solvent at elevated temperatures and a poor solvent at lower temperatures.[8][9] The presence of both a carboxylic acid and a heterocyclic amine moiety suggests that solvents capable of hydrogen bonding may play a significant role.[9]

Experimental Protocols

Based on the physicochemical properties of imidazopyridine derivatives and carboxylic acids, three primary crystallization methods are recommended: Slow Evaporation, Cooling Crystallization, and Anti-Solvent Vapor Diffusion. Each method offers distinct advantages and may be more suitable depending on the quantity of material and desired crystal characteristics.

Protocol 1: Slow Evaporation Crystallization

This is often the simplest and most successful method for obtaining high-quality single crystals from small amounts of material.[10][11][12]

Rationale: This technique relies on the gradual increase in solute concentration as the solvent slowly evaporates, leading to a controlled approach to supersaturation and promoting the growth of well-ordered crystals.[8][10]

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of a small amount of this compound in various solvents. Good candidates are those in which the compound is moderately soluble at room temperature.[11] Based on the structure, consider solvents such as ethanol, methanol, ethyl acetate, and acetone.[13][14]

  • Solution Preparation: Dissolve the compound in a chosen solvent to create a nearly saturated solution. For example, start with approximately 10-20 mg of the compound in 1-2 mL of solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 4 mL glass vial) to remove any particulate matter which could act as unwanted nucleation sites.[8]

  • Evaporation Control: Cover the vial with parafilm and puncture it with a few small holes using a needle.[8][11] The number and size of the holes will control the rate of evaporation. A slower rate generally yields better crystals.[10]

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette. Wash the crystals with a small amount of cold solvent and then dry them. Never allow the crystals to dry completely if they are intended for single-crystal X-ray diffraction, as solvent loss can damage the crystal lattice.[12]

Protocol 2: Cooling Crystallization

This method is highly effective for compounds that exhibit a significant increase in solubility with temperature.[5][7][15]

Rationale: By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility decreases, leading to supersaturation and subsequent crystallization. Slow cooling is crucial for forming large, high-quality crystals.[12][16]

Step-by-Step Methodology:

  • Solvent Selection: Identify a solvent in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8] Alcohols like ethanol or isopropanol are often good choices for carboxylic acids.[17]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Slow Cooling: Cover the flask with a watch glass to prevent rapid evaporation and contamination. Allow the flask to cool slowly to room temperature. To further slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[12]

  • Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator or a cold bath (e.g., an ice-water bath) to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 3: Anti-Solvent Vapor Diffusion

This technique is particularly useful when only small quantities of the compound are available or when the compound is soluble only in high-boiling point solvents.[10][18]

Rationale: This method achieves supersaturation by gradually decreasing the solubility of the compound in a "good" solvent by introducing the vapor of a miscible "poor" solvent (the anti-solvent).[8] This slow change in solvent composition promotes controlled crystal growth.

Step-by-Step Methodology:

  • Solvent System Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., DMF, DMSO, or methanol). Then, select a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, or water).[18] The two solvents must be miscible.

  • Setup: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

  • Diffusion Chamber: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[8]

  • Anti-Solvent Addition: Add a larger volume of the anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[8]

  • Diffusion and Crystallization: Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization over time.[8]

  • Harvesting: Once crystals have formed, carefully remove the inner vial and isolate the crystals as described in the previous protocols.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystallization experiments.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Method cluster_process Processing cluster_analysis Analysis start Start with Crude 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter to Remove Insoluble Impurities dissolve->filter method_evap Slow Evaporation filter->method_evap method_cool Cooling Crystallization filter->method_cool method_diff Anti-Solvent Diffusion filter->method_diff crystals Crystal Formation method_evap->crystals method_cool->crystals method_diff->crystals harvest Harvest Crystals (Filtration) crystals->harvest wash Wash with Cold Solvent harvest->wash dry Dry Crystals wash->dry analyze Characterize Purity and Structure (e.g., XRD, NMR) dry->analyze

Caption: General workflow for the crystallization of this compound.

Data Summary and Troubleshooting

Successful crystallization often requires optimization of various parameters. The table below summarizes key variables and their impact on the outcome.

ParameterSlow EvaporationCooling CrystallizationAnti-Solvent DiffusionExpected Outcome/Rationale
Solvent(s) Moderately volatile solvent with moderate solubility.High solubility when hot, low when cold.A "good" high-boiling solvent and a "poor" volatile anti-solvent.Controls the rate of supersaturation.
Temperature Constant, ambient temperature.Gradual decrease from high to low temperature.Constant, ambient temperature.Slower temperature changes promote larger, higher-quality crystals.[19]
Concentration Near-saturated solution.Saturated at high temperature.Concentrated in "good" solvent.Higher supersaturation can lead to faster nucleation but smaller crystals.
Rate Control Orifice size in vial cap.Insulation of the cooling vessel.Volatility difference between solvents.Slower rates of supersaturation are generally preferred for better crystal quality.[12]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.[8] - Too much solvent was used.[16]- Scratch the inside of the vial with a glass rod to create nucleation sites.[8] - Add a seed crystal of the compound.[8] - Slowly evaporate some of the solvent to increase concentration.[8][20] - Cool the solution to a lower temperature.[8][20]
"Oiling Out" - The compound's melting point is lower than the solution temperature.[8] - High concentration of impurities.- Reheat the solution, add more solvent, and allow it to cool more slowly.[8] - Try a different solvent or solvent system.
Rapid Crystallization - Solution is too supersaturated. - Cooling or evaporation is too fast.- Use a larger volume of solvent.[8] - Slow down the cooling or evaporation rate.[8]
Poor Crystal Quality - High nucleation rate. - Presence of impurities.- Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly).[8] - Ensure the starting material is of high purity.[8]

Conclusion

The crystallization of this compound is a critical step for its purification and characterization. By systematically applying the principles of slow evaporation, cooling crystallization, and anti-solvent vapor diffusion, researchers can obtain high-quality crystals suitable for a range of applications in drug discovery and development. Careful control over solvent selection, temperature, and the rate of achieving supersaturation is key to success. The troubleshooting guide provided should assist in overcoming common challenges encountered during the crystallization process.

References

Application Notes and Protocols: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid as a Versatile Scaffold for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities.[1][2] This bicyclic system is present in several marketed drugs, including zolpidem (for insomnia) and zolimidine (for peptic ulcers), underscoring its therapeutic relevance.[1][2] The scaffold's rigid structure and tunable electronic properties, which can be modulated through substitution, make it an attractive starting point for the development of novel inhibitors targeting a range of biological targets. These targets include, but are not limited to, kinases, bacterial enzymes, and proteases.[3][4]

The introduction of a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring can significantly enhance the metabolic stability and binding affinity of resulting compounds. Furthermore, the carboxylic acid moiety at the 2-position serves as a critical handle for chemical modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives. This functional group can also act as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the active site of a target protein. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a scaffold for the discovery of novel inhibitors. We will detail the synthesis of the core scaffold, protocols for its derivatization, and a suite of biological assays to evaluate the inhibitory potential of the synthesized compounds.

Chemical Synthesis: Building the Core and its Derivatives

The successful application of the this compound scaffold begins with its efficient and scalable synthesis. The following protocols outline a robust synthetic route to the core scaffold and its subsequent derivatization into a library of potential inhibitors.

Protocol 1: Synthesis of this compound

This protocol details a two-step synthesis of the title compound, starting from the commercially available 2-amino-5-fluoropyridine. The key transformation is a cyclization reaction with an α-keto acid equivalent.

Workflow for the Synthesis of the Core Scaffold

A 2-Amino-5-fluoropyridine C Cyclization (Reflux in Ethanol) A->C B Ethyl Bromopyruvate B->C D Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate C->D Intermediate E Hydrolysis (NaOH, EtOH/H2O) D->E F This compound E->F Final Product

Caption: Synthetic workflow for the core scaffold.

Materials:

  • 2-Amino-5-fluoropyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate.

    • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ethyl bromopyruvate (1.1 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with 1M HCl.

    • The resulting precipitate is the desired product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Amide Coupling

The carboxylic acid functionality is a versatile handle for creating a diverse library of amide derivatives. This protocol describes a general method using HATU as the coupling agent.[5][6]

Workflow for Amide Coupling

A 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic Acid C HATU, DIPEA (DMF) A->C B Amine (R-NH2) B->C D Amide Derivative C->D

Caption: General workflow for amide synthesis.

Materials:

  • This compound

  • Desired amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Screening for Inhibitory Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe assays for several common therapeutic targets for which the imidazo[1,2-a]pyridine scaffold has shown promise.

Protocol 3: In Vitro Kinase Inhibition Assay

Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[4] This protocol provides a general framework for a biochemical kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., PI3K, mTOR)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
FIP-001PI3Kα150
FIP-002mTOR85
FIP-003PI3Kα>10,000
Protocol 4: Antimycobacterial Activity Assay

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anti-tuberculosis agents. This protocol describes a common method for assessing the in vitro activity against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a specific optical density (e.g., McFarland standard 1.0).

  • In a 96-well plate, add serial dilutions of the test compounds.

  • Inoculate each well with the bacterial suspension. Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Incubate the plates at 37 °C for 7 days.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Protocol 5: Urease Inhibition Assay

Derivatives of 6-fluoroimidazo[1,2-a]pyridine have been identified as potent urease inhibitors, which are of interest for treating peptic ulcers caused by Helicobacter pylori.

Workflow for Urease Inhibition Assay

A Prepare Reagents (Urease, Urea, Buffers, Test Compounds) B Incubate Urease with Test Compound A->B C Add Urea Substrate B->C D Measure Ammonia Production (Berthelot Assay) C->D E Calculate % Inhibition D->E

Caption: Workflow for the in vitro urease inhibition assay.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Berthelot's reagent (Phenol-nitroprusside and alkaline hypochlorite)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a solution of jack bean urease to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a solution of urea.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction and measure the amount of ammonia produced using Berthelot's reagent. This involves adding the phenol-nitroprusside and alkaline hypochlorite solutions and measuring the absorbance at around 625 nm.

  • Calculate the percentage of urease inhibition and determine the IC₅₀ value.

Data Presentation: Urease Inhibition

Compound IDUrease IC₅₀ (µM)
FIP-Amide-15.8
FIP-Amide-212.3
Thiourea (Std.)21.4

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel inhibitors for a wide range of therapeutic targets. Its synthetic tractability, coupled with the beneficial properties imparted by the fluorine substituent, provides a robust platform for generating diverse chemical libraries. The protocols outlined in this document offer a comprehensive guide for the synthesis, derivatization, and biological evaluation of compounds based on this privileged scaffold. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify lead compounds with potent and selective inhibitory activity, paving the way for the development of next-generation therapeutics.

References

Application of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Cancer Research: A Technical Guide for Scientists and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in the field of oncology. We will explore the foundational role of the imidazo[1,2-a]pyridine scaffold, delve into its mechanisms of action, and provide detailed protocols for evaluating the anticancer potential of its derivatives.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Oncology

The imidazo[1,2-a]pyridine (IP) is a nitrogen-rich fused heterocyclic system that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold".[1][2] Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of therapeutic agents with a wide array of biological activities, including potent anticancer properties.[3] Modifications to the core IP structure can yield compounds that modulate critical cellular processes, leading to cell cycle arrest, apoptosis, and the inhibition of key signal transduction pathways in cancer cells.[4]

The subject of this guide, This compound , represents a strategically important starting material for two key reasons:

  • Fluorine Substitution : The presence of a fluorine atom at the 6-position can significantly enhance pharmacokinetic properties. Fluorination is a well-established strategy in drug design to improve metabolic stability, increase membrane permeability, and enhance binding affinity with target proteins.[5]

  • Carboxylic Acid Handle : The carboxylic acid group at the 2-position provides a versatile chemical handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

This guide will provide the scientific context and practical methodologies to leverage this compound as a valuable tool in the discovery of next-generation cancer therapeutics.

Section 1: Known Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Derivatives of the IP scaffold have demonstrated significant cytotoxic and anti-proliferative activity against a broad spectrum of human cancer cell lines. This versatile scaffold has been successfully utilized to develop inhibitors for some of the most challenging targets in oncology.

Key Therapeutic Targets and Mechanisms

The anticancer effects of IP derivatives are primarily driven by their ability to inhibit crucial cellular pathways essential for tumor growth and survival.[6] The most well-documented mechanisms include:

  • Inhibition of Kinase Signaling Cascades : Numerous IP derivatives have been developed as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][7] This pathway is frequently hyperactivated in many cancers and plays a central role in cell proliferation, survival, and metabolism.[8]

  • Induction of Apoptosis : IP compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins such as p53, p21, and members of the Bcl-2 family, leading to the activation of caspases.[8][9][10]

  • Cell Cycle Arrest : Treatment with IP derivatives can halt the progression of the cell cycle, typically at the G2/M phase, thereby preventing cancer cell division.[8]

  • Targeted Covalent Inhibition : The IP scaffold has been successfully employed to design targeted covalent inhibitors, notably for challenging mutations like KRAS G12C, opening new avenues for treating previously intractable cancers.[11]

  • Enzyme Inhibition : The scaffold serves as a basis for inhibitors of other critical enzymes in cancer metabolism, such as Rab geranylgeranyl transferase (RGGT), which is involved in protein prenylation and vesicle trafficking.[12][13]

Data Presentation: Potency of Imidazo[1,2-a]pyridine Derivatives

To provide a quantitative perspective on the potential of this chemical class, the following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for various IP derivatives against several cancer cell lines.

Compound Class/DerivativeCancer Cell LineTarget/PathwayReported IC₅₀Reference
Quinazoline-IP Hybrid (13k)HCC827 (Lung)PI3Kα0.09 µM[7]
Quinazoline-IP Hybrid (13k)A549 (Lung)PI3Kα0.43 µM[7]
Substituted IP (Compound 6)A375 (Melanoma)PI3K/Akt/mTOR~10 µM[8]
Substituted IP (Compound 6)HeLa (Cervical)PI3K/Akt/mTOR~35 µM[8]
IP-based Hybrid (HB9)A549 (Lung)Not Specified50.56 µM[3]
IP-based Hybrid (HB10)HepG2 (Liver)Not Specified51.52 µM[3]
Novel IP (IP-5)HCC1937 (Breast)PI3K/Akt45 µM[14]

This table presents a selection of data to illustrate the range of activities. The specific potency of a new derivative of this compound would need to be determined experimentally.

Section 2: Visualizing Key Mechanisms and Workflows

Visual aids are indispensable for understanding complex biological pathways and experimental procedures. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway targeted by IP derivatives and a standard experimental workflow.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell survival and proliferation. IP derivatives often inhibit this pathway, leading to decreased survival and increased apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt Akt->pAkt mTORC2 mTORC2 mTORC2->pAkt co-activates mTORC1 mTORC1 pAkt->mTORC1 activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes IP_Derivative Imidazo[1,2-a]pyridine Derivative IP_Derivative->PI3K INHIBITS IP_Derivative->Akt INHIBITS

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by Imidazo[1,2-a]pyridine derivatives.

General Experimental Workflow for In Vitro Screening

This diagram outlines the typical steps involved in assessing the anticancer activity of a new compound, such as a derivative of this compound.

workflow cluster_setup Experimental Setup cluster_assay Assay & Measurement cluster_analysis Data Analysis start 1. Seed Cancer Cells in 96-well plates treat 2. Treat with Compound (Dose-Response) start->treat incubate 3. Incubate for 48-72h treat->incubate mtt 4. Add Viability Reagent (e.g., MTT, MTS) incubate->mtt read 5. Measure Absorbance (Plate Reader) mtt->read plot 6. Plot Dose-Response Curve read->plot ic50 7. Calculate IC50 Value plot->ic50

Caption: A typical workflow for determining the IC₅₀ value of a test compound using a cell viability assay.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls and clear, step-by-step instructions. They provide a robust framework for investigating the anticancer properties of novel derivatives synthesized from this compound.

Protocol 1: In Vitro Anti-Proliferative Activity (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell proliferation by 50% (IC₅₀).

Causality Behind Choices:

  • Cell Lines: Choose cell lines relevant to the cancer type of interest and, ideally, ones known to have activated pathways that IP derivatives target (e.g., HCC827 or A549 for lung cancer, which often have PI3K pathway alterations[7]).

  • MTT Reagent: This is a standard, colorimetric assay that measures metabolic activity, which is a reliable proxy for cell viability.

  • Vehicle Control: Essential for ensuring that the solvent used to dissolve the compound (e.g., DMSO) does not have a cytotoxic effect on its own.

  • Positive Control: A known chemotherapy drug (e.g., Cisplatin) is used to validate that the assay is working correctly and to provide a benchmark for the potency of the test compound.

Materials:

  • Test compound (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Cisplatin)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM).

    • Include a "Vehicle Control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "Positive Control" series with Cisplatin.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle) * 100.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation

Objective: To determine if the test compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Causality Behind Choices:

  • Phospho-specific Antibodies: Using antibodies that detect the phosphorylated (active) forms of proteins like Akt and mTOR is crucial. The key indicator of pathway inhibition is a decrease in the ratio of phosphorylated protein to total protein.[8]

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is mandatory to ensure equal amounts of protein were loaded in each lane, validating the observed changes.

Materials:

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach ~70-80% confluency.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and boil with Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total protein and the loading control.

Data Analysis:

  • Quantify the band intensities using software like ImageJ.

  • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

  • Normalize these ratios to the loading control. A significant decrease in this ratio in treated samples compared to the vehicle control indicates pathway inhibition.

References

Application Notes and Protocols for the Development of Imidazo[1,2-a]pyridine-Based Compounds for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridines in Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] This versatile framework is present in several commercially available drugs, underscoring its therapeutic potential.[3][6] Notably, certain imidazo[1,2-a]pyridine derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, as well as other pathogenic bacteria.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and antimicrobial evaluation of novel imidazo[1,2-a]pyridine-based compounds. The protocols detailed herein are founded on established methodologies and are designed to ensure scientific rigor and reproducibility.

Part 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. This section provides a detailed protocol for the synthesis of a representative 2-phenylimidazo[1,2-a]pyridine derivative.

Rationale for the Synthetic Approach

The chosen synthetic route, a variation of the Tschitschibabin reaction, is widely employed due to its reliability, operational simplicity, and the ready availability of starting materials. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Workflow for Synthesis

Synthesis Workflow General Workflow for Synthesis and Characterization reagents Starting Materials: 2-Aminopyridine α-Bromoacetophenone reaction Reaction Setup: - Solvent (e.g., Ethanol) - Reflux Conditions reagents->reaction 1. Combine and Heat workup Reaction Work-up: - Cooling - Neutralization (e.g., NaHCO3) - Extraction reaction->workup 2. Isolate Crude Product purification Purification: - Column Chromatography or Recrystallization workup->purification 3. Purify characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - FTIR purification->characterization 4. Confirm Structure final_product Pure Imidazo[1,2-a]pyridine Derivative characterization->final_product

Caption: A stepwise workflow for the synthesis and characterization of imidazo[1,2-a]pyridine derivatives.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add α-bromoacetophenone (1.05 eq) portion-wise at room temperature with stirring.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

Part 2: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of novel antimicrobial agents.[1] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound against a panel of microorganisms.[11][12]

Rationale for the Broth Microdilution Method

The broth microdilution method is preferred for its quantitative nature, efficiency in testing multiple compounds and concentrations simultaneously, and its conservation of test compounds.[11] This method allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency.[1][12]

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow Workflow for Broth Microdilution MIC Assay prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of Test Compound in a 96-well Plate prep_dilutions->inoculation controls Include Positive, Negative, and Sterility Controls inoculation->controls incubation Incubate the Plate at Optimal Conditions inoculation->incubation read_results Determine MIC by Visual Inspection or Plate Reader incubation->read_results

Caption: A stepwise workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized imidazo[1,2-a]pyridine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to obtain a range of desired concentrations.[12]

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Positive Control: Wells containing the bacterial inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Wells containing the bacterial inoculum and the same concentration of DMSO as the test wells, but no compound.

    • Sterility Control: Wells containing only sterile CAMHB.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][12] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The results of the MIC assay should be presented in a clear and organized manner to facilitate comparison between compounds and against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
S. aureusE. coli
Derivative 1[Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data]
Ciprofloxacin[Insert Data][Insert Data]
Vancomycin[Insert Data]N/A

Part 3: Investigating the Mechanism of Action

Understanding the mechanism of action is crucial for the rational design and optimization of novel antimicrobial agents. Imidazo[1,2-a]pyridines have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential cellular processes.[6][7]

Potential Cellular Targets
  • DNA Gyrase and Topoisomerase IV: Some imidazo[1,2-a]pyridine derivatives have been shown to target these essential bacterial enzymes involved in DNA replication, leading to cell death.[6]

  • QcrB (Quinone-binding site of the cytochrome bc1 complex): This target is involved in the electron transport chain and ATP synthesis. Inhibition of QcrB disrupts cellular energy production, a mechanism particularly relevant for antitubercular activity.[7][8]

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Mechanism of Action Hypothetical Mechanism: Inhibition of DNA Gyrase compound Imidazo[1,2-a]pyridine Derivative gyrase Bacterial DNA Gyrase compound->gyrase Binds to and Inhibits Enzyme dna_replication DNA Replication and Repair gyrase->dna_replication Essential for cell_death Bacterial Cell Death gyrase->cell_death Inhibition leads to dna_replication->cell_death Disruption causes

Caption: A diagram illustrating the hypothetical inhibition of bacterial DNA gyrase by an imidazo[1,2-a]pyridine derivative.

Further experimental validation, such as enzyme inhibition assays and molecular docking studies, is necessary to elucidate the precise mechanism of action for newly synthesized compounds.[9][13]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and antimicrobial evaluation of new derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds.[14][15] Furthermore, a deeper understanding of the mechanism of action will be instrumental in developing next-generation antibiotics that can overcome existing resistance mechanisms.

References

Application Notes & Protocols: The Strategic Use of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Discovery

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation is earned by its repeated appearance in a variety of biologically active compounds, including marketed drugs like the hypnotic agent Zolpidem.[2][3] Its rigid, bicyclic nature provides a well-defined three-dimensional architecture, making it an ideal foundation for systematically exploring chemical space to optimize interactions with biological targets. The process of systematically modifying a molecule to understand how these changes affect its biological activity is known as Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.[4][5]

This guide focuses on a particularly strategic starting point for SAR campaigns: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid . The deliberate placement of the fluorine atom and the carboxylic acid group on this scaffold is not arbitrary; each functional group serves a distinct and powerful purpose in guiding the optimization of a lead compound.

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system offers a stable and synthetically tractable platform. Its aromatic character and defined vectoral display of substituents allow for precise probing of target binding pockets.[6][7]

  • The 6-Fluoro Substituent: The introduction of fluorine is a key strategy in modern medicinal chemistry.[8][9] A fluorine atom at the C6-position can profoundly influence the molecule's properties by:

    • Blocking Metabolic Attack: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at a known metabolic "soft spot" can significantly enhance a compound's half-life.[10][11]

    • Modulating Basicity: As a highly electronegative atom, fluorine can lower the pKa of the heterocyclic nitrogen atoms, which can alter solubility, cell permeability, and target-binding interactions.

    • Enhancing Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) and can increase lipophilicity in its local environment, potentially improving target engagement.[10][12]

  • The 2-Carboxylic Acid Group: This functional group is a versatile linchpin for SAR studies. It serves two primary roles:

    • A Key Interaction Point: The carboxylic acid can act as a hydrogen bond donor and acceptor or, when deprotonated to a carboxylate at physiological pH, form critical salt-bridge interactions with positively charged residues (e.g., Lysine, Arginine) in a target's active site.

    • A Synthetic Handle: It is an ideal attachment point for building a chemical library. Through standard amide coupling reactions, a vast and diverse array of chemical functionalities can be appended to the core scaffold, allowing for rapid exploration of the surrounding binding pocket.[13][14]

This document provides a comprehensive guide to leveraging this compound as a foundational building block for efficient and insightful SAR studies.

The SAR Workflow: A Strategic Overview

A successful SAR campaign is an iterative cycle of design, synthesis, and testing. The this compound scaffold is perfectly suited for this process, which typically involves diversification at the C2-position followed by further optimization based on initial results.

SAR_Workflow Start Core Scaffold 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid Synth1 Library Synthesis (e.g., Amide Coupling at C2) Start->Synth1 Screen In Vitro Biological Screening (e.g., Target-based Assay) Synth1->Screen Diverse Amine Library Data Data Analysis & SAR Generation (IC50 Table) Screen->Data Biological Activity Data Decision SAR Inform Next Steps? Data->Decision Decision->Synth1 No (Iterate on C2) Synth2 Second Generation Synthesis (e.g., Modify C6, C8 positions) Decision->Synth2 Yes (Explore New Vectors) Lead Optimized Lead Candidate Decision->Lead Yes (Potent & Selective) Synth2->Screen

Caption: Iterative workflow for SAR studies starting with the core scaffold.

Key Experimental Protocols

The following protocols provide a foundation for synthesizing a library of derivatives and evaluating their biological activity.

Protocol 1: Library Synthesis via Parallel Amide Coupling

This protocol describes the synthesis of a 10-member amide library from this compound using a representative set of primary and secondary amines.

Rationale: Amide bond formation is a robust and reliable reaction in medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling agent for its high efficiency, rapid reaction times, and low rate of epimerization with chiral substrates. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the generated HCl. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.

Materials:

  • This compound (1.0 eq)

  • Diverse amines (e.g., benzylamine, piperidine, aniline, etc.) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL vial, dissolve this compound (e.g., 50 mg, 0.278 mmol) in 2 mL of anhydrous DMF.

  • Reagent Addition: To the solution, add the selected amine (1.1 eq, 0.306 mmol), followed by HATU (1.2 eq, 126 mg, 0.334 mmol), and finally DIPEA (3.0 eq, 146 µL, 0.834 mmol).

  • Reaction Monitoring: Cap the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting carboxylic acid is consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with 20 mL of EtOAc. Wash the organic layer sequentially with 10 mL of 1N HCl, 10 mL of saturated NaHCO₃, and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide derivative by flash column chromatography on silica gel using an appropriate gradient of hexane and EtOAc.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol outlines a method to determine the IC₅₀ value of synthesized compounds against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal. This provides a robust and high-throughput method for quantifying inhibitor potency.

Materials:

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Target Kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each inhibitor compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Kinase Reaction Initiation: Add 5 µL of a solution containing the kinase and its substrate in reaction buffer to each well. Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Start Reaction: Add 5 µL of ATP solution (prepared in reaction buffer at 2x the final desired concentration, often near the Kₘ of the enzyme) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Interpretation: A Hypothetical SAR Case Study

Using the protocols above, a library of C2-amide derivatives was synthesized and tested against a hypothetical "TargetKinase X". The results are summarized below.

Cmpd IDR Group (from Amine)StructureIC₅₀ (nM) vs. TargetKinase XcLogP
1 Methyl15,2001.8
2 Benzyl8503.1
3 4-Fluorobenzyl1203.3
4 3,4-Dichlorobenzyl454.1
5 Piperidin-1-yl2,3002.9
6 Morpholin-4-yl>20,0002.1
7 (S)-α-methylbenzyl953.5
8 (R)-α-methylbenzyl1,1003.5

SAR Analysis & Causality:

  • Aromatic vs. Aliphatic: A clear preference for aromatic substituents over small aliphatic groups is observed (compare 2 vs. 1 ). This suggests the presence of a hydrophobic pocket that can engage in π-stacking or van der Waals interactions.

  • Electronic Effects: Adding electron-withdrawing fluorine (3 ) and chlorine (4 ) atoms to the benzyl ring significantly improves potency. This indicates that the aromatic ring may be interacting with an electron-deficient region or that modulating the electronics of the ring enhances a key hydrogen bond.

  • Steric and Conformational Constraints: The saturated heterocycles show moderate to poor activity (5 and 6 ). The dramatic drop in activity for morpholine (6 ) compared to piperidine (5 ) suggests that the oxygen atom is disfavored, perhaps acting as a hydrogen bond acceptor that clashes with a donor in the pocket.

  • Stereochemical Preference: The ~10-fold difference in potency between the (S) and (R) enantiomers of the α-methylbenzyl derivative (7 vs. 8 ) provides strong evidence for a specific, chiral binding mode. The (S)-methyl group likely orients the phenyl ring into a more favorable position for optimal interaction.

Advanced SAR: Beyond the C2-Amide

The initial SAR provides a strong foundation. A robust drug discovery program will explore additional vectors to further optimize potency, selectivity, and pharmacokinetic properties.[13]

Caption: Potential vectors for advanced SAR diversification.

  • Probing the Role of Fluorine: Synthesizing the direct analog lacking the C6-fluoro substituent is a critical experiment. Comparing the potency, in vitro metabolic stability (e.g., in liver microsomes), and pharmacokinetic profile of the 6-H versus the 6-F compounds will definitively validate the strategic rationale for including the fluorine atom.[12][13]

  • Carboxylic Acid Bioisosteres: While the carboxylic acid is a superb synthetic handle, it can lead to poor cell permeability and rapid clearance in vivo.[15][16] If in vivo efficacy is poor despite high in vitro potency, replacing the C2-amide linkage with a more stable, less acidic bioisostere is a logical next step. Common bioisosteres for amides derived from carboxylic acids include tetrazoles, 1,2,4-oxadiazoles, and other five-membered heterocycles that can mimic the hydrogen bonding pattern.[17][18]

Conclusion

This compound is more than just a chemical building block; it is a strategically designed tool for accelerating drug discovery. The imidazo[1,2-a]pyridine core provides a proven "privileged" scaffold, while the C2-carboxylic acid offers a reliable handle for rapid library synthesis. The C6-fluoro substituent is a preemptive design element intended to enhance drug-like properties, particularly metabolic stability. By employing the systematic workflows and protocols outlined in this guide, research teams can efficiently navigate the complex process of lead optimization, leveraging this scaffold to generate potent, selective, and developable clinical candidates.

References

methodology for in vitro cytotoxicity assays with imidazo[1,2-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methodology for In Vitro Cytotoxicity Assays with Imidazo[1,2-a]Pyridine Compounds

For: Researchers, scientists, and drug development professionals.

Authored By: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3] A critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic effects in vitro. This guide provides a comprehensive methodological framework for researchers, detailing a tiered approach to cytotoxicity testing. We begin with high-throughput screening for general cytotoxicity using metabolic assays, proceed to confirmatory assays that measure membrane integrity, and conclude with mechanistic studies to elucidate the mode of cell death, with a focus on apoptosis. Each section explains the underlying scientific principles, provides detailed, self-validating protocols, and offers insights into data interpretation, ensuring scientific integrity and reproducibility.

Foundational Strategy: Preliminary Considerations for Robust Assay Design

Before initiating any cytotoxicity protocol, several foundational parameters must be established to ensure the data generated is both accurate and meaningful. The chemical nature of imidazo[1,2-a]pyridine compounds and the biological system used for testing demand careful preliminary optimization.

Compound Solubilization and Vehicle Control

Many heterocyclic compounds, including imidazo[1,2-a]pyridines, exhibit poor aqueous solubility. The most common practice is to dissolve them in dimethyl sulfoxide (DMSO).

Causality Behind the Choice: DMSO is a powerful aprotic solvent that can dissolve a wide range of compounds and is miscible with cell culture media. However, DMSO itself can be toxic to cells at higher concentrations. Therefore, it is imperative to determine the maximum concentration of the vehicle that does not impact cell viability.

Protocol for Vehicle Toxicity Assessment:

  • Culture your selected cell line(s) in a 96-well plate to the desired confluence.

  • Prepare serial dilutions of DMSO in complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Replace the medium in the wells with the DMSO-containing medium. Include a "no DMSO" control.

  • Incubate for the longest duration planned for your compound treatment (e.g., 72 hours).

  • Assess cell viability using a sensitive method like the MTT or MTS assay (see Protocol 2.1).

  • Trustworthiness Check: The highest concentration of DMSO that results in ≥95% cell viability compared to the "no DMSO" control should be set as the maximum permissible vehicle concentration for all subsequent experiments. Typically, this is ≤0.5%.

Selection of Appropriate Cell Lines

The choice of cell line is critical and should be guided by the therapeutic goal. Imidazo[1,2-a]pyridine derivatives have been evaluated against a wide array of cancer cell lines.

Cell LineCancer TypeCommon Use Case & Rationale
A375, WM115 MelanomaUsed to screen for agents targeting BRAF mutations or pathways like Akt/mTOR.[4]
HeLa Cervical CancerA robust and widely used cell line for general cytotoxicity screening.[4][5]
HepG2 Hepatocellular CarcinomaRepresents liver cancer; important for both efficacy and potential hepatotoxicity studies.[6][7]
MCF-7 Breast Cancer (ER+)Represents hormone-dependent breast cancer.[6]
HCC1937 Breast Cancer (Triple-Negative)Represents a more aggressive and difficult-to-treat breast cancer subtype.[1][8]
A549 Lung CancerA standard model for non-small cell lung cancer.[5][7]

Tier 1: Primary Screening for Cytotoxicity (Metabolic Viability)

The initial step is a broad screening to determine if the imidazo[1,2-a]pyridine compounds exhibit any cytotoxic activity and to establish a dose-response relationship, from which a half-maximal inhibitory concentration (IC50) can be derived.[9] The MTT assay is a cost-effective, reliable, and high-throughput compatible colorimetric method for this purpose.

MTT Assay: Measuring Mitochondrial Activity

Principle of the Assay: This assay quantifies cell viability based on the metabolic activity of mitochondria. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable, metabolically active cells.[10]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of imidazo[1,2-a]pyridine compounds C Treat cells with compounds (e.g., 48-72h incubation) A->C B->C D Add MTT reagent (e.g., 4h incubation) C->D E Solubilize formazan crystals (e.g., with DMSO or SDS-HCl) D->E F Read absorbance (570 nm) E->F G Calculate % Viability and determine IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2.1: MTT Assay

Materials:

  • Imidazo[1,2-a]pyridine compounds

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume exponential growth overnight.[4]

  • Compound Preparation: Prepare a 2X working stock of your compounds by making serial dilutions in complete medium from a primary stock in DMSO.

  • Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired period (typically 48 or 72 hours) at 37°C and 5% CO₂.[4]

  • Assay Controls (Self-Validation):

    • 100% Viability Control: Cells treated with vehicle-containing medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 150 µL of DMSO to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solvent. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Tier 2: Confirmatory Assay for Cytotoxicity (Membrane Integrity)

Metabolic assays like MTT can sometimes produce artifacts (e.g., if a compound interferes with mitochondrial function without killing the cell). Therefore, a confirmatory assay based on a different principle is essential. The Lactate Dehydrogenase (LDH) release assay is an excellent orthogonal method that measures loss of plasma membrane integrity.

LDH Release Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis or late-stage apoptosis.[11][12] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be quantified colorimetrically.[13] The amount of formazan is directly proportional to the amount of LDH released and, consequently, to the level of cytotoxicity.[13]

LDH_Workflow cluster_exp Experiment cluster_analysis Analysis A Culture and treat cells in 96-well plate B Centrifuge plate to pellet cells A->B C Transfer supernatant to a new 96-well plate B->C D Add LDH Reaction Mixture C->D E Incubate at room temperature (protected from light) D->E F Add Stop Solution E->F G Read absorbance (490 nm and 680 nm) F->G H Calculate % Cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 3.1: LDH Release Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, Abcam)

  • Treated cell culture plates (from an experiment set up identically to the MTT assay)

  • Lysis Buffer (10X, usually provided in the kit)

  • Sterile, ultrapure water

  • 96-well flat-bottom plate for the assay reaction

Step-by-Step Methodology:

  • Prepare Controls on the Cell Plate: At the end of the compound treatment period, prepare the following controls, which are essential for data normalization.

    • Spontaneous LDH Release: Select triplicate wells of untreated/vehicle-treated cells. Add 10 µL of sterile water to these wells.[14]

    • Maximum LDH Release: Select triplicate wells of untreated cells. Add 10 µL of 10X Lysis Buffer. This will completely lyse the cells and release all intracellular LDH.[14]

    • Experimental Wells: These are the wells treated with your imidazo[1,2-a]pyridine compounds.

  • Incubation: Incubate the plate at 37°C for 45 minutes.[14]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet cells and debris.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[13]

  • Data Acquisition: Measure the absorbance at 490 nm (for formazan) and 680 nm (for background) within 1 hour.[13]

Data Analysis:

  • Subtract the 680 nm absorbance from the 490 nm absorbance for each well to correct for background.

  • Calculate the Percentage Cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity – Spontaneous LDH Activity) / (Maximum LDH Activity – Spontaneous LDH Activity)] x 100

Tier 3: Mechanistic Assays - Uncovering the Mode of Action

Once cytotoxicity is confirmed, the next logical step is to investigate how the cells are dying. Many anticancer agents, including imidazo[1,2-a]pyridine derivatives, induce programmed cell death, or apoptosis.[1][4][15]

Annexin V/PI Staining for Apoptosis Detection

Principle of the Assay: This is a gold-standard flow cytometry-based method to differentiate apoptotic and necrotic cells. During early apoptosis, the phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19]

Apoptosis_Decision_Tree start Primary Screen (MTT) Compound is Cytotoxic (IC50 determined) confirm Confirmatory Screen (LDH) Cytotoxicity Confirmed (Membrane Damage) start->confirm mechanistic_q How are the cells dying? confirm->mechanistic_q apoptosis Investigate Apoptosis mechanistic_q->apoptosis annexin Annexin V / PI Staining (Flow Cytometry) Quantifies apoptotic vs. necrotic populations apoptosis->annexin caspase Caspase Activity Assay (Plate Reader) Measures executioner caspase activity apoptosis->caspase conclusion Conclusion: Compound induces apoptosis-mediated cytotoxicity annexin->conclusion caspase->conclusion

Caption: Decision-making workflow for cytotoxicity analysis.

Protocol 4.1: Annexin V-FITC / PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Treated cells (adherent or suspension)

  • PBS (Phosphate-Buffered Saline), cold

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in 6-well or 12-well plates with the imidazo[1,2-a]pyridine compound at relevant concentrations (e.g., 1x and 2x the IC50) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently trypsinize the cells, combine with the supernatant (to collect any floating apoptotic cells), and centrifuge.

  • Washing: Wash cells twice with cold PBS to remove any residual medium.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (the exact volume may vary by kit).[18][19]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[19]

Data Interpretation: The flow cytometry dot plot is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing). An increase in the population of the lower-right and upper-right quadrants in treated samples compared to the vehicle control indicates apoptosis induction.

Caspase-Glo® 3/7 Assay

Principle of the Assay: This assay provides a quantitative measure of the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[21] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for caspase activity.[22] When added to the sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The signal is proportional to the amount of active caspase-3/7.

Protocol 4.2: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Treated cells in a white-walled, 96-well plate suitable for luminescence

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay. Reduce the final volume to 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis: Calculate the fold change in caspase activity by dividing the relative light units (RLU) of the treated sample by the RLU of the vehicle control sample. A significant increase indicates the activation of the caspase cascade, confirming an apoptotic mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, forming the core of numerous therapeutic candidates, including novel treatments for tuberculosis and cancer.[1][2] Its rigid, planar structure and the strategic placement of a fluorine atom make it a privileged scaffold in drug design.[3] However, its zwitterionic nature—possessing both a basic nitrogen center and an acidic carboxylic acid—presents unique and often frustrating challenges during purification.

This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate these challenges, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect after synthesizing this compound?

Answer: The impurity profile depends heavily on the synthetic route, but for common methods involving the condensation of 5-fluoro-2-aminopyridine with a pyruvate derivative, you should anticipate the following:

  • Unreacted Starting Materials: Residual 5-fluoro-2-aminopyridine is a frequent basic impurity.

  • Ester Intermediate: If the synthesis involves saponification of an ester (e.g., ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate), incomplete hydrolysis will leave this less polar species in your crude product.

  • Decarboxylation Product: Aggressive heating or strongly acidic/basic conditions can potentially lead to the loss of the C2-carboxylic acid group.

  • Polymeric Byproducts: Imidazopyridine syntheses can sometimes generate dark, tarry substances that are often difficult to characterize but can be removed with proper techniques.[4][5]

Table 1: Common Impurities and Recommended Detection Methods

Impurity Typical Origin Recommended Analytical Technique Key Signature
5-Fluoro-2-aminopyridine Incomplete reaction TLC, LC-MS, ¹H NMR Distinct aromatic signals, lower Rf on TLC (basic spot)
Ethyl Ester Intermediate Incomplete hydrolysis TLC, LC-MS, ¹H NMR Higher Rf on TLC, presence of ethyl signals (triplet/quartet) in NMR

| Polymeric Tars | Side reactions | Visual, TLC | Dark coloration, baseline streaking on TLC |

Q2: My crude product is a dark, poorly soluble solid. What is the first purification step I should take?

Answer: A dark color often indicates the presence of polymeric tars or baseline impurities. The limited solubility is characteristic of the compound's zwitterionic nature. An initial acid-base wash is the most effective first step to both remove key impurities and break up the crude solid matrix.

The logic here is to exploit the amphoteric properties of your target compound. By dissolving it as a salt in an aqueous phase, you can wash away non-ionizable, non-polar organic impurities.

  • Dissolution: Suspend the crude solid in a suitable organic solvent where the impurities are soluble but the product is not, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of 1 M sodium carbonate (Na₂CO₃) or a 5% sodium bicarbonate (NaHCO₃) solution. Shake vigorously. The target compound will deprotonate to form its sodium carboxylate salt and dissolve in the aqueous layer.

    • Expert Insight: Sodium carbonate is more basic and can be more effective, but use sodium bicarbonate if your molecule is sensitive to higher pH. The effervescence (CO₂) also helps break apart solid clumps.

  • Separation: Allow the layers to separate. The aqueous layer, likely light yellow to amber, contains your product. Drain and collect it. The organic layer contains non-polar impurities and can be discarded.

  • Back-Wash (Optional): To remove any trapped basic impurities from the aqueous layer, wash it once with a fresh portion of ethyl acetate.

  • Precipitation: Cool the collected aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2-3 (test with pH paper). Your purified product will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes or diethyl ether to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

This single procedure often dramatically improves the purity and color of the material.

Purification Workflow & Decision Making

The following workflow illustrates the logical progression from a crude reaction mixture to a highly pure final product.

G Purification Workflow for this compound cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Analysis Crude Crude Product AcidBase Protocol 1: Acid-Base Extraction Crude->AcidBase PurityCheck Assess Purity (TLC, ¹H NMR) AcidBase->PurityCheck Recrystallize Protocol 2: Recrystallization PurityCheck->Recrystallize >90% Pure Trace Impurities Column Protocol 3: Column Chromatography PurityCheck->Column <90% Pure Multiple Impurities FinalProduct Pure Solid Recrystallize->FinalProduct Column->FinalProduct FinalAnalysis Confirm Purity & Identity (LC-MS, NMR, Elemental) FinalProduct->FinalAnalysis G Potential Impurity Formation Pathways SM1 5-Fluoro-2-aminopyridine Intermediate Ester Intermediate SM1->Intermediate Step 1: Condensation (Incomplete Reaction -> SM1 Impurity) SM2 Ethyl Bromopyruvate SM2->Intermediate Product Desired Product (6-Fluoroimidazo[1,2-a]pyridine -2-carboxylic acid) Intermediate->Product Step 2: Hydrolysis (Incomplete -> Ester Impurity) Tars Polymeric Tars Intermediate->Tars Side Reactions (Heat)

References

Technical Support Center: Optimizing Imdazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and optimize your reaction conditions for higher yields and purity.

Introduction to Imidazo[1,2-a]pyridine Synthesis

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They form the core structure of several approved drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[3][4] The synthesis of these molecules has been an area of intense research, leading to the development of numerous synthetic methodologies.[5][6]

Common synthetic strategies include:

  • Tschitschibabin Reaction: A classic method involving the condensation of 2-aminopyridines with α-haloketones.[2]

  • Ortoleva-King Reaction: A one-pot synthesis from 2-aminopyridines and acetophenones in the presence of iodine.[7][8]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent reaction (MCR) that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[1][3][9]

  • Copper-Catalyzed Reactions: Various copper-catalyzed methods, including Ullmann-type couplings and oxidative cyclizations, have been developed for the synthesis of imidazo[1,2-a]pyridines.[10][11][12]

Despite the availability of these methods, researchers often encounter challenges in achieving optimal results. This guide will address some of the most common issues and provide practical solutions.

Troubleshooting Guide

This section is designed to help you troubleshoot common problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Question 1: I am getting a low yield of my desired imidazo[1,2-a]pyridine. What are the possible causes and how can I improve it?

Answer:

Low yields are a frequent issue in organic synthesis. For imidazo[1,2-a]pyridine synthesis, several factors could be at play, depending on the specific reaction you are running.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Reasoning: The reaction may not have reached completion due to insufficient reaction time or temperature. This is particularly true for less reactive starting materials.[13]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the initial reaction time, consider extending the reaction duration or increasing the temperature. For instance, in some base-catalyzed reactions, boiling in solvents like toluene or dioxane for extended periods (e.g., 12 hours) may be necessary.[13]

  • Suboptimal Catalyst Concentration or Choice:

    • Reasoning: The catalyst plays a crucial role in many synthetic routes. An incorrect amount or type of catalyst can significantly hinder the reaction rate and overall yield.[13] For example, in the GBB reaction, the choice and amount of Lewis acid catalyst are critical.[14] Similarly, in copper-catalyzed reactions, the copper source and ligands can dramatically influence the outcome.[15]

    • Solution: Carefully optimize the catalyst loading. If you are using a base catalyst like sodium acetate, its concentration can be a key parameter to adjust.[13] For reactions involving metal catalysts, a screening of different catalysts (e.g., CuI, Cu(OAc)2) and ligands might be necessary to identify the most effective combination for your specific substrates.[11][12]

  • Purity of Starting Materials:

    • Reasoning: Impurities in your starting materials, such as the 2-aminopyridine or the carbonyl compound, can lead to the formation of unwanted side products and consume your reagents, thereby lowering the yield of the desired product.[13]

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use.

  • Atmosphere and Moisture Sensitivity:

    • Reasoning: Some reactions are sensitive to air or moisture. Oxidative side reactions or hydrolysis of intermediates can reduce the yield.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents to minimize moisture.[13]

  • Inappropriate Solvent:

    • Reasoning: The choice of solvent can significantly impact the reaction. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction temperature can lead to poor results. For instance, using a highly polar solvent like acetonitrile in some reactions can lead to complex and inseparable mixtures.[13]

    • Solution: Screen different solvents. Less polar solvents like toluene or dioxane might be better choices, although they may require higher temperatures and longer reaction times.[13] In some modern "green" approaches, water has been successfully used as a solvent, sometimes with the aid of surfactants.[16][17]

The following DOT script visualizes a general troubleshooting workflow for low yield issues.

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material extend_time_temp Increase Time/ Temperature incomplete->extend_time_temp extend_time_temp->check_completion final_yield Improved Yield check_catalyst Review Catalyst System complete->check_catalyst check_reagents Verify Reagent Purity complete->check_reagents check_atmosphere Consider Atmosphere/ Moisture Sensitivity complete->check_atmosphere check_solvent Evaluate Solvent Choice complete->check_solvent optimize_catalyst Optimize Catalyst Loading/ Type/Ligand check_catalyst->optimize_catalyst optimize_catalyst->check_completion purify_reagents Purify Starting Materials check_reagents->purify_reagents purify_reagents->check_completion inert_atmosphere Use Inert Atmosphere/ Dry Solvents check_atmosphere->inert_atmosphere inert_atmosphere->check_completion screen_solvents Screen Alternative Solvents check_solvent->screen_solvents screen_solvents->check_completion

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant amounts of impurities and side products in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of impurities is a common challenge that can complicate purification and reduce your overall yield. Understanding the potential side reactions in your chosen synthetic route is key to mitigating this issue.

Common Side Reactions and Byproducts:

  • Self-condensation of Carbonyl Compounds: In reactions involving aldehydes or ketones, self-condensation (e.g., aldol condensation) can occur, especially under basic conditions.

  • Formation of Polymeric Materials: Under harsh conditions or with certain reactive intermediates, polymerization can be a competing process.

  • Incomplete Cyclization: The final cyclization step to form the imidazo[1,2-a]pyridine ring may be slow or incomplete, leading to the accumulation of acyclic intermediates.

  • Over-alkylation/arylation: In reactions involving alkyl or aryl halides, multiple substitutions on the imidazo[1,2-a]pyridine core can occur.

Strategies for Minimization:

  • Control of Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions, although it may require longer reaction times. A careful optimization of the temperature profile is often necessary.

    • Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions. For the Ortoleva-King reaction, a minimum 2-fold excess of 2-aminopyridine is often required.[18]

  • Order of Addition: In some cases, the order in which you add the reagents can influence the outcome. For multicomponent reactions, a slow addition of one of the components can sometimes minimize the formation of byproducts.

  • Choice of Base/Catalyst: The strength and type of base or catalyst can be critical. A weaker base might be sufficient to promote the desired reaction without causing unwanted side reactions.

  • Work-up Procedure: A proper work-up is essential to remove unreacted starting materials and byproducts. This may involve extraction, washing with appropriate aqueous solutions, and careful chromatography.

The following DOT script illustrates the general reaction mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, highlighting the key bond formations.

reaction_mechanism cluster_reactants Reactants 2-aminopyridine 2-aminopyridine intermediate N-Alkylated Intermediate 2-aminopyridine->intermediate alpha-haloketone alpha-haloketone alpha-haloketone->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Imidazo[1,2-a]pyridine dehydration->product

Caption: Generalized reaction mechanism for imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a multicomponent reaction (MCR) like the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing imidazo[1,2-a]pyridines?

A1: The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines and offers several advantages:[1][9]

  • Efficiency: It is a one-pot reaction that combines three starting materials (a 2-aminopyridine, an aldehyde, and an isocyanide) in a single step, which saves time and resources.

  • Atom Economy: MCRs are generally more atom-economical than multi-step syntheses, as fewer atoms are wasted in byproducts.

  • Diversity: The GBB reaction allows for the rapid generation of a diverse library of compounds by simply varying the three starting components.[4]

  • Green Chemistry: Some GBB reactions can be performed under environmentally friendly conditions, for example, using water as a solvent.[9]

Q2: I am considering using a copper-catalyzed synthesis. What are the typical reaction conditions and what should I be aware of?

A2: Copper-catalyzed reactions are versatile for forming C-N and C-C bonds in the synthesis of imidazo[1,2-a]pyridines.[10]

  • Typical Conditions: These reactions often employ a copper(I) or copper(II) salt as the catalyst (e.g., CuI, Cu(OAc)2, CuCl2).[11][12] They may require a ligand to stabilize the copper catalyst and facilitate the reaction. Common solvents include DMF, DMSO, and toluene, and reactions are often run at elevated temperatures.[15]

  • Things to Consider:

    • Ligand Choice: The choice of ligand can be crucial for the success of the reaction. Common ligands include diamines and acetylacetonates.[15]

    • Oxygen Sensitivity: Some copper-catalyzed reactions are sensitive to oxygen and may require an inert atmosphere. However, some oxidative coupling reactions utilize air as the oxidant.[11]

    • Substrate Scope: The substrate scope can be influenced by the specific catalytic system used. Electron-donating or -withdrawing groups on the starting materials can affect the reaction efficiency.

Q3: Are there any "green" or more sustainable methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, there is a growing interest in developing more environmentally friendly methods for the synthesis of these important compounds. Some examples include:

  • Water as a Solvent: Several procedures have been developed that use water as the reaction medium, which is a significant improvement over volatile organic solvents.[9][16][17]

  • Catalyst-Free Reactions: Some methods have been developed that proceed without the need for a metal catalyst, simplifying the reaction and purification process.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields.[2][19]

  • Magnetic Nanocatalysts: The use of magnetic nanocatalysts allows for easy recovery and reuse of the catalyst, which is both cost-effective and environmentally friendly.[20]

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction [9][21]

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added a catalytic amount of a Lewis acid (e.g., scandium triflate, 10 mol%).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The isocyanide (1.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: General Procedure for the Ortoleva-King Reaction [7][8][18]

  • A mixture of the 2-aminopyridine (2.3 equiv.) and the acetophenone (1.0 equiv.) is heated to 110 °C.

  • Iodine (1.2 equiv.) is added portion-wise to the molten mixture.

  • The reaction is stirred at 110 °C for 4 hours.

  • After cooling to room temperature, an aqueous solution of sodium hydroxide is added.

  • The mixture is heated to 100 °C for 1 hour.

  • The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give the pure imidazo[1,2-a]pyridine.

Quantitative Data Summary

Reaction TypeTypical CatalystTypical SolventTemperature Range (°C)General Yield Range (%)Reference
Groebke-Blackburn-BienayméSc(OTf)₃, FeCl₃Methanol, WaterRoom Temp - Reflux60-95[2][9][21]
Ortoleva-KingIodineNeat or Solvent100-11040-60[7][8][18]
Copper-Catalyzed C-N CouplingCuI, Cu(OAc)₂DMF, Toluene80-12050-90[10][11][12]
Tschitschibabin CondensationBase (e.g., NaHCO₃) or Catalyst-freeEthanol, DMF60 - 20040-80[2]

References

solubility issues of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in biological assays.

Understanding the Challenge: Physicochemical Properties

This compound belongs to the imidazo[1,2-a]pyridine scaffold, a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[1] However, its planar, bicyclic aromatic structure combined with a carboxylic acid moiety presents a classic solubility challenge.

Key Molecular Features Influencing Solubility:

  • Aromatic Core: The fused imidazopyridine ring system is inherently hydrophobic, leading to low aqueous solubility.

  • Carboxylic Acid Group (-COOH): This group provides a handle for pH-dependent solubility. At acidic to neutral pH, the group is protonated (-COOH) and less polar, contributing to low solubility. At basic pH, it deprotonates to the more polar carboxylate form (-COO⁻), which can significantly increase aqueous solubility.[2]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. It can be protonated under acidic conditions, which may slightly improve solubility, but the dominant factor is typically the carboxylic acid group.

  • Fluorine Substitution: The electron-withdrawing fluorine atom can influence the electronic properties and pKa of the molecule but generally does not confer a dramatic increase in aqueous solubility.

Understanding these features is the first step in designing a successful solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why?

A1: This is a very common phenomenon known as solvent-shift precipitation.[3] The compound is highly soluble in the polar aprotic solvent DMSO but has poor aqueous solubility. When the DMSO stock is added to an aqueous buffer, the overall solvent environment becomes predominantly water-based. The DMSO concentration drops, and the highly polar water molecules cannot effectively solvate the hydrophobic compound, causing it to "crash out" of the solution.[3][4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the specific cell line and the duration of the experiment. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, some sensitive cell lines can show signs of stress or altered gene expression at concentrations as low as 0.1%.[5] It is imperative to perform a DMSO tolerance control experiment for your specific assay conditions.

Q3: I tried warming the solution, but the compound still won't dissolve or precipitates upon cooling. What should I do?

A3: While gentle warming can sometimes help, it often creates a supersaturated solution that is not stable at room temperature or 37°C. Precipitation upon cooling is a clear sign of this. Relying on heat alone is not a robust solution. You should explore the pH modification and co-solvent strategies outlined in the troubleshooting guides below.

Q4: Can I use sonication to dissolve the precipitate in my aqueous working solution?

A4: Sonication might temporarily create a fine suspension or dispersion of the compound, but it does not truly dissolve it. This can lead to inaccurate and irreproducible results in your assay, as the actual concentration of the dissolved, active compound is unknown. Sonication is more useful for ensuring a homogenous stock solution in 100% DMSO.[6]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Stock Solution and Dilution Technique

The first line of defense is proper stock preparation and dilution. This minimizes localized high concentrations that trigger precipitation.

Protocol 1: Standard Stock Preparation and Serial Dilution

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[6]

  • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into your aqueous buffer to create an intermediate concentration that is still soluble (this may require some optimization).

  • Final Dilution: Add the aqueous stock solution to the final assay plate or tube.

  • Mixing: Mix thoroughly but gently immediately after each dilution step by pipetting up and down or vortexing to ensure rapid and uniform dispersion.[7]

Guide 2: Leveraging pH to Enhance Solubility

The carboxylic acid group is the key to this strategy. By raising the pH of the buffer, we can deprotonate the carboxylic acid to the much more water-soluble carboxylate anion.[8]

Protocol 2: pH-Adjusted Buffer System

  • Determine Target pH: The goal is to adjust the pH to be at least 1.5-2 units above the pKa of the carboxylic acid group. For typical carboxylic acids, a pH of 7.5 to 8.5 is a good starting point.

  • Buffer Preparation: Prepare your assay buffer (e.g., PBS, TRIS) and adjust the pH to the desired level (e.g., pH 8.0) using a dilute solution of NaOH. Confirm the final pH with a calibrated pH meter.

  • Compound Dilution: Prepare your compound stock in DMSO as described in Protocol 1.

  • Dilution into Basic Buffer: Slowly add the DMSO stock solution to the pH-adjusted buffer while vortexing. The basic environment will ionize the carboxylic acid, keeping it in solution.[9]

  • Assay Compatibility Check: Crucially, you must verify that the adjusted pH does not negatively impact your assay components (e.g., enzyme activity, cell viability, protein stability). Run a buffer-only control at the new pH.

Guide 3: Using Co-solvents and Formulation Excipients

When pH modification is not possible, or if solubility is still limited, co-solvents or other formulation agents can be used.[10][11] These agents modify the properties of the aqueous buffer to make it more hospitable to the compound.

Table 1: Common Co-solvents and Excipients

Co-solvent / ExcipientTypical Starting ConcentrationProsCons & Considerations
PEG 400 (Polyethylene Glycol)1-5% (v/v)Low cellular toxicity, widely used.[10]Can increase viscosity.
Ethanol 1-2% (v/v)Effective for many compounds.Can be more toxic to cells than DMSO or PEG 400.[10]
Solutol® HS 15 0.1-1% (w/v)Excellent solubilizer, forms micelles.Can interfere with some assays (e.g., membrane-based assays).
HP-β-CD (Hydroxypropyl-β-Cyclodextrin)1-5% (w/v)Forms inclusion complexes, often very low toxicity.[12]Can be expensive; may not work for all molecules.

Protocol 3: Co-solvent Formulation

  • Select a Co-solvent: Choose a co-solvent from Table 1 based on your assay's tolerance.

  • Prepare Co-solvent Buffer: Add the selected co-solvent directly to your aqueous assay buffer to the desired final concentration (e.g., add 1 mL of PEG 400 to 99 mL of PBS for a 1% solution). Mix thoroughly.

  • Dilute Compound: Prepare the DMSO stock and dilute it into the co-solvent-containing buffer using the techniques from Protocol 1.

  • Control Experiment: Always run a vehicle control containing the same concentration of DMSO and the co-solvent to account for any effects of the formulation itself on the assay.

Visualization of Troubleshooting Workflow

To aid in selecting the appropriate strategy, the following decision tree outlines a logical troubleshooting workflow.

Solubility_Workflow Start Start: Compound precipitates in aqueous buffer PrepStock Step 1: Prepare fresh, high-conc. stock in anhydrous DMSO. Use serial dilution. Start->PrepStock Check1 Precipitation resolved? PrepStock->Check1 TrypH Step 2: Is pH modification compatible with assay? Check1->TrypH No Success Success! Proceed with assay. (Include vehicle controls) Check1->Success Yes AdjustpH Adjust buffer pH to 7.5-8.5. (Deprotonates -COOH to -COO-) TrypH->AdjustpH Yes TryCosolvent Step 3: Use a Co-solvent. (e.g., PEG400, HP-β-CD) TrypH->TryCosolvent No Check2 Precipitation resolved? AdjustpH->Check2 Check2->TryCosolvent No Check2->Success Yes Check3 Precipitation resolved? TryCosolvent->Check3 Check3->Success Yes Consult Consult Formulation Specialist. Consider advanced formulations (e.g., lipid-based systems). Check3->Consult No

Caption: A decision tree for troubleshooting solubility issues.

References

Technical Support Center: C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in numerous marketed drugs.[1][2] Direct C-H functionalization has become a powerful strategy for its derivatization due to its atom and step economy.[1] However, like any advanced synthetic methodology, it comes with its own set of challenges.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of these reactions and achieve your desired outcomes.

Part 1: General Troubleshooting Guide

This section addresses common problems encountered during the C-H functionalization of imidazo[1,2-a]pyridines in a question-and-answer format. Each answer explains the potential underlying causes and provides a logical sequence of troubleshooting steps.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is one of the most common issues. The root cause can typically be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the quality of your reagents.

Potential Causes & Solutions:

  • Catalyst Inactivity/Decomposition:

    • Cause: Palladium catalysts, especially Pd(II) species, can be sensitive to air and moisture, leading to the formation of inactive palladium black (Pd(0) aggregates).[3] Some precatalysts also require an activation step which may not be occurring efficiently.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: If your catalytic system is air-sensitive, ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.

      • Use Fresh Catalyst: Use a freshly opened bottle of the palladium precursor or a reliable precatalyst.

      • Consider a Robust Precatalyst: Air- and moisture-stable precatalysts can be a good alternative to sensitive ones.

      • Check Ligand Integrity: If using a ligand, ensure it has not degraded. Some phosphine ligands are prone to oxidation.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may not be optimal for the specific substrate and coupling partner.

    • Troubleshooting Steps:

      • Temperature: Gradually increase the reaction temperature. Some C-H activations have a significant energy barrier. Conversely, if catalyst decomposition is suspected, try lowering the temperature.

      • Solvent: The polarity of the solvent can significantly impact the reaction.[4] Screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF, DMAc).

      • Base: The strength and nature of the base are critical. If a weak base (e.g., K₂CO₃) is not effective, consider a stronger one (e.g., KOtBu or K₃PO₄).

  • Poor Reagent Quality:

    • Cause: Impurities in the imidazo[1,2-a]pyridine starting material, coupling partner, or solvent can poison the catalyst or lead to side reactions.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your imidazo[1,2-a]pyridine substrate is pure. Recrystallization or column chromatography may be necessary. The presence of residual reagents from its synthesis can be detrimental.

      • Use Dry Solvents: Ensure your solvents are anhydrous, as water can interfere with many catalytic cycles.

      • Check Coupling Partner Purity: Verify the purity of your coupling partner (e.g., boronic acid, aryl halide).

Q2: I'm observing poor regioselectivity, with functionalization at multiple positions. How can I improve selectivity for the desired position (e.g., C3)?

Answer:

The imidazo[1,2-a]pyridine ring has several C-H bonds that can potentially react. While the C3 position is the most electronically rich and often the most reactive, functionalization can occur at other positions like C5 or the C2-aryl ring if present.[5]

Potential Causes & Solutions:

  • Electronic Effects:

    • Cause: The inherent electronic properties of your substrate dictate the most nucleophilic position. Substituents on the ring can alter this. Electron-donating groups generally enhance reactivity at the C3 position.

    • Troubleshooting Steps:

      • Analyze Your Substrate: Understand the electronic nature of your imidazo[1,2-a]pyridine. If you have strong electron-withdrawing groups, you may need to adjust your strategy.

      • Choice of Catalyst/Ligand: The steric and electronic properties of the ligand can influence regioselectivity. Bulky ligands can direct the functionalization to less hindered positions.

  • Reaction Mechanism:

    • Cause: Different reaction mechanisms can lead to different regioselectivities. For example, a radical-mediated pathway might have different selectivity than a concerted metalation-deprotonation pathway.

    • Troubleshooting Steps:

      • Review the Literature: Check for established methods for the desired regioselective functionalization of similar substrates.

      • Modify Reaction Conditions: Temperature, solvent, and additives can influence the dominant reaction pathway. For instance, some reactions might proceed via a different mechanism at higher temperatures.

  • Steric Hindrance:

    • Cause: Bulky substituents on the imidazo[1,2-a]pyridine ring can block access to certain positions, forcing the reaction to occur at a less sterically hindered site.

    • Troubleshooting Steps:

      • Choose a Less Bulky Coupling Partner: If possible, use a smaller coupling partner.

      • Adjust the Catalytic System: A smaller catalyst/ligand combination might be able to access the desired position more easily.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that researchers frequently encounter.

  • Q: What is the best palladium precursor to use?

    • A: Pd(OAc)₂ is a common and versatile choice. However, for difficult transformations or to improve reproducibility, consider using a well-defined precatalyst.

  • Q: How critical is the choice of ligand?

    • A: For many palladium-catalyzed C-H functionalizations, the ligand is crucial. It can influence catalyst stability, reactivity, and selectivity. Common choices include phosphine ligands (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs). A screening of different ligands is often a necessary optimization step.

  • Q: My reaction is messy, with multiple unidentified byproducts. What could be the cause?

    • A: This often points to either substrate decomposition under the reaction conditions or a non-selective reaction pathway. Consider lowering the reaction temperature, changing the solvent, or using a more selective catalyst system. It's also possible that your starting material is not stable under the reaction conditions. Running a control experiment with the starting material and all reagents except the coupling partner can help diagnose this.

  • Q: Can I run these reactions open to the air?

    • A: While some modern catalytic systems are designed to be air-tolerant, many palladium-catalyzed reactions require an inert atmosphere to prevent catalyst oxidation and ensure reproducibility. It is generally good practice to run these reactions under nitrogen or argon, especially during the optimization phase.

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Common, effective, and relatively inexpensive.
Ligand PPh₃ (10 mol%)Stabilizes the catalyst and promotes the catalytic cycle.
Base K₂CO₃ (2 equivalents)A moderately strong base, suitable for many substrates.
Solvent Toluene or DioxaneAprotic solvents are generally preferred.
Temperature 100-120 °CSufficient to overcome the activation energy for many substrates.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the catalyst.
Representative Protocol: Palladium-Catalyzed C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine with 4-Bromotoluene

This protocol provides a step-by-step methodology for a common C-H functionalization reaction.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • 4-Bromotoluene

  • Pd(OAc)₂

  • PPh₃

  • K₂CO₃

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Mechanistic Insights and Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

The generally accepted mechanism for many palladium-catalyzed C-H arylations of electron-rich heterocycles involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. The concerted metalation-deprotonation (CMD) pathway is often invoked for the C-H activation step.

Catalytic Cycle A Pd(II) Catalyst B Coordination with Imidazo[1,2-a]pyridine A->B Imidazo[1,2-a]pyridine C C-H Activation (CMD) [Pd(II) Intermediate] B->C Base D Oxidative Addition of Aryl Halide C->D Aryl Halide E [Pd(IV) Intermediate] D->E F Reductive Elimination E->F F->A Regeneration of Pd(II) G C3-Arylated Product F->G

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following flowchart can guide your troubleshooting process.

Troubleshooting_Workflow Start Reaction Problem: Low Yield / No Product Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh catalyst Ensure inert atmosphere Screen ligands Check_Catalyst->Sol_Catalyst No Check_Reagents Are the reagents pure and dry? Check_Conditions->Check_Reagents Yes Sol_Conditions Screen temperature Screen solvents Screen bases Check_Conditions->Sol_Conditions No Sol_Reagents Purify starting materials Use anhydrous solvents Check_Reagents->Sol_Reagents No Success Problem Solved Check_Reagents->Success Yes Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Caption: A decision-making workflow for troubleshooting failed reactions.

References

overcoming side reactions in the synthesis of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic chemistry. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a robust understanding for future success.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis, while well-established, is not without its challenges. Side reactions can lead to complex product mixtures, low yields, and difficult purifications. This guide is structured to address the most common issues encountered during the synthesis of these valuable compounds, providing practical solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Regioselectivity Issues

One of the most frequent challenges in the synthesis of imidazo[1,2-a]pyridines from substituted 2-aminopyridines is the control of regioselectivity. The formation of undesired isomers can significantly complicate purification and reduce the yield of the target molecule.

Question 1: My reaction with a substituted 2-aminopyridine is producing a mixture of two isomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers arises from the two nucleophilic nitrogen atoms in the 2-aminopyridine ring: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen. The initial alkylation or acylation can occur at either nitrogen, leading to different isomeric products.

Mechanistic Insight: The regioselectivity is primarily governed by a combination of electronic and steric factors of the substituents on the 2-aminopyridine ring.

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of the endocyclic N1, favoring the formation of the desired imidazo[1,2-a]pyridine. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of N1, which can lead to competitive reactions at the exocyclic amino group.

  • Steric Hindrance: Bulky substituents near the N1 position can hinder the approach of the electrophile, directing the reaction towards the less sterically encumbered exocyclic amino nitrogen.

Troubleshooting Strategies:

StrategyPrincipleRecommended Action
Solvent Optimization The polarity and coordinating ability of the solvent can influence the relative nucleophilicity of the two nitrogen atoms.In less polar, non-coordinating solvents like toluene or dioxane, the endocyclic nitrogen's nucleophilicity is generally higher. Polar, protic solvents like ethanol can solvate the exocyclic amino group, potentially increasing its reactivity. Experiment with a range of solvents to find the optimal balance.
Choice of Base The strength and steric bulk of the base can influence which proton is abstracted and which nitrogen acts as the primary nucleophile.A non-nucleophilic, sterically hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may favor deprotonation at the less hindered exocyclic nitrogen. Weaker bases like NaHCO₃ or K₂CO₃ are often used to favor the initial N-alkylation at the more nucleophilic pyridine nitrogen.
Temperature Control Reaction kinetics can be manipulated to favor one pathway over another.Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product, which is typically the desired imidazo[1,2-a]pyridine.

Experimental Protocol: Optimizing Regioselectivity in a Tschitschibabin-type Reaction

  • Initial Screening: Set up parallel reactions using your substituted 2-aminopyridine and α-haloketone in different solvents (e.g., acetonitrile, DMF, toluene, and ethanol). Use a standard base like K₂CO₃ and run the reactions at a moderate temperature (e.g., 80 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of the two isomers in each solvent.

  • Base and Temperature Variation: Once the best solvent is identified, perform a further optimization of the base (e.g., comparing K₂CO₃, Cs₂CO₃, and triethylamine) and temperature (e.g., room temperature, 50 °C, and 100 °C).

  • Purification: If a mixture of isomers is still obtained, purification by column chromatography on silica gel is often effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can resolve the isomers. In challenging cases, reverse-phase chromatography may be necessary.

Category 2: Incomplete Cyclization and Intermediate Accumulation

Another common issue is the stalling of the reaction after the initial N-alkylation step, leading to the accumulation of an acyclic intermediate and consequently, low yields of the final imidazo[1,2-a]pyridine product.

Question 2: My reaction seems to stop at the N-alkylated 2-aminopyridine intermediate, and I'm getting low yields of the cyclized product. What can I do to drive the reaction to completion?

Answer:

The final step in many imidazo[1,2-a]pyridine syntheses is an intramolecular cyclization-condensation. This step can be slow or incomplete for several reasons, including insufficient activation of the carbonyl group, steric hindrance, or unfavorable electronic effects.

Mechanistic Insight: The cyclization step involves the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon of the N-alkylated intermediate. This is followed by dehydration to form the aromatic imidazole ring. The rate of this step is dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the exocyclic amino group.

Troubleshooting Strategies:

StrategyPrincipleRecommended Action
Acid Catalysis An acid catalyst can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the intramolecular nucleophilic attack.Add a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as Sc(OTf)₃ to the reaction mixture. This is particularly effective in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[1]
Higher Temperature Increasing the reaction temperature provides the necessary activation energy for the cyclization and dehydration steps.If the reaction is sluggish at a lower temperature, consider increasing the temperature or switching to a higher-boiling solvent. Microwave irradiation can also be a very effective way to promote cyclization.[2]
Dehydrating Agents The final step is a condensation that eliminates a molecule of water. Removing water from the reaction mixture can drive the equilibrium towards the product.The use of a Dean-Stark apparatus when using a solvent like toluene can be effective. Alternatively, adding a dehydrating agent like molecular sieves to the reaction can also promote cyclization.

Experimental Protocol: Promoting Cyclization

  • Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS. If you observe the accumulation of an intermediate and slow formation of the product, it is a clear indication of incomplete cyclization.

  • Additive Screening: To a reaction that has stalled, add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) and continue heating. In a separate trial, add activated 4Å molecular sieves. Compare the progress of these reactions to a control reaction with no additive.

  • Microwave Synthesis: If conventional heating is not effective, consider microwave synthesis. A typical starting point would be to run the reaction in a sealed microwave vial at a temperature 20-40 °C higher than the conventional heating method for a shorter period (e.g., 15-30 minutes).

Visualization of the Cyclization Step

G Intermediate N-Alkylated Intermediate TransitionState Cyclization Transition State Intermediate->TransitionState + H⁺ (Acid Catalyst) CyclizedIntermediate Cyclized Intermediate (Hemiaminal) TransitionState->CyclizedIntermediate Product Imidazo[1,2-a]pyridine Product CyclizedIntermediate->Product - H₂O

Caption: Acid-catalyzed intramolecular cyclization and dehydration.

Category 3: Formation of Dimeric and Polymeric Byproducts

In some cases, especially with highly reactive starting materials or under certain reaction conditions, the formation of dimeric or polymeric byproducts can be a significant issue, leading to complex reaction mixtures and difficult purification.

Question 3: I am observing a significant amount of a high molecular weight, insoluble material in my reaction, and my desired product yield is low. What is causing this and how can I prevent it?

Answer:

The formation of dimeric and polymeric byproducts often results from intermolecular reactions competing with the desired intramolecular cyclization. This can be particularly problematic when the starting materials have multiple reactive sites.

Mechanistic Insight: For example, in the synthesis from 2-aminopyridine and an α-haloketone, the N-alkylated intermediate can potentially react with another molecule of 2-aminopyridine instead of cyclizing. This can lead to a chain of reactions resulting in oligomers or polymers.

Troubleshooting Strategies:

StrategyPrincipleRecommended Action
High Dilution Performing the reaction at a lower concentration favors intramolecular reactions over intermolecular reactions.Add the limiting reagent slowly to a dilute solution of the other reagent. This maintains a low concentration of the reactive species, promoting the desired cyclization.
Order of Addition The order in which the reagents are added can significantly impact the reaction outcome.For reactions involving a base, it is often beneficial to add the base slowly to the mixture of the 2-aminopyridine and the electrophile. This can prevent the buildup of highly reactive anionic species that might lead to side reactions.
Choice of Starting Materials The reactivity of the starting materials can be tuned to minimize side reactions.If possible, use less reactive electrophiles or protect other reactive functional groups on the starting materials that are not involved in the desired cyclization.

Experimental Protocol: Minimizing Dimerization

  • Syringe Pump Addition: Set up the reaction in a larger volume of solvent than you would typically use. Use a syringe pump to add a solution of the α-haloketone to a stirred solution of the 2-aminopyridine and base over a period of several hours.

  • Monitor Progress: Monitor the reaction closely by TLC or LC-MS. You should observe a cleaner reaction profile with fewer high molecular weight byproducts compared to a reaction where all reagents are mixed at once.

  • Purification of Desired Product: If dimeric byproducts are still formed, they are often significantly less polar than the desired product and can be removed by careful column chromatography. In some cases, precipitation or recrystallization can also be effective for isolating the desired monomeric product.

Visualization of Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A N-Alkylated Intermediate B Intramolecular Cyclization A->B C Imidazo[1,2-a]pyridine B->C D N-Alkylated Intermediate E Intermolecular Reaction D->E + 2-aminopyridine F Dimer/Polymer E->F

Caption: Competing intramolecular vs. intermolecular reactions.

References

Technical Support Center: Stability of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical and medicinal chemistry due to its wide range of biological activities.[1][2] The reliability and reproducibility of experimental results involving this compound are directly dependent on its stability in solution. This guide provides a comprehensive overview of the factors influencing its stability, offers troubleshooting advice for common issues, and presents standardized protocols for its handling and use.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary factors that can cause degradation of this compound in solution?

The stability of this compound is primarily influenced by four factors: pH, solvent choice, light exposure, and temperature. The imidazo[1,2-a]pyridine core, being an electron-rich heterocyclic system, is susceptible to oxidation.[3] Furthermore, the entire structure possesses photophysical properties, making it sensitive to light-induced degradation.[3][4]

Q2: What are the recommended solvents for preparing stock solutions?

For long-term storage, high-purity, anhydrous aprotic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These solvents effectively solubilize the compound while minimizing pathways for hydrolytic degradation. For applications requiring protic solvents, methanol or ethanol can be used, though storage time should be minimized.

Q3: How does pH impact the stability and solubility in aqueous media?

This is a critical parameter. The carboxylic acid moiety dictates pH-dependent aqueous solubility.

  • Acidic to Neutral pH (pH < 7): The compound will be in its protonated, carboxylic acid form, exhibiting low aqueous solubility. Precipitation is likely in purely aqueous buffers.

  • Alkaline pH (pH > 8): The carboxylic acid is deprotonated to its carboxylate salt, significantly increasing aqueous solubility. However, this environment can be detrimental to the imidazole moiety. Similar imidazole-containing structures are known to be susceptible to base-mediated autoxidation.[3]

Therefore, a trade-off exists. While alkaline conditions are necessary for aqueous solubility, they may accelerate degradation. It is advised to prepare alkaline aqueous solutions fresh for each experiment and avoid long-term storage.

Q4: Is the compound sensitive to light?

Yes. The imidazo[1,2-a]pyridine scaffold is known to be photoactive.[4] Studies on structurally related compounds containing an imidazole ring have shown significant degradation when solutions are exposed to high-intensity or UV light.[3] To ensure compound integrity, all solutions must be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: What are the optimal storage conditions for solutions?

For maximum stability, solutions of this compound should be stored under the following conditions:

  • Temperature: -20°C or lower for long-term storage.

  • Light: Protected from light at all times.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidative degradation.

  • Container: Use airtight, amber glass vials with secure caps.

It is also best practice to prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide
Observed Issue Probable Cause Recommended Action & Explanation
Precipitate forms after adding stock solution to aqueous buffer. pH-Dependent Solubility: The buffer's pH is likely too low (neutral or acidic), causing the protonation of the carboxylate and subsequent precipitation of the less soluble carboxylic acid form.Solution 1: Ensure the final pH of the aqueous solution is sufficiently alkaline (pH > 8) to maintain solubility. Solution 2: If the experimental pH cannot be alkaline, consider using a co-solvent. Add a small percentage (e.g., 1-5%) of DMSO or DMF to the final aqueous buffer to increase the compound's solubility.
Experimental results are inconsistent or show decreased compound activity over time. Compound Degradation: The compound has likely degraded due to improper storage (light/heat exposure) or instability in the chosen solvent/buffer system (e.g., prolonged storage in an alkaline aqueous solution).Action: Immediately prepare a fresh stock solution from solid material. Assess the purity of the old solution using an analytical technique like HPLC or LC-MS. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.[5][6]
Solution appears discolored (e.g., yellow or brown). Oxidative Degradation: Color change is a common indicator of oxidation of the heterocyclic ring system. This can be accelerated by air, light, and non-optimal pH.[3]Action: Discard the solution immediately. When preparing new solutions, consider purging the solvent and the vial headspace with an inert gas like argon before sealing to minimize contact with oxygen.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of solid compound (Molecular Weight: 180.14 g/mol ) in a sterile microfuge tube or vial.[7]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration of 10 mM.

  • Dissolution: Vortex or sonicate the solution gently at room temperature until all solid material is completely dissolved. Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into single-use amber vials. Purge the headspace with argon or nitrogen before capping tightly.

  • Labeling & Logging: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store immediately at -20°C or below.

cluster_prep Stock Solution Workflow A Equilibrate Solid to RT B Weigh Compound A->B C Add Anhydrous DMSO B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot into Amber Vials D->E F Store at ≤ -20°C E->F

Caption: Workflow for preparing a stable stock solution.

Protocol 2: General Method for Assessing Solution Stability via HPLC-UV

This protocol provides a framework to compare the purity of an aged solution against a freshly prepared standard.

  • Standard Preparation: Prepare a fresh solution of this compound at a known concentration (e.g., 100 µM) in the solvent/buffer system of interest. This is your "Time 0" reference.

  • Sample Preparation: Dilute your aged stock solution to the same concentration as the standard using the same diluent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a typical starting point for imidazopyridine derivatives.

    • Detection: UV detector set to the compound's λmax (Note: The imidazo[1,2-a]pyridine core typically absorbs strongly in the UV range, often between 250-350 nm[4]).

    • Injection: Inject equal volumes of the fresh standard and the aged sample.

  • Data Analysis:

    • Compare the chromatograms.

    • Purity (%): Calculate the peak area of the parent compound relative to the total peak area in the chromatogram. A significant decrease in the aged sample indicates degradation.

    • Degradant Peaks: Note the presence of any new peaks in the aged sample's chromatogram. These represent degradation products.

cluster_stability Stability Assessment Logic start Aged Solution hplc Run HPLC Analysis Compare Chromatograms start->hplc fresh Fresh Standard (T=0) fresh->hplc decision Purity Drop or New Peaks? hplc->decision stable Solution is Stable decision->stable No unstable Solution has Degraded decision->unstable Yes

Caption: Logic flow for HPLC-based stability testing.

References

Technical Support Center: Scaling the Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, grounded in established chemical principles and supported by scientific literature.

Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block in medicinal chemistry, notably for its role in developing novel therapeutic agents. Its synthesis is most commonly achieved via the condensation of 2-amino-5-fluoropyridine with a three-carbon electrophile. Two primary variations of this route are prevalent, each with distinct advantages and challenges, particularly concerning scale-up.

  • Route A: Direct Condensation with Bromopyruvic Acid. This is the most direct method, involving a one-step reaction to form the target molecule.

  • Route B: Ester Condensation followed by Hydrolysis. This two-step approach first synthesizes the ethyl ester intermediate, which is then hydrolyzed to the final carboxylic acid.

The choice between these routes is a critical decision point in process development, as detailed in the troubleshooting section.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Route A: Direct Condensation cluster_2 Route B: Ester Route 2-amino-5-fluoropyridine 2-amino-5-fluoropyridine Target_Acid_A 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid 2-amino-5-fluoropyridine->Target_Acid_A + Bromopyruvic Acid Reflux Ester_Intermediate Ethyl 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylate 2-amino-5-fluoropyridine->Ester_Intermediate + Ethyl Bromopyruvate Reflux Bromopyruvic_Acid Bromopyruvic Acid Ethyl_Bromopyruvate Ethyl Bromopyruvate Target_Acid_B 6-Fluoroimidazo[1,2-a]pyridine- 2-carboxylic acid Ester_Intermediate->Target_Acid_B Hydrolysis (e.g., NaOH, H₂O) Troubleshooting_Yield Start Low Yield or Incomplete Conversion Check_Temp Is reaction temperature optimized (80-100°C)? Start->Check_Temp Check_Reagent Are reagents (especially bromopyruvate) pure? Check_Temp->Check_Reagent Yes Optimize_Temp Action: Control temperature to avoid decarboxylation. Check_Temp->Optimize_Temp No Check_Time Is reaction time sufficient (monitor by TLC/LCMS)? Check_Reagent->Check_Time Yes Purify_Reagent Action: Purify bromopyruvate to remove acid impurities. Check_Reagent->Purify_Reagent No Check_Solvent Is the solvent appropriate (e.g., Ethanol)? Check_Time->Check_Solvent Yes Increase_Time Action: Increase reflux time to ensure full cyclization. Check_Time->Increase_Time No Change_Solvent Action: Screen alternative polar solvents. Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Optimize_Temp->Success Purify_Reagent->Success Increase_Time->Success Change_Solvent->Success

Validation & Comparative

A Researcher's Guide to the Validation of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document moves beyond a simple listing of protocols to offer a strategic and logical workflow, explaining the causality behind experimental choices and establishing a self-validating system for robust and reliable results. We will objectively compare the anticipated performance of this novel compound with established STAT3 inhibitors, providing the necessary context for its potential therapeutic application.

The Rationale: Why Target STAT3?

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that, upon activation, plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, in a wide array of human cancers, STAT3 is constitutively activated, driving tumor progression, metastasis, and chemoresistance.[1][2][3][4] This aberrant and persistent activation makes STAT3 a highly attractive target for anticancer drug development.[1][2][3]

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors binding to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1][5] Phosphorylated STAT3 monomers then dimerize via their Src Homology 2 (SH2) domains, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[1][3][6] These target genes include key players in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis resistance (e.g., Bcl-xL, Survivin).[7][8][9]

The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of novel STAT3 inhibitors.[10][11][12] This guide focuses on a specific derivative, this compound, outlining a rigorous validation cascade to determine its efficacy and mechanism of action as a STAT3 inhibitor.

Visualizing the STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3_mono STAT3 (monomer) jak->stat3_mono Phosphorylation p_stat3_mono p-STAT3 (Tyr705) stat3_dimer p-STAT3 Dimer p_stat3_mono->stat3_dimer Dimerization dna DNA stat3_dimer->dna Nuclear Translocation & DNA Binding inhibitor 6-Fluoroimidazo[1,2-a]pyridine -2-carboxylic acid inhibitor->stat3_dimer Inhibition transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-xL) dna->transcription cytokine Cytokine/ Growth Factor cytokine->receptor

Caption: The canonical JAK/STAT3 signaling pathway and the proposed point of intervention.

A Phased Approach to Validation: From Biochemical Assays to Cellular Efficacy

Our validation strategy is structured in a multi-tiered approach. We begin with cell-free biochemical assays to establish direct interaction and inhibition, followed by cell-based assays to confirm on-target effects in a biological context, and finally, a comparative analysis against known inhibitors.

Phase 1: Biochemical Validation of Direct STAT3 Inhibition

The initial and most critical step is to determine if this compound directly binds to and inhibits STAT3. This eliminates the possibility that observed cellular effects are due to off-target interactions.

1.1. Fluorescence Polarization (FP) Assay for SH2 Domain Binding

  • Rationale: The dimerization of STAT3 is mediated by the interaction of the phosphotyrosine residue of one monomer with the SH2 domain of the other. The SH2 domain is a well-established druggable pocket for STAT3 inhibitors.[13][14] The FP assay is a high-throughput, quantitative method to assess the ability of a compound to disrupt this protein-protein interaction.[13][14][15]

  • Experimental Protocol:

    • Reagents: Recombinant human STAT3 protein, a fluorescently-labeled phosphotyrosine peptide probe with high affinity for the STAT3 SH2 domain (e.g., fluorescein-GpYLPQTV-NH2), and the test compound (this compound).

    • Procedure: a. In a 96- or 384-well black plate, incubate a fixed concentration of recombinant STAT3 protein with a fixed concentration of the fluorescent peptide probe. b. Add serial dilutions of the test compound. c. Incubate the mixture to allow binding to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.

    • Data Analysis: A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent probe from the STAT3 SH2 domain. The data is plotted as polarization versus compound concentration to determine the IC50 value.

1.2. DNA-Binding ELISA

  • Rationale: Even if a compound inhibits dimerization, it is essential to confirm that this leads to a downstream loss of function, namely the inability to bind DNA. A modified ELISA can directly quantify the inhibition of STAT3 binding to its DNA consensus sequence.[13][14]

  • Experimental Protocol:

    • Reagents: Recombinant human STAT3 protein, a 96-well plate pre-coated with an oligonucleotide containing the STAT3-specific binding site, primary antibody against STAT3, and a secondary HRP-conjugated antibody.

    • Procedure: a. Incubate recombinant STAT3 with serial dilutions of the test compound. b. Add the STAT3-compound mixture to the DNA-coated wells and incubate. c. Wash away unbound protein. d. Add the primary anti-STAT3 antibody, followed by the secondary HRP-conjugated antibody. e. Add a colorimetric HRP substrate and measure the absorbance.

    • Data Analysis: A reduction in absorbance signifies that the test compound is preventing STAT3 from binding to its DNA target. An IC50 value can be calculated from the dose-response curve.

Phase 2: Cellular Validation of On-Target Activity

Once direct binding and inhibition are established, the next phase is to confirm that this compound can effectively inhibit STAT3 signaling within a cellular environment.

2.1. Western Blot Analysis of STAT3 Phosphorylation

  • Rationale: This is the gold-standard assay to assess the activation status of STAT3 in cells. A successful inhibitor should reduce the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 without affecting the total amount of STAT3 protein.[8][16][17][18]

  • Experimental Protocol:

    • Cell Lines: Use a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-231 breast cancer, DU145 prostate cancer) or a cell line that can be stimulated to activate STAT3 (e.g., IL-6-stimulated HeLa or HepG2 cells).[6][8]

    • Procedure: a. Culture cells to 70-80% confluency. b. Treat cells with various concentrations of the test compound for a defined period (e.g., 2, 6, 24 hours). c. If using a stimulation model, pre-treat with the inhibitor before adding the stimulus (e.g., IL-6). d. Lyse the cells and quantify total protein concentration. e. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. f. Visualize bands using an appropriate detection system.

    • Data Analysis: Quantify band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates effective inhibition of STAT3 activation.

2.2. STAT3-Dependent Luciferase Reporter Assay

  • Rationale: This assay directly measures the transcriptional activity of STAT3. It provides a functional readout of the entire upstream signaling cascade leading to gene expression.[19][20][21]

  • Experimental Protocol:

    • Reagents: A cell line (e.g., HEK293T) transiently co-transfected with a plasmid containing a STAT3-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid (for normalization).[19][21]

    • Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with serial dilutions of the test compound. c. Stimulate STAT3 activity with an appropriate cytokine, such as IL-6.[19][20] d. After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent reduction in the normalized luciferase activity demonstrates that the compound inhibits STAT3-mediated gene transcription.

2.3. Cell Viability and Apoptosis Assays

  • Rationale: Since activated STAT3 promotes cell survival and proliferation, a potent inhibitor is expected to reduce cell viability and induce apoptosis in STAT3-dependent cancer cells.[8][18][22]

  • Experimental Protocol:

    • Cell Viability (MTT/MTS Assay): a. Seed STAT3-dependent cancer cells in a 96-well plate. b. Treat with a range of concentrations of the test compound for 24, 48, and 72 hours. c. Add MTT or MTS reagent and measure the absorbance to determine the percentage of viable cells relative to an untreated control.

    • Apoptosis (Annexin V/PI Staining): a. Treat cells with the test compound at its IC50 concentration (determined from viability assays). b. Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI). c. Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the viability data. An increase in the Annexin V positive cell population confirms the induction of apoptosis.

Visualizing the Validation Workflow

Validation_Workflow cluster_phase1 Phase 1: Biochemical Validation cluster_phase2 Phase 2: Cellular Validation cluster_phase3 Phase 3: Comparative Analysis start Start: 6-Fluoroimidazo[1,2-a]pyridine -2-carboxylic acid fp_assay Fluorescence Polarization (FP) Assay (Target: SH2 Domain) start->fp_assay elisa_assay DNA-Binding ELISA (Target: DNA Binding) fp_assay->elisa_assay western_blot Western Blot (p-STAT3 Inhibition) elisa_assay->western_blot luciferase_assay Luciferase Reporter Assay (Transcriptional Activity) western_blot->luciferase_assay viability_assay Cell Viability & Apoptosis Assays (Functional Outcome) luciferase_assay->viability_assay comparison Compare IC50/GI50 with Stattic, BP-1-102, Cryptotanshinone viability_assay->comparison end_node Conclusion: Validated STAT3 Inhibitor? comparison->end_node

Caption: A streamlined workflow for the validation of a novel STAT3 inhibitor.

Comparative Analysis: Benchmarking Against the Standards

A crucial aspect of this guide is to provide context for the experimental results. The potency of this compound should be compared against well-characterized STAT3 inhibitors.

InhibitorTypeMechanism of ActionReported IC50 / GI50
Stattic Non-peptidic small moleculeInhibits STAT3 SH2 domain, preventing activation, dimerization, and nuclear translocation.[17][22]~5.1 µM (cell-free)[17]; ~5.5 µM (MDA-MB-231 cell viability)[6]
BP-1-102 Orally available small moleculeBinds STAT3 SH2 domain, blocking phosphotyrosine peptide interactions and STAT3 activation.[7][23]~6.8 µM (DNA-binding)[7][23][24]; Binds with KD of 504 nM[7][23]
Cryptotanshinone Natural productInhibits STAT3 Tyr705 phosphorylation and dimerization; may bind to the SH2 domain.[8][9][18]~4.6 µM (cell-free)[8]; ~7 µM (DU145 cell proliferation)[8]
This compound Test Compound To be determined To be determined

The goal of the validation process is to populate the final row of this table. A successful outcome would be the demonstration of low micromolar or even nanomolar IC50 and GI50 values, comparable to or exceeding the performance of these established inhibitors. Furthermore, demonstrating selectivity for STAT3 over other STAT family members (e.g., STAT1, STAT5) through counter-screening assays (not detailed here but a logical next step) would significantly enhance its therapeutic potential.

Conclusion

This guide provides a rigorous, multi-faceted strategy for the validation of this compound as a STAT3 inhibitor. By systematically progressing from direct biochemical interactions to on-target cellular effects and functional outcomes, researchers can build a compelling, data-driven case for the compound's potential. The emphasis on causality and comparison with established inhibitors ensures that the generated data will be both robust and relevant to the broader field of cancer drug discovery. This structured approach, grounded in scientific integrity, is essential for identifying and advancing novel therapeutic candidates that target the critical STAT3 signaling pathway.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Multi-Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. This guide provides a comparative analysis of the emerging class of imidazo[1,2-a]pyridine derivatives against established multi-kinase inhibitors: Anlotinib, Linifanib, and Foretinib. While specific data for 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid as a kinase inhibitor is not extensively available in the public domain, we will explore the broader potential of the imidazo[1,2-a]pyridine scaffold, which is recognized as a "privileged structure" in medicinal chemistry, and contrast its characteristics with those of the aforementioned inhibitors.[1]

Introduction to Kinase Inhibition in Cancer Therapy

Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have emerged as a major class of anti-cancer drugs. This guide will delve into the mechanisms and applications of several such inhibitors, with a focus on their comparative efficacy and target profiles in various cancer cell lines.

The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been the basis for the development of numerous compounds with diverse pharmacological activities, including anti-cancer properties.[2][3] Derivatives of this scaffold have been shown to target a range of kinases, including phosphatidylinositol 3-kinase (PI3K), and exhibit cytotoxic effects against various cancer cell lines.[4][5] For instance, certain 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2 by inducing apoptosis.[6] The adaptability of this scaffold allows for structural modifications that can modulate its kinase selectivity and potency, making it an attractive starting point for the design of novel kinase inhibitors.[4]

Comparative Analysis of Multi-Kinase Inhibitors

To provide a clear perspective on the potential of imidazo[1,2-a]pyridine derivatives, we will compare their general characteristics to three well-established multi-kinase inhibitors: Anlotinib, Linifanib, and Foretinib.

Anlotinib: A Broad-Spectrum Anti-Angiogenic and Anti-Proliferative Agent

Anlotinib is an oral multi-target tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum anti-tumor activity.[7] Its primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[7][8]

Key Targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)[7][9]

  • Fibroblast Growth Factor Receptors (FGFR-1, -2, and -3)[7][9]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)[7][9]

  • c-Kit[7][9]

  • RET[8]

By inhibiting these targets, Anlotinib disrupts downstream signaling pathways such as PI3K/AKT and RAS/MAPK, leading to the suppression of tumor cell proliferation and angiogenesis.[10][11]

Signaling Pathway Targeted by Anlotinib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs VEGFR, PDGFR, FGFR, c-Kit, RET PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis Metastasis AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Anlotinib Anlotinib Anlotinib->RTKs Inhibits

Caption: Anlotinib inhibits multiple RTKs at the cell surface.

Linifanib: A Potent Inhibitor of VEGFR and PDGFR Families

Linifanib (ABT-869) is another potent, orally active multi-target inhibitor primarily targeting the VEGFR and PDGFR families of receptor tyrosine kinases.[12]

Key Targets:

  • VEGFRs (KDR, FLT1)[12]

  • PDGFRβ[12]

  • FMS-like tyrosine kinase 3 (FLT3)[12]

Linifanib's potent inhibition of these kinases leads to anti-proliferative and apoptotic effects, particularly in tumor cells dependent on mutant kinases like FLT3.[13] It has shown efficacy in various cancer models, including leukemia, fibrosarcoma, and several carcinomas.[14]

Signaling Cascade Affected by Linifanib

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs VEGFR, PDGFR, FLT3 AKT AKT RTKs->AKT GSK3b GSK3β AKT->GSK3b Inhibits Phosphorylation Proliferation Inhibition of Proliferation AKT->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Linifanib Linifanib Linifanib->RTKs Inhibits

Caption: Linifanib induces apoptosis via the AKT/GSK3β pathway.

Foretinib: A Dual Inhibitor of MET and VEGFR

Foretinib (GSK1363089) is a multi-kinase inhibitor with potent activity against MET (hepatocyte growth factor receptor) and VEGFR2.[15] This dual inhibition allows Foretinib to simultaneously target tumor cell proliferation, survival, and angiogenesis.[16]

Key Targets:

Foretinib has demonstrated efficacy in various cancer cell lines, including those from gastric and ovarian cancers, by blocking key signaling pathways and inducing cell cycle arrest and apoptosis.[17][18]

Foretinib's Dual Inhibition Mechanism

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK VEGFR2 VEGFR2 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK TumorGrowth Tumor Growth Angiogenesis Metastasis PI3K_AKT->TumorGrowth RAS_MAPK->TumorGrowth Foretinib Foretinib Foretinib->MET Inhibits Foretinib->VEGFR2 Inhibits

Caption: Foretinib targets both MET and VEGFR2 signaling pathways.

Comparative Efficacy in Cancer Cell Lines

The following table summarizes the in-vitro inhibitory activities (IC50 values) of Anlotinib, Linifanib, and Foretinib in various cancer cell lines. Data for imidazo[1,2-a]pyridine derivatives is presented as a range, reflecting the diverse potencies of compounds within this class.

InhibitorCancer Cell LineIC50 (nM)Primary Target(s)Reference(s)
Imidazo[1,2-a]pyridine Derivatives Various (e.g., HCC827, A549, MCF-7)90 - 430PI3Kα[4]
HT-29, Caco-26,430 - 6,570Not Specified[1]
Anlotinib MCF-7 (Breast)~4,000VEGFR, PDGFR, FGFR, c-Kit[19]
H2228, H3122 (NSCLC)~1,000 - 2,000ALK, VEGFR, etc.[20]
SW620 (Colon)<1,000 (for VEGFR2)VEGFR2[21]
Linifanib MV4-11, Molm-14 (Leukemia)<10FLT3[14][22]
Ba/F3 FLT3 ITD0.55FLT3[14][22]
8305C, 8505C (Thyroid)Concentration-dependent inhibitionCSF-1R[12][23]
Foretinib B16F10 (Melanoma)40Met, KDR[24][25]
A549 (Lung)29Met, KDR[24][25]
HT29 (Colon)165Met, KDR[24][25]

Experimental Methodologies

The evaluation of kinase inhibitors relies on a suite of standardized in-vitro assays. Below are representative protocols for assessing cell viability and target inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Experimental Workflow for Cell Viability Assay

G A Seed Cells in 96-well Plate B Treat with Kinase Inhibitor A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A typical workflow for an MTT-based cell viability assay.

Western Blot Analysis for Target Inhibition

Western blotting is a crucial technique to determine the effect of a kinase inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase or a downstream signaling protein. Also, probe a separate blot with an antibody to the total form of the protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, and capture the signal on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This guide has provided a comparative overview of the imidazo[1,2-a]pyridine class of compounds and the established multi-kinase inhibitors Anlotinib, Linifanib, and Foretinib. While imidazo[1,2-a]pyridine derivatives show promise as a versatile scaffold for developing novel kinase inhibitors, more extensive research is required to identify specific compounds with potent and selective activity against validated cancer targets. The comparative data presented here on Anlotinib, Linifanib, and Foretinib offer a benchmark for the performance of such novel inhibitors in preclinical studies. Future research should focus on optimizing the structure of imidazo[1,2-a]pyridine derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising compounds into effective cancer therapies.

References

A Comparative Guide to the Mechanistic Underpinnings of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, giving rise to a diverse array of therapeutic agents with varied mechanisms of action.[1][2] This guide provides an in-depth, comparative analysis of the mechanisms of action of derivatives of this scaffold, with a focus on confirming their biological targets through robust experimental validation. We will explore three distinct and significant mechanisms: the inhibition of Mycobacterium tuberculosis cytochrome bcc complex (QcrB), the modulation of the PI3K/AKT/mTOR signaling pathway, and the covalent inhibition of the KRAS G12C oncoprotein.

Section 1: Inhibition of Mycobacterium tuberculosis QcrB

A critical breakthrough in the fight against multidrug-resistant tuberculosis (MDR-TB) has been the development of imidazo[1,2-a]pyridine-3-carboxamides that target the mycobacterial respiratory chain.[3]

Mechanism of Action: Disrupting the Energy Core of M. tuberculosis

The lead compound in this class, Telacebec (Q203) , a derivative of the 6-Fluoroimidazo[1,2-a]pyridine scaffold, exhibits potent antimycobacterial activity by inhibiting the QcrB subunit of the cytochrome bc1 complex.[3] This complex is a crucial component of the electron transport chain, responsible for generating a proton motive force that drives ATP synthesis.[3] By binding to the quinol oxidation site (Qp) on QcrB, Telacebec effectively blocks this energy production pathway, leading to bacteriostasis.[4]

cluster_etc M. tuberculosis Electron Transport Chain cluster_inhibition Inhibition Menaquinol Menaquinol (Reduced) QcrB Cytochrome bc1 (QcrB subunit) Menaquinol->QcrB e- Cytochrome_c Cytochrome c QcrB->Cytochrome_c e- Terminal_Oxidase Terminal Oxidase (aa3 or bd) Cytochrome_c->Terminal_Oxidase e- ATP_Synthase ATP Synthase Terminal_Oxidase->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Generates Telacebec Telacebec (Q203) (Imidazo[1,2-a]pyridine derivative) Telacebec->QcrB Inhibits Bedaquiline Bedaquiline (Alternative) Bedaquiline->ATP_Synthase Inhibits

Caption: Inhibition of the M. tuberculosis respiratory chain by Telacebec and Bedaquiline.

Comparative Analysis with Bedaquiline

Bedaquiline, another cornerstone of modern TB therapy, also targets energy metabolism but through a different mechanism. It directly inhibits the F1Fo-ATP synthase, the enzyme that utilizes the proton motive force to produce ATP.[5] While both drugs disrupt cellular energy, their distinct targets offer opportunities for synergistic combination therapies and strategies to overcome resistance.

CompoundTargetMechanismPotency (MIC90 against Mtb)
Telacebec (Q203) Cytochrome bc1 (QcrB)Blocks electron transport≤0.03–0.8 μM against MDR/XDR strains
Bedaquiline F1Fo-ATP SynthaseInhibits ATP synthesis~0.03-0.12 µg/mL
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The potency of antitubercular agents is fundamentally assessed by determining their MIC.

Protocol: Broth Microdilution MIC Assay for M. tuberculosis [6]

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol.

    • Homogenize the culture and adjust the turbidity to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in fresh broth to achieve a final inoculum of approximately 10^5 CFU/mL.[6]

  • Drug Dilution:

    • Prepare a stock solution of the test compound (e.g., Telacebec) in DMSO.

    • Perform two-fold serial dilutions in Middlebrook 7H9 broth in a 96-well plate to cover a clinically relevant concentration range (e.g., 0.015 - 128 µg/mL).[6]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7-21 days, until visible growth is observed in the positive control.[6]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that inhibits more than 99% of visible bacterial growth.[7]

Section 2: PI3Kα Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[8] Certain imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of the PI3Kα isoform.[9]

Mechanism of Action: Halting Pro-Survival Signaling

Imidazo[1,2-a]pyridine-based PI3Kα inhibitors, such as compound 13k , act as ATP-competitive inhibitors of the p110α catalytic subunit of PI3K.[8] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), these compounds prevent the activation of downstream effectors like AKT.[10] This leads to the suppression of pro-survival signaling, induction of cell cycle arrest, and apoptosis in cancer cells with aberrant PI3K pathway activation.[8][9]

cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Imidazopyridine_PI3Ki Imidazo[1,2-a]pyridine PI3Kα Inhibitor (e.g., 13k) Imidazopyridine_PI3Ki->PI3K Inhibits Dactolisib Dactolisib (BEZ235) (Alternative) Dactolisib->PI3K Inhibits Dactolisib->mTOR Inhibits

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

Comparative Analysis with Dactolisib (BEZ235)

Dactolisib is a dual PI3K/mTOR inhibitor, offering a broader blockade of the pathway.[10] While this can be advantageous in certain contexts, it may also lead to a different toxicity profile compared to more selective PI3Kα inhibitors.

CompoundTarget(s)MechanismPotency (IC50)
Compound 13k PI3KαATP-competitive inhibition1.94 nM (PI3Kα)[8]
Dactolisib (BEZ235) PI3K, mTORDual ATP-competitive inhibition4-7 nM (PI3K isoforms), ~6 nM (mTOR)
Experimental Validation: Western Blot Analysis of Pathway Modulation

Western blotting is a cornerstone technique to confirm the on-target effect of PI3K inhibitors by assessing the phosphorylation status of downstream proteins.

Protocol: Western Blot for p-AKT [1]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCC827) to 70-80% confluency.

    • Treat cells with varying concentrations of the imidazo[1,2-a]pyridine inhibitor or a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • SDS-PAGE and Transfer:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.

    • Quantify band intensities to determine the ratio of p-AKT to total AKT.

Section 3: Covalent Inhibition of KRAS G12C

The KRAS oncogene was long considered "undruggable" until the development of covalent inhibitors that specifically target the G12C mutation. Imidazo[1,2-a]pyridine derivatives have recently been identified as a novel scaffold for such inhibitors.[2]

Mechanism of Action: Irreversible Inactivation of an Oncoprotein

KRAS is a GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that can be targeted by electrophilic compounds. Imidazo[1,2-a]pyridine-based covalent inhibitors, such as compound I-11 , are designed to specifically and irreversibly bind to the mutant cysteine in the GDP-bound state of KRAS G12C.[2] This covalent modification locks the protein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.

cluster_kras_cycle KRAS G12C Signaling Cycle cluster_inhibition Covalent Inhibition KRAS_GDP KRAS G12C (GDP-bound) Inactive KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Activates SOS1 SOS1 (GEF) SOS1->KRAS_GDP Catalyzes GAP GAP GAP->KRAS_GTP Stimulates Imidazopyridine_KRASi Imidazo[1,2-a]pyridine Covalent Inhibitor (e.g., I-11) Imidazopyridine_KRASi->KRAS_GDP Covalently Binds (Irreversible) Adagrasib Adagrasib (Alternative) Adagrasib->KRAS_GDP Covalently Binds (Irreversible)

Caption: Covalent inhibition of the KRAS G12C signaling cycle.

Comparative Analysis with Adagrasib

Adagrasib is an FDA-approved covalent inhibitor of KRAS G12C. It shares the same fundamental mechanism of action as the imidazo[1,2-a]pyridine-based inhibitors, but its distinct chemical scaffold may confer different pharmacokinetic and pharmacodynamic properties.

CompoundTargetMechanismPotency (IC50)
Compound I-11 KRAS G12CCovalent, irreversible inhibitionPotent anticancer agent for KRAS G12C-mutated cells[2]
Adagrasib (MRTX849) KRAS G12CCovalent, irreversible inhibition~4.7 nM (MIAPACA2 cells)
Experimental Validation: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in its GDP-bound state, thereby preventing the exchange for GTP.

Protocol: SOS1-Mediated Nucleotide Exchange Assay [2]

  • Reagent Preparation:

    • Dilute GDP-loaded KRAS G12C protein to the desired concentration (e.g., 3 ng/µL) in a complete binding buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Inhibitor Incubation:

    • In a 384-well plate, add the diluted KRAS G12C protein.

    • Add the test inhibitor dilutions and incubate to allow for covalent binding.

  • Nucleotide Exchange Reaction:

    • Prepare a mixture of the guanine nucleotide exchange factor SOS1 and GTP.

    • Initiate the exchange reaction by adding the SOS1/GTP mixture to the wells.

    • Incubate to allow for nucleotide exchange in the unbound protein population.

  • Detection:

    • Add the RAF-RBD (RAS binding domain of RAF), which specifically binds to GTP-bound KRAS.

    • Use an AlphaLISA-based detection system with donor and acceptor beads that generate a signal when in proximity (i.e., when RAF-RBD is bound to KRAS-GTP).

    • A higher inhibitor concentration results in less GTP exchange and thus a lower signal.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile platform for the development of targeted therapies. The diverse mechanisms of action, ranging from disrupting the metabolism of pathogens to inhibiting key oncogenic drivers, underscore the importance of rigorous experimental validation to confirm the specific biological activity of any given derivative. The protocols and comparative data presented in this guide provide a framework for researchers to confidently elucidate the mechanism of action of novel 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives and to benchmark their performance against established alternatives.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and optimization of privileged scaffolds. These molecular frameworks serve as the bedrock for the development of drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the imidazo[1,2-a]pyridine core has emerged as a particularly fruitful scaffold, underpinning a range of marketed drugs and promising clinical candidates. This guide provides a comprehensive comparative analysis of the imidazo[1,2-a]pyridine scaffold, juxtaposing its performance against common alternative heterocyclic systems in key therapeutic areas. We will delve into the synthetic accessibility, structure-activity relationships (SAR), and biological performance, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This unique arrangement confers a rigid, planar structure with a rich electronic landscape, making it an ideal platform for interacting with a diverse array of biological targets.[1][2] Its "drug-like" properties are evident in the success of marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent).[3][4] The versatility of this scaffold is further highlighted by its exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]

Comparative Analysis: Imidazo[1,2-a]pyridine vs. Alternative Scaffolds

The true value of a scaffold is best understood through comparison. Here, we analyze the imidazo[1,2-a]pyridine core against prominent alternative heterocyclic scaffolds—indole, benzimidazole, and quinoline—in two major arenas of drug discovery: kinase inhibition and antimicrobial activity.

Kinase Inhibition: A Battle for the ATP-Binding Site

Protein kinases are a crucial class of enzymes often implicated in cancer and inflammatory diseases. The development of kinase inhibitors is a cornerstone of modern drug discovery.

The imidazo[1,2-a]pyridine scaffold has proven to be a potent core for the design of kinase inhibitors, targeting a range of kinases including PI3K, mTOR, and c-Met.[7][8] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ligand, ATP.

Table 1: Comparative In Vitro Activity of Kinase Inhibitors Featuring Different Scaffolds

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference Compound (Scaffold)Target KinaseIC50 (nM)
Imidazo[1,2-a]pyridine MBM-55Nek21.0Erlotinib (Quinazoline)EGFR0.09
Imidazo[1,2-a]pyridine Compound 22ec-Met3.9Cabozantinib (Quinoline)c-Met5.4
Indole Indole-based FLT3 InhibitorFLT3<10Quizartinib (Benzimidazole)FLT31.1
Benzimidazole TIBICK283Sunitinib (Indolinone)VEGFR22.0
Quinoline Compound 4c-Met4.9Gefitinib (Quinazoline)EGFR37

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in assay conditions.[1][3][9][10][11]

As illustrated in Table 1, imidazo[1,2-a]pyridine-based inhibitors can achieve low nanomolar potency, comparable to and in some cases exceeding that of compounds based on other established kinase inhibitor scaffolds. For instance, the Nek2 inhibitor MBM-55, with an IC50 of 1.0 nM, demonstrates the potential of this scaffold to yield highly potent compounds.[1]

The structural rigidity and defined vectoral space of the imidazo[1,2-a]pyridine core allow for precise positioning of substituents to optimize interactions within the kinase ATP-binding pocket. This is a key advantage in achieving selectivity, a major challenge in kinase inhibitor design.

Figure 1: Comparative binding of heterocyclic scaffolds to the kinase ATP-binding site.

Antimicrobial Activity: A Quest for Novel Weapons

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in this area, with derivatives showing activity against a range of bacteria and mycobacteria.[2][7]

Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

ScaffoldCompound ExampleS. aureusE. coliM. tuberculosisReference Compound (Scaffold)S. aureusE. coliM. tuberculosis
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18)--0.004Isoniazid--0.02-0.06
Indole 5-iodoindole64--Vancomycin0.5-2--
Benzimidazole Compound 11d216-Ciprofloxacin0.25-10.004-0.12-
Quinoline Compound 61.5>16-Levofloxacin0.12-10.06-0.25-

MIC values are highly dependent on the specific derivative and bacterial strain. Data is compiled from multiple sources for illustrative purposes.[4][7][12][13]

Table 2 highlights the potent antimycobacterial activity of imidazo[1,2-a]pyridine derivatives, with some compounds exhibiting MIC values in the low nanomolar range, surpassing the potency of clinical candidates.[7] While indole, benzimidazole, and quinoline scaffolds have also yielded potent antibacterial agents, the imidazo[1,2-a]pyridine core offers a distinct chemical space for exploration, potentially leading to compounds with novel mechanisms of action that can overcome existing resistance.

Pharmacokinetic Profile: The Journey to the Target

A promising biological activity profile is only one piece of the puzzle. A successful drug must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

The imidazo[1,2-a]pyridine scaffold generally imparts good metabolic stability and oral bioavailability. For instance, zolpidem has an oral bioavailability of about 70%. However, like all scaffolds, its pharmacokinetic profile is highly dependent on the nature and position of its substituents.

Table 3: Comparative Pharmacokinetic Parameters

ScaffoldDrug ExampleOral Bioavailability (%)Protein Binding (%)Elimination Half-life (h)
Imidazo[1,2-a]pyridine Zolpidem~70922-3
Imidazo[1,2-a]pyridine Alpidem-99.4-
Indole Indomethacin~100994.5
Benzimidazole Omeprazole30-40950.5-1
Quinoline Chloroquine~89553-5 days

Data is for representative drugs and can vary significantly between different derivatives.

The lipophilicity and metabolic soft spots of the imidazo[1,2-a]pyridine scaffold can be modulated through synthetic modifications to optimize its pharmacokinetic properties. For example, the introduction of polar groups can enhance solubility, while blocking sites of metabolism can increase half-life.

Experimental Protocols

To facilitate the exploration of the imidazo[1,2-a]pyridine scaffold, we provide detailed, step-by-step methodologies for a common synthetic route and two key biological assays.

Synthesis of the Imidazo[1,2-a]pyridine Core: A General Procedure

One of the most common and versatile methods for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.

Figure 2: General schematic of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 eq) and the desired α-haloketone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq), to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Crystallization/Chromatography: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, are robust methods for quantifying kinase inhibition.

G A 1. Kinase, Substrate (Fluorescein-labeled), ATP, and Inhibitor are incubated B 2. Kinase phosphorylates the substrate A->B C 3. EDTA is added to stop the reaction B->C D 4. Terbium-labeled antibody is added C->D E 5. Antibody binds to the phosphorylated substrate D->E F 6. FRET occurs between Terbium (donor) and Fluorescein (acceptor) E->F G 7. Signal is measured on a plate reader F->G

Figure 3: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol (LanthaScreen™ Kinase Binding Assay Example):

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution.

    • Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.

    • Prepare a serial dilution of the test compound (inhibitor) at 3X the final desired concentration.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 3X test compound dilution to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biological Evaluation: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

The imidazo[1,2-a]pyridine scaffold stands as a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven success in delivering potent and selective modulators of various biological targets make it an invaluable tool for medicinal chemists. Through a comparative lens, we have seen that while other heterocyclic systems offer their own unique advantages, the imidazo[1,2-a]pyridine core consistently demonstrates competitive, and often superior, performance. By understanding the nuances of its structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

A Comparative Guide to Validating the Anti-inflammatory Effects of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a promising frontier in the quest for novel anti-inflammatory therapeutics.[1] Its derivatives have demonstrated significant potential, often targeting key enzymatic and signaling pathways that drive the inflammatory response.[2][3][4] This guide provides an in-depth, technically-grounded framework for validating the anti-inflammatory properties of these compounds, comparing their mechanistic action and efficacy against established alternatives.

Mechanistic Underpinnings: Targeting the Core Inflammatory Cascade

Inflammation is a complex biological response orchestrated by a network of signaling pathways.[5][6] A significant number of imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating one or more of the following key pathways:

  • Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][7] Several imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, offering a mechanism similar to well-known drugs like Celecoxib.[1][7][8][9][10] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[5][6][11][12] Some imidazo[1,2-a]pyridine compounds have been shown to suppress the activation of NF-κB, thereby dampening the downstream inflammatory cascade.[2][3][4]

  • p38 MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade activated by inflammatory stimuli like lipopolysaccharide (LPS).[13][14][15][16] Activation of p38 MAPK leads to the production of major inflammatory cytokines such as TNF-α and IL-1.[13] Inhibition of this pathway is a key strategy for controlling inflammation.[13][15]

The following diagram illustrates the convergence of these pathways and highlights the potential points of intervention for imidazo[1,2-a]pyridine derivatives.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events cluster_mediators Inflammatory Mediators cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK Complex TLR4->IKK Gene Pro-inflammatory Gene Transcription p38->Gene NFkB NF-κB IKK->NFkB activates NFkB->Gene IkB IκB COX2_node COX-2 Enzyme PGs Prostaglandins COX2_node->PGs Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines NO Nitric Oxide (NO) Gene->NO Imidazo_p38 Imidazo[1,2-a]pyridines Imidazo_p38->p38 Imidazo_NFkB Imidazo[1,2-a]pyridines Imidazo_NFkB->NFkB Imidazo_COX2 Imidazo[1,2-a]pyridines (e.g., Selective COX-2 Inhibitors) Imidazo_COX2->COX2_node

Caption: Key inflammatory signaling pathways and intervention points for imidazo[1,2-a]pyridine derivatives.

In Vitro Validation: A Step-by-Step Experimental Guide

A robust in vitro screening cascade is essential to characterize the anti-inflammatory potential of novel imidazo[1,2-a]pyridine derivatives. The use of lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells is a widely accepted and validated model for this purpose.[17][18]

Experimental Rationale

The primary objective is to quantify the inhibitory effect of the test compounds on the production of key pro-inflammatory mediators, namely nitric oxide (NO) and cytokines like TNF-α and IL-6. It is crucial to first assess cytotoxicity to ensure that the observed anti-inflammatory effects are not a result of cell death.

Workflow Diagram

G cluster_inflammation Inflammation Induction & Treatment cluster_assays Quantification of Inflammatory Mediators start Start: Imidazo[1,2-a]pyridine Derivative Synthesis culture Culture RAW 264.7 Macrophage Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat_viability Treat with Derivatives (24h) seed->treat_viability mtt Perform MTT Assay for Cell Viability Assessment treat_viability->mtt decision Is Compound Non-Toxic? mtt->decision pretreat Pre-treat with Derivatives (1-2h) decision->pretreat Yes end End: Characterized Derivative decision->end No (Cytotoxic) lps Stimulate with LPS (e.g., 1 µg/mL for 24h) pretreat->lps supernatant Collect Cell Culture Supernatant lps->supernatant griess Griess Assay for Nitric Oxide (NO) supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa data Data Analysis: Calculate IC50 Values griess->data elisa->data data->end

Caption: Experimental workflow for in vitro validation of anti-inflammatory activity.

Detailed Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Purpose: To determine the concentration range at which the imidazo[1,2-a]pyridine derivatives are non-toxic to RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Purpose: To quantify the inhibition of NO production, a key inflammatory mediator.[19][20]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[20][21]

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.[21]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18][21][22]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[23]

    • Measure the absorbance at 540 nm.[20]

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

  • Purpose: To measure the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6.

  • Procedure:

    • Follow steps 1-3 from the Nitric Oxide Production Assay.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Comparative Analysis: Benchmarking Against Standards

To contextualize the potency of novel imidazo[1,2-a]pyridine derivatives, their performance must be compared against established anti-inflammatory drugs. Dexamethasone, a potent corticosteroid, and Celecoxib, a selective COX-2 inhibitor, serve as excellent positive controls.[24][25][26][27]

Comparative Data Summary

The table below presents a hypothetical but representative dataset comparing the inhibitory activity (IC50 values) of three novel imidazo[1,2-a]pyridine derivatives against Dexamethasone and Celecoxib. Lower IC50 values indicate higher potency.

CompoundTarget/MechanismNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Derivative A Selective COX-2 Inhibitor15.218.520.10.07 [8]
Derivative B NF-κB/p38 MAPK Inhibitor1.8 2.5 3.1 > 50
Derivative C Dual COX-2/NF-κB Inhibitor5.66.87.20.5
Dexamethasone Glucocorticoid Receptor Agonist0.50.80.3N/A
Celecoxib Selective COX-2 Inhibitor25.8> 50> 500.05

Data is hypothetical for illustrative purposes. Real experimental values should be substituted.

Interpretation of Results:

  • Derivative A shows excellent selective COX-2 inhibition, comparable to Celecoxib, but is less effective at inhibiting cytokine and NO production in this cell-based model.[8]

  • Derivative B demonstrates potent, broad-spectrum anti-inflammatory activity by targeting upstream signaling pathways, leading to strong inhibition of NO, TNF-α, and IL-6.

  • Derivative C presents a balanced profile, inhibiting both COX-2 and inflammatory signaling, which could be advantageous in certain therapeutic contexts.

  • Dexamethasone remains the most potent anti-inflammatory agent across the board, as expected, but its clinical use is limited by side effects.[28]

Comparative Validation Workflow

The validation approach for a novel compound differs based on its hypothesized mechanism compared to a standard of care.

G cluster_novel Novel Imidazo[1,2-a]pyridine Derivative cluster_standard Standard of Care (e.g., Celecoxib) n_start Hypothesized Mechanism (e.g., NF-κB/p38 Inhibition) n_in_vitro In Vitro Screening (LPS-stimulated Macrophages) - NO, TNF-α, IL-6 Assays n_start->n_in_vitro n_western Mechanism Validation (Western Blot for p-p38, IκBα) n_in_vitro->n_western n_in_vivo In Vivo Model (e.g., Carrageenan Paw Edema) n_western->n_in_vivo s_start Known Mechanism (Selective COX-2 Inhibition) s_in_vitro Enzymatic Assay (COX-1/COX-2 Inhibition) s_start->s_in_vitro s_cell_based Cell-based Assay (Prostaglandin E2 Measurement) s_in_vitro->s_cell_based s_in_vivo In Vivo Model (e.g., Arthritis Model) s_cell_based->s_in_vivo

Caption: Comparative validation workflows for a novel derivative versus a standard COX-2 inhibitor.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validating the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives. By combining robust in vitro assays with a clear understanding of the underlying molecular mechanisms, researchers can effectively identify and characterize promising new drug candidates. The initial screening cascade, focusing on cytotoxicity, NO production, and cytokine release, provides a strong foundation for further development.

Future steps should include:

  • In-depth mechanistic studies: Utilizing techniques like Western blotting to confirm the modulation of specific signaling proteins (e.g., phosphorylation of p38, degradation of IκBα).

  • In vivo efficacy studies: Progressing the most promising candidates to animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to assess their therapeutic potential in a whole-organism context.

  • Pharmacokinetic and safety profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicology of lead compounds to determine their drug-like properties.

By adhering to this rigorous, multi-faceted validation strategy, the scientific community can unlock the full therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold in the fight against inflammatory diseases.

References

In Vivo Efficacy of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing therapies obsolete, creating an urgent need for novel therapeutics with new mechanisms of action. Among the most promising new classes of anti-TB agents are the imidazo[1,2-a]pyridines, a scaffold that has yielded potent drug candidates, including those derived from 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide provides a comparative analysis of the in vivo efficacy of key analogs from this class, grounded in preclinical animal model data, to inform and guide researchers in the field of TB drug development.

The primary mechanism of action for many potent imidazo[1,2-a]pyridine amides (IPAs) is the inhibition of the QcrB subunit of the ubiquinol-cytochrome c reductase (or cytochrome bc1 complex), a critical component of the electron transport chain essential for ATP synthesis in Mtb.[1][2][3][4][5] By disrupting the bacterium's energy metabolism, these compounds exhibit potent bactericidal activity against both replicating and non-replicating mycobacteria.[6]

cluster_Mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 Complex (QcrB subunit) ETC->QcrB Electron Flow ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP ATP Production (Energy) ATP_Synthase->ATP IPA Imidazo[1,2-a]pyridine Analogs (e.g., Telacebec) Inhibition IPA->Inhibition Inhibition->QcrB Inhibition

Caption: Mechanism of action of Imidazo[1,2-a]pyridine analogs.

Comparative In Vivo Efficacy in Murine Tuberculosis Models

The mouse model remains the most characterized and economical animal model for the preclinical evaluation of new antituberculosis drug candidates.[7] Chronic, low-dose aerosol infection models in strains such as BALB/c are considered the gold standard for assessing bactericidal and sterilizing activity, closely mimicking human pulmonary TB.[7][8] Below is a comparative summary of in vivo efficacy data for two prominent imidazo[1,2-a]pyridine analogs.

CompoundAnimal ModelMtb StrainDose & RouteTreatment DurationEfficacy Outcome (CFU Reduction)Comparison/Notes
Telacebec (Q203) BALB/c Mice (Acute TB Model)H37Rv0.4, 2.0, 10.0 mg/kg (Oral)4 Weeks90%, 99%, and 99.9% reduction in bacterial load, respectively.[9]Demonstrates dose-dependent bactericidal activity. Selected as a clinical candidate due to favorable PK and safety profiles.[9]
Telacebec (Q203) BALB/c Mice (Buruli Ulcer Model)M. ulcerans0.5, 2, 10 mg/kg (Oral)2 WeeksRendered most mouse footpads culture-negative.[10] Combination with rifampin led to relapse-free cure.[10]Shows potent activity against other mycobacterial species. Doses of 2-10 mg/kg in mice produce plasma concentrations similar to 100-300 mg doses in humans.[10]
ND-09759 BALB/c Mice (Aerosol Infection)H37Rv30 mg/kg (Oral, daily)4 WeeksSignificant decrease in lung and spleen CFU, equivalent to isoniazid (INH) and rifampicin (RMP).[11][12]Combination with INH or RMP showed slightly higher efficacy.[11][12] Reduced inflammation in histopathological analysis.[11][12]

Experimental Protocols: Murine Model of Chronic Tuberculosis

The causality behind the experimental design is to establish a chronic, stable infection in the lungs of mice that mimics the human disease state before initiating treatment. This allows for a robust evaluation of a compound's bactericidal and sterilizing activity.

Protocol: Low-Dose Aerosol Infection and Efficacy Assessment

cluster_setup Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Post-Treatment Analysis Infection 1. Low-Dose Aerosol Infection (~50-100 CFU M. tuberculosis) BALB/c Mice Incubation 2. Incubation Period (e.g., 4 weeks) Allows for chronic infection establishment Infection->Incubation Baseline 3. Baseline Assessment (Day 0 of Treatment) Sacrifice subset of mice to determine pre-treatment bacterial load (CFU) Incubation->Baseline Grouping 4. Randomize Mice into Groups (Vehicle Control, Test Compound, Standard Drugs) Dosing 5. Daily Oral Dosing (e.g., 4 weeks) Administer compounds via oral gavage Grouping->Dosing Sacrifice 6. Euthanize Mice (24h after last dose) Homogenize 7. Organ Homogenization (Lungs & Spleen) Sacrifice->Homogenize Plating 8. Serial Dilution & Plating (On 7H11 agar) Homogenize->Plating CFU_Count 9. CFU Enumeration (After 3-4 weeks incubation) Calculate log10 CFU/organ Plating->CFU_Count

Caption: Standard workflow for in vivo efficacy testing in a mouse TB model.

Step-by-Step Methodology:

  • Infection: 6- to 8-week-old female BALB/c mice are infected via the aerosol route using a calibrated inhalation exposure system (e.g., Glas-Col) to deliver a low dose of M. tuberculosis H37Rv (approximately 50-100 bacilli) into the lungs.[8]

  • Establishment of Chronic Infection: The infected mice are housed in a biosafety level 3 facility for approximately 4 weeks to allow for the development of a stable, chronic infection.

  • Baseline Bacterial Load: At the start of therapy, a subset of mice (n=3-5) is euthanized to determine the pre-treatment bacterial load in the lungs and spleen.[8] Organs are aseptically removed, homogenized in saline, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Treatment Groups: The remaining mice are randomized into treatment groups (n=5-10 per group), including:

    • Vehicle control (e.g., 80% aqueous propylene glycol)

    • Test compound (e.g., Telacebec or ND-09759 at various doses)

    • Positive control/standard drug (e.g., Isoniazid at 25 mg/kg or Rifampicin at 10 mg/kg)

    • Combination therapy groups (e.g., Test compound + INH)

  • Drug Administration: Treatment is typically administered once daily, 5-6 days a week, for a duration of 4 weeks via oral gavage.[11][12]

  • Endpoint Analysis: Twenty-four hours after the final dose, all remaining mice are euthanized. Lungs and spleens are harvested, homogenized, and plated as described in step 3.

  • CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted. The data is expressed as the mean log10 CFU per organ.[8] Efficacy is determined by the statistically significant reduction in CFU counts compared to the vehicle control group.[11][12]

Pharmacokinetic Considerations and Clinical Translation

A critical aspect of preclinical evaluation is the pharmacokinetic (PK) profile of the drug candidates. For instance, ND-09759, when administered at 30 mg/kg orally in mice, achieved a maximum serum concentration (Cmax) of 2.9 µg/ml and exhibited a long half-life of 20.1 hours, supporting a once-daily dosing regimen.[11][12] Similarly, PK studies for Telacebec in mice have been crucial for establishing dose-equivalency for human clinical trials.[10] These studies are vital to ensure that the drug concentrations achieved in animal models are relevant to those expected in human patients, thereby increasing the predictive validity of the efficacy studies.[13]

Conclusion and Future Directions

The in vivo data from murine models of tuberculosis compellingly support the continued development of this compound analogs. Compounds like Telacebec (Q203) and ND-09759 have demonstrated potent bactericidal activity equivalent or superior to current first-line drugs.[9][11][12] Their novel mechanism of action, targeting the cytochrome bc1 complex, makes them particularly valuable candidates for treating drug-resistant TB.[1][2]

Future preclinical studies should focus on evaluating these analogs in combination with other new and existing anti-TB drugs to identify synergistic regimens that can shorten treatment duration and prevent the emergence of resistance. Further evaluation in other animal models, such as the guinea pig or rabbit, which can develop more human-like lung pathology, may also provide additional valuable insights before advancing to later-stage clinical trials.[14][15] The robust preclinical data generated to date provides a strong, authoritative grounding for the continued investigation of this promising class of anti-tuberculosis agents.

References

A Head-to-Head Comparison: The Anticancer Potential of the Imidazo[1,2-a]pyridine Scaffold vs. Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel anticancer agents has led researchers to explore diverse heterocyclic scaffolds, among which imidazo[1,2-a]pyridine has emerged as a privileged structure with significant therapeutic potential. This guide provides a head-to-head comparison of the anticancer properties of the imidazo[1,2-a]pyridine chemical class with established, widely-used anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel.

While direct experimental data on the specific compound 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is not publicly available, this guide will leverage data from structurally related imidazo[1,2-a]pyridine derivatives to evaluate the potential of its core scaffold. We will delve into the mechanistic underpinnings of these compounds, present comparative cytotoxicity data, and provide detailed experimental protocols to empower researchers in their quest for next-generation cancer therapies.

Introduction to the Contenders

Imidazo[1,2-a]pyridines: A Versatile Scaffold in Oncology

Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. In the context of oncology, various derivatives of this scaffold have demonstrated potent anticancer effects through diverse mechanisms of action. These include the inhibition of key signaling pathways like PI3K/Akt/mTOR, disruption of microtubule dynamics, and induction of cell cycle arrest and apoptosis.[1] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties to target specific cancer vulnerabilities.

The Gold Standards: Established Anticancer Drugs

For a meaningful comparison, we will evaluate the imidazo[1,2-a]pyridine scaffold against three pillars of conventional chemotherapy:

  • Cisplatin: A platinum-based alkylating-like agent that cross-links DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, resulting in DNA damage and cell death.

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their depolymerization and leading to mitotic arrest and apoptosis.[2]

Head-to-Head Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives and the standard anticancer drugs across several human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Cytotoxicity (IC50 in µM) in Cervical Cancer (HeLa)

Compound/DrugIC50 (µM)Citation(s)
Imidazo[1,2-a]pyridine derivative 6~10-35[3]
Cisplatin12.3 - 28.96[4][5]
Doxorubicin0.311 - 2.92[6][7]
Paclitaxel0.005 - 0.02[2][8]

Table 2: Cytotoxicity (IC50 in µM) in Lung Adenocarcinoma (A549)

Compound/DrugIC50 (µM)Citation(s)
Imidazo[1,2-a]pyridine hybrid HB950.56[9]
Cisplatin7.49 - 16.48[10][11]
Doxorubicin>20[7]
Paclitaxel0.00135 - 1.64[6][12]

Table 3: Cytotoxicity (IC50 in µM) in Colorectal Carcinoma (HCT116)

Compound/DrugIC50 (µM)Citation(s)
Imidazo[1,2-a]pyridine derivativeData not available
Cisplatin4.2[13]
DoxorubicinData not available
Paclitaxel0.00246[14]

Table 4: Cytotoxicity (IC50 in µM) in Breast Adenocarcinoma (MCF-7)

Compound/DrugIC50 (µM)Citation(s)
Imidazo[1,2-a]pyridine derivative 3d43.4[12]
Cisplatin0.65 - 2.8[9]
Doxorubicin0.4 - 2.5[7][15]
PaclitaxelData not available

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anticancer activity of imidazo[1,2-a]pyridine derivatives and the standard drugs stems from their ability to interfere with critical cellular processes.

Imidazo[1,2-a]pyridines:

Many imidazo[1,2-a]pyridine derivatives exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway .[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][16] By blocking this pathway, these compounds can effectively halt tumor progression.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibit

Caption: Imidazo[1,2-a]pyridines often target the PI3K/Akt/mTOR pathway.

Other derivatives act as tubulin polymerization inhibitors , disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[17]

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Arrest Tubulin->CellCycleArrest Disruption leads to MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Formation Apoptosis Apoptosis MitoticSpindle->Apoptosis Leads to (if normal) CellCycleArrest->Apoptosis Induces Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->Tubulin Inhibit Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilize

Caption: Some imidazo[1,2-a]pyridines inhibit tubulin polymerization.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity and apoptosis studies, the following detailed protocols are provided.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Test compounds and control drugs

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drugs. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Test compounds and control drugs

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Experimental_Workflow cluster_assays In Vitro Assays CellCulture Cancer Cell Lines (e.g., HeLa, A549) Treatment Treat with Imidazo[1,2-a]pyridine Derivatives & Control Drugs CellCulture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT ApoptosisAssay Annexin V/PI Assay (Apoptosis) Treatment->ApoptosisAssay CellCycleAssay PI Staining (Cell Cycle Analysis) Treatment->CellCycleAssay DataAnalysis Data Analysis & Comparison MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Caption: A typical experimental workflow for evaluating anticancer compounds.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. While direct data for this compound is currently lacking, the broader class of imidazo[1,2-a]pyridine derivatives demonstrates significant cytotoxic activity against a range of cancer cell lines, in some cases comparable to or exceeding that of established chemotherapeutics. Their diverse mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, offer multiple avenues for therapeutic intervention.

Future research should focus on synthesizing and evaluating a wider range of imidazo[1,2-a]pyridine derivatives, including this compound, to establish a clear structure-activity relationship. In vivo studies are also crucial to assess the efficacy, pharmacokinetics, and safety of these compounds in preclinical models. The continued exploration of this versatile scaffold holds the potential to deliver novel, more effective, and less toxic treatments for cancer.

References

A Researcher's Guide to Cross-Reactivity Profiling of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount to developing safer and more effective therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific, fluorinated subclass—6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives—providing a framework for understanding and evaluating their cross-reactivity profiles against the human kinome. While comprehensive public data on this specific subclass remains nascent, this guide will draw upon established principles and data from structurally related imidazo[1,2-a]pyridine inhibitors to provide a robust comparative analysis.

The strategic placement of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, including metabolic stability and binding affinity, making this scaffold particularly attractive for inhibitor design. The carboxylic acid moiety at the 2-position provides a handle for further chemical modification and can play a crucial role in target engagement. Derivatives of this core structure have been investigated for a range of therapeutic applications, from novel anti-tuberculosis agents to potent enzyme inhibitors in oncology.[3]

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that share a conserved ATP-binding site, which is the primary target for a majority of small molecule inhibitors. This structural conservation presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicity, complicating the clinical development of promising drug candidates. Therefore, comprehensive cross-reactivity profiling early in the discovery process is not just a regulatory requirement but a critical step in understanding the true biological activity of a compound and de-risking its progression.

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity, typically involving a combination of biochemical and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. Large-scale screening against a panel of kinases is the most effective way to obtain a comprehensive selectivity profile.

Key Methodologies:

  • Radiometric Assays: Considered a gold standard, these assays, such as HotSpot™, directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[3]

  • Binding Assays: Technologies like KINOMEscan™ utilize a competition binding assay to quantify the interaction of a compound with a large panel of kinases, providing dissociation constants (Kd) as a measure of affinity.

  • Luminescence/Fluorescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Experimental Protocol: Radiometric Kinase Assay (Illustrative)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (often at or near its Km concentration to provide a physiological context).

  • Inhibitor Addition: Add the this compound-based inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO) and a known reference inhibitor.

  • Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by spotting the mixture onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Wash the membranes to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Biochemical Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Inhibitor (this compound derivative) Reaction Incubate Inhibitor with Kinase and Reagents Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Reaction Detection Measure Kinase Activity (e.g., Radiometric, Luminescence) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Determine Selectivity Score (e.g., S-score) IC50->Selectivity Comparison Compare to Reference Inhibitors Selectivity->Comparison

Caption: A generalized workflow for determining the biochemical cross-reactivity profile of a kinase inhibitor.

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. Cell-based assays are essential to confirm that an inhibitor can engage its target within a living cell and to understand its downstream functional consequences.

Key Methodologies:

  • Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a kinase's direct downstream substrate in cells treated with the inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

  • Phenotypic Screening: Assays that measure cellular phenotypes such as proliferation, apoptosis, or cell cycle arrest can provide insights into the functional consequences of kinase inhibition.

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Inhibitors

Inhibitor Class/Example Primary Target(s) Selectivity Profile Highlights Reference
Imidazo[1,2-a]pyridine-based PI3KαA derivative with a 1,2,4-oxadiazole substituent showed potent PI3Kα inhibition (IC50 = 2 nM).[2]
Imidazo[1,2-a]pyridine-based FLT3Structure-based optimization of a NEK2 inhibitor led to potent FLT3 inhibitors.[4]
Imidazo[1,2-a]pyridine-based Mer/AxlOptimization of a DNA-encoded library screen hit resulted in a highly selective dual Mer/Axl kinase inhibitor.[5]
Imidazo[1,2-a]pyridine-based DYRK1A/CLK1A synthesized series of imidazo[1,2-a]pyridines identified compounds that inhibit DYRK1A and CLK1 in the micromolar range.[6]

This data highlights the versatility of the imidazo[1,2-a]pyridine scaffold in targeting a diverse range of kinases. The selectivity profile is highly dependent on the substitution pattern around the core structure. For example, modifications can be made to steer activity away from certain kinases, as demonstrated by the development of FLT3 inhibitors from a NEK2 inhibitor scaffold.[4]

Structure-Activity Relationships and Selectivity

The rational design of selective kinase inhibitors relies on understanding the structure-activity relationship (SAR). For the imidazo[1,2-a]pyridine scaffold, SAR studies have revealed that small modifications can dramatically alter the selectivity profile. For instance, in the development of PI3Kα inhibitors, the introduction of a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline moiety was a key design element.[7] The exploration of different substituents on this core structure allowed for the optimization of potency and selectivity.

G cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold Imidazo[1,2-a]pyridine Core R1 R1 Substituent Scaffold->R1 R2 R2 Substituent Scaffold->R2 R3 R3 Substituent Scaffold->R3 Potency Target Potency (IC50/Kd) R1->Potency Selectivity Kinase Selectivity R2->Selectivity PK Pharmacokinetics R3->PK

References

A Comparative Guide to the Therapeutic Potential of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Selective Anti-Inflammatory Therapeutics

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Within this class, strategic modifications can yield compounds with highly specific and potent activities. This guide focuses on 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, a novel derivative hypothesized to act as a selective inhibitor of cyclooxygenase-2 (COX-2).

Non-steroidal anti-inflammatory drugs (NSAIDs) are primary treatments for pain and inflammation, largely acting through the inhibition of COX enzymes.[3] However, the therapeutic utility of non-selective NSAIDs is often limited by gastrointestinal side effects, which are primarily caused by the inhibition of the constitutively expressed COX-1 isoform.[4][5] The inducible COX-2 isoform, in contrast, is typically upregulated at sites of inflammation.[6] Therefore, the development of selective COX-2 inhibitors remains a critical goal in creating safer and more effective anti-inflammatory drugs.[5][7]

This guide provides a comparative framework for evaluating the therapeutic potential of this compound. We will outline key in vitro and cell-based assays, comparing its hypothetical performance against Celecoxib, a well-established COX-2 selective inhibitor. The causality behind each experimental choice is detailed to provide a robust, self-validating system for assessment.

Section 1: Mechanistic Grounding - Targeting the COX-2 Pathway

The rationale for investigating this compound as an anti-inflammatory agent is its potential to selectively inhibit the COX-2 enzyme in the arachidonic acid cascade. Understanding this pathway is fundamental to interpreting the compound's activity.

Upon inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[8] PGH2 is subsequently converted by specific synthases into various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[9] Selective inhibition of COX-2 aims to block this inflammatory cascade without disrupting the homeostatic functions of COX-1.[4]

COX_Pathway cluster_membrane Cell Membrane cluster_prostaglandins Prostanoids Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2 (Inflammation, Pain) PGH2->PGE2 PGE Synthase PGI2 PGI2 (Vasodilation) PGH2->PGI2 PGI Synthase TXA2 TXA2 (Platelet Aggregation) PGH2->TXA2 TXA Synthase Inhibitor 6-Fluoroimidazo[1,2-a]pyridine -2-carboxylic acid Inhibitor->COX2 Selective Inhibition

Figure 1: Simplified Arachidonic Acid Cascade and the Target of Selective COX-2 Inhibition.

Section 2: Comparative In Vitro Efficacy and Selectivity

The foundational step in characterizing a novel COX inhibitor is to determine its potency (IC50) and selectivity for the COX isoforms. An in vitro enzyme inhibition assay is the gold standard for this initial assessment.[10][11]

Experimental Rationale: This assay directly measures the compound's ability to inhibit purified COX-1 and COX-2 enzymes. By comparing the IC50 values (the concentration required to inhibit 50% of enzyme activity), we can calculate a Selectivity Index (SI). A high SI value (IC50 COX-1 / IC50 COX-2) is a strong indicator of a favorable safety profile, suggesting a lower risk of gastrointestinal side effects.[12] Celecoxib, a known COX-2 selective drug, serves as the benchmark for this comparison.

Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol is adapted from standard methodologies using commercially available screening kits.[13]

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare stock solutions of this compound and Celecoxib in DMSO.

  • Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add 10 µL of various concentrations of the test compound or Celecoxib to the designated wells. For control wells (100% activity), add 10 µL of DMSO.

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the peroxidase reaction by adding 20 µL of a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Substrate Addition: Add 20 µL of arachidonic acid solution to start the cyclooxygenase reaction.

  • Data Acquisition: Immediately read the absorbance at 590 nm using a plate reader over a 5-minute period.

  • Calculation: Determine the rate of reaction for each concentration. Calculate the percent inhibition relative to the DMSO control and plot the results to determine the IC50 value for each compound against each enzyme.

Hypothetical Data Presentation

The results of this assay are best summarized in a table for direct comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound 12.50.055227
Celecoxib (Reference) 15.00.070214

Interpretation: The hypothetical data in this table suggests that this compound is not only a potent inhibitor of COX-2, with an IC50 value in the nanomolar range, but also exhibits a high degree of selectivity, comparable to or even exceeding that of Celecoxib. This provides a strong rationale for advancing the compound to cell-based assays.

Section 3: Cellular Activity Assessment Workflow

While in vitro assays are crucial, they do not fully recapitulate the complex environment of a cell. Therefore, the next logical step is to assess the compound's efficacy in a relevant cellular model of inflammation.[14] A lipopolysaccharide (LPS)-stimulated macrophage model is a widely accepted standard for this purpose, as LPS robustly induces COX-2 expression and subsequent PGE2 production.[9][15]

Experimental Rationale: This assay validates the findings from the enzymatic assay in a biological system. It measures the compound's ability to penetrate the cell membrane and inhibit PGE2 production in response to an inflammatory stimulus. This provides a more physiologically relevant measure of anti-inflammatory potential.

Cellular_Assay_Workflow Start Seed RAW 264.7 Macrophages in 24-well plates Incubate1 Incubate Overnight (Allow cells to adhere) Start->Incubate1 Pretreat Pre-treat with Test Compound or Vehicle (DMSO) for 2 hours Incubate1->Pretreat Stimulate Stimulate with LPS (100 ng/mL) for 24 hours to induce inflammation Pretreat->Stimulate Collect Collect Cell Culture Supernatant Stimulate->Collect Centrifuge Centrifuge to Remove Debris Collect->Centrifuge ELISA Quantify PGE2 Concentration using ELISA Centrifuge->ELISA Analyze Calculate % Inhibition and Determine IC50 ELISA->Analyze

Figure 2: Workflow for LPS-Induced PGE2 Inhibition Assay in Macrophages.

Protocol: LPS-Induced PGE2 Production Assay in RAW 264.7 Macrophages

This protocol is based on established methods for measuring cellular inflammation.[16][17]

  • Cell Culture: Seed RAW 264.7 murine macrophages into 24-well plates at a density of 2.5 x 10^5 cells/mL and incubate overnight.

  • Compound Pre-incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or Celecoxib. Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 24 hours at 37°C in 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 15 minutes to pellet any cellular debris.[9]

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-only treated cells. Determine the IC50 value from the resulting dose-response curve.

Hypothetical Data Presentation
CompoundCellular PGE2 Inhibition IC50 (µM)
This compound 0.18
Celecoxib (Reference) 0.25

Interpretation: The hypothetical cellular data reinforces the in vitro findings. This compound demonstrates potent inhibition of inflammatory PGE2 production in a cellular context, showing slightly greater potency than the reference compound Celecoxib. This result strongly supports its potential as a therapeutic candidate and provides the necessary validation to proceed with more complex in vivo models of inflammation and pain.[3]

Conclusion and Future Directions

The comparative data presented in this guide outlines a clear, logical, and robust pathway for establishing the therapeutic potential of this compound. The hypothetical results from the in vitro enzymatic and cell-based assays suggest that this compound is a highly potent and selective COX-2 inhibitor, with performance characteristics that meet or exceed the established benchmark, Celecoxib.

The strong correlation between the high in vitro selectivity and potent cellular activity underscores the promise of this scaffold. The next critical phase of investigation would involve transitioning to in vivo models, such as the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammatory conditions. These studies, coupled with comprehensive pharmacokinetic and toxicology assessments, will be essential to fully defining the therapeutic window and potential clinical utility of this promising new chemical entity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. The protocols and recommendations herein are grounded in established safety principles and data extrapolated from structurally analogous compounds to ensure the highest degree of protection.

Guiding Principle: A Proactive Stance on Safety

In the realm of novel compound synthesis and drug development, the absence of comprehensive toxicological data for a specific molecule does not imply its safety. For this compound, we must adopt a conservative approach, inferring its potential hazards from similar chemical structures. Safety data for analogous compounds, such as 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid and other pyridine carboxylic acids, consistently indicate risks of skin irritation, serious eye damage, and respiratory irritation[1][2]. Therefore, our core directive is to minimize exposure through rigorous engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Hazard Assessment: Understanding the Risks

Based on available data for closely related compounds, this compound should be handled as a hazardous substance with the following potential effects:

  • Skin Irritation/Corrosion: Similar compounds are classified as skin irritants, with some causing severe burns[3]. Direct contact can lead to inflammation, redness, and pain.

  • Serious Eye Damage: This class of chemicals is known to cause serious eye irritation or damage upon contact[1][3][4]. The cornea is particularly sensitive to pyridine derivatives[2].

  • Respiratory Tract Irritation: As a fine powder, the compound poses a significant risk of respiratory irritation if inhaled, potentially causing coughing, wheezing, and breathing difficulties[1][3][5].

  • Hazardous Combustion Products: In the event of a fire, toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be produced[5][6].

Core Protective Equipment: Your Last Line of Defense

Engineering controls, such as certified chemical fume hoods, are the primary method for exposure prevention. PPE should be viewed as the final, critical barrier between you and the chemical.

Eye and Face Protection

The eyes are highly vulnerable to chemical splashes and airborne dust.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Recommended for Powder Handling: When weighing or transferring the solid compound, upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection against fine dust particles[5][7].

  • High-Risk Operations: For tasks with a significant splash or explosion risk, a face shield must be worn over safety goggles to protect the entire face[8][9].

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals[8]. Given the lack of specific permeation data for this compound, it is crucial to adopt a stringent glove-changing protocol.

  • Protocol: Always double-glove when handling the solid. Change the outer glove immediately upon known or suspected contact. Regardless of contact, gloves should be changed regularly, at least every 30-60 minutes, to mitigate the risk of breakthrough[9]. Before use, always inspect gloves for any signs of degradation or punctures.

Body Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat with a closed front and tight-fitting cuffs is required[8]. The coat must be fully buttoned to cover as much skin as possible.

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory[8]. Synthetic fabrics like polyester should be avoided as they can melt and fuse to the skin in a fire.

Respiratory Protection

Engineering controls are the first choice for controlling airborne contaminants.

  • When Required: A respirator is necessary if you must handle the powder outside of a certified chemical fume hood, or if engineering controls are insufficient to keep airborne levels below exposure limits[5][8].

  • Type: A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is recommended for dusts[4][6]. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing[8].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling this compound start Start: Plan Experiment task Assess Task Hazard (e.g., weighing solid, handling solution) start->task weighing Weighing Solid / Transferring Powder task->weighing High Dust/Aerosol Potential solution Working with Dilute Solution task->solution Low Dust/Aerosol Potential ppe_weighing Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - FR/Cotton Lab Coat - Respiratory Protection (if outside hood) weighing->ppe_weighing ppe_solution Required PPE: - Safety Glasses with Side Shields - Single Pair Nitrile Gloves - FR/Cotton Lab Coat solution->ppe_solution emergency Emergency Equipment Check: Eyewash & Safety Shower Accessible ppe_weighing->emergency ppe_solution->emergency proceed Proceed with Experiment emergency->proceed

Caption: PPE selection workflow based on experimental task.

Operational and Disposal Plans

Protocol: Safe Handling and Weighing of Solid Compound
  • Preparation: Ensure a certified chemical fume hood, an eyewash station, and a safety shower are immediately accessible[6][7][10]. Designate a specific area within the hood for handling the compound.

  • Don PPE: Follow the donning sequence: first, lab coat and inner gloves; second, safety goggles; third, outer gloves. If required, don your respirator.

  • Handling: Perform all manipulations, including weighing and transferring, within the fume hood to minimize dust exposure[10]. Use tools like spatulas to avoid direct contact.

  • Decontamination: After handling, decontaminate the spatula and work surface.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove outer gloves. Second, remove the lab coat. Third, remove goggles. Fourth, remove inner gloves. Wash hands thoroughly with soap and water[3].

  • Disposal: Dispose of contaminated gloves and any disposable materials in a dedicated, sealed hazardous waste container[5][10].

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste in a clearly labeled, sealed container[5][10].

  • Chemical Waste: this compound is a halogenated organic compound. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste[11]. Do not mix with non-halogenated solvent waste[11][12]. Follow all local, state, and federal regulations for hazardous waste disposal[13]. Incineration at a licensed facility is the typical disposal method for such compounds[1][13].

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing/Transferring Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired if not in a fume hood
Working with Solutions Safety Glasses with Side ShieldsSingle Nitrile GlovesLab CoatNot Required (in fume hood)
Cleaning Spills Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronRequired

Emergency First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6][10].

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[5][6].

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6][7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][6].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.